Product packaging for Mellein(Cat. No.:CAS No. 17397-85-2)

Mellein

Cat. No.: B093609
CAS No.: 17397-85-2
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mellein (CAS 62623-84-1) is a natural organic compound belonging to the 3,4-dihydroisocoumarin subclass of polyketides . First isolated from the fungus Aspergillus melleus in 1933, it serves as a key model compound for studying the biochemistry and genetics of isocoumarin production in microorganisms . This compound is of significant interest in multiple research areas. In antimicrobial studies, this compound has demonstrated the ability to inhibit the growth of certain bacteria and fungi, showing potential as a lead compound for novel anti-infective agents . In plant pathology and agricultural research, this compound is investigated for its role in plant-pathogen interactions, as it is produced by various fungal species and can affect plant health, providing insights for developing crop disease control strategies . Its unique molecular structure also makes it a valuable intermediate and reference standard in organic synthesis and chemical research . Our this compound is provided with a purity of ≥95% to ensure consistency and reliability for your experimental needs. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B093609 Mellein CAS No. 17397-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891794
Record name Mellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-93-7, 17397-85-2
Record name 3,4-Dihydro-8-hydroxy-3-methylisocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochracin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Core Chemical Structure of Mellein

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mellein, a naturally occurring 3,4-dihydroisocoumarin, represents a significant class of polyketide secondary metabolites.[1][2][3] Produced by a diverse range of organisms including fungi, plants, bacteria, and insects, it plays a crucial role in various biochemical and ecological interactions.[1][3] This technical guide provides an in-depth exploration of the fundamental chemical structure of this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect its core scaffold, stereochemistry, and the spectroscopic signatures that define its identity. Furthermore, this document elucidates the biosynthetic pathway responsible for its formation and presents validated, step-by-step protocols for its isolation, purification, and structural characterization, ensuring a framework of scientific integrity and reproducibility.

Core Chemical Identity and Stereochemistry

This compound is fundamentally an isochromanone derivative, specifically identified as 3,4-dihydro-8-hydroxy-3-methylisocoumarin.[4][5] Its chemical formula is C₁₀H₁₀O₃, with a molecular weight of approximately 178.18 g/mol .[4][6] The core structure consists of a bicyclic system where a benzene ring is fused to a six-membered lactone (dihydropyranone) ring.[4]

The key defining features are:

  • An aromatic ring with a phenolic hydroxyl (-OH) group at position C-8.

  • A chiral center at position C-3, bearing a methyl (-CH₃) group.

The presence of this single stereocenter at C-3 dictates that this compound exists as a pair of enantiomers: (R)-(-)-Mellein and (S)-(+)-Mellein.[7][8] The (R)-enantiomer is the more commonly isolated isomer from natural sources, particularly fungi like Aspergillus ochraceus.[6][7]

Mellein_Structures cluster_R (R)-(-)-Mellein cluster_S (S)-(+)-Mellein R_this compound R_this compound S_this compound S_this compound

Caption: Chemical structures of the (R) and (S) enantiomers of this compound.

Physicochemical and Spectroscopic Profile

The structural elucidation of this compound is unequivocally dependent on a combination of spectroscopic and physical data. High-resolution mass spectrometry provides the exact molecular formula, while NMR spectroscopy maps the carbon-hydrogen framework.

Physicochemical Properties

The physical characteristics of this compound can vary slightly based on its enantiomeric purity and crystalline form. The data below corresponds to (+)-Mellein isolated from Stevia lucida.

PropertyValueSource
Appearance Resinous pale pink solid[7]
Melting Point 52-54 °C[7]
Optical Rotation [α]D +92° (c, 1.14, MeOH)[7]
Molecular Formula C₁₀H₁₀O₃[7]
HR-MS [M+] (m/z) 178.0651[7]
Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural proof. The causality behind using a multi-technique approach is to build a self-validating dataset: IR and UV confirm functional groups and conjugation, HR-MS confirms elemental composition, and NMR provides the complete atomic connectivity.

  • Infrared (IR) Spectroscopy: An IR spectrum of this compound reveals key absorptions for the hydroxyl group (~3355 cm⁻¹), the ester carbonyl group in the lactone ring (~1676 cm⁻¹), and aromatic C=C bonds (~1619 cm⁻¹).[7]

  • Ultraviolet (UV) Spectroscopy: In methanol, this compound exhibits absorption maxima (λmax) at approximately 243 nm and 311 nm, which are characteristic of the substituted aromatic chromophore.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural assignment. The ¹H NMR spectrum clearly resolves the three protons of the 1,2,3-trisubstituted benzene ring, an oxymethine proton (H-3), a methylene group (H-4), and a secondary methyl group.[7] 2D NMR experiments like COSY and HSQC are essential to unambiguously assign these signals.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH), Multiplicity (J in Hz)
1 165.4-
3 76.24.73, sextet (J ≈ 7.2)
4 34.72.93, d (J ≈ 7.2)
4a 139.6-
5 117.86.84, d (J ≈ 7.5)
6 136.47.27, t (J ≈ 7.5)
7 116.36.79, d (J ≈ 7.5)
8 162.2-
8a 108.2-
11 (CH₃) 20.91.53, d (J ≈ 7.2)
(Data adapted from Chacón-Morales et al., 2013 for (+)-Mellein)[7]

Biosynthetic Origins: A Polyketide Synthase Pathway

This compound is a classic example of a polyketide, a large class of secondary metabolites synthesized by a family of enzymes known as polyketide synthases (PKSs).[1][2] The biosynthesis is mechanistically related to fatty acid synthesis.[1]

The pathway is initiated by the loading of starter and extender units, typically acetyl-CoA and malonyl-CoA. An iterative, partially reducing PKS (PR-PKS) catalyzes a series of four Claisen condensations to assemble a linear pentaketide chain covalently attached to the enzyme.[1][9] The "partially reducing" nature of the synthase is critical; its ketoreductase (KR) domain performs programmed reductions of specific β-keto groups on the growing chain while leaving others unmodified.[9][10] This precise enzymatic control dictates the final hydroxylation pattern required for subsequent cyclization and release of the this compound scaffold.

Biosynthesis_Pathway ac Acetyl-CoA (Starter) pks Polyketide Synthase (PKS) ac->pks mal Malonyl-CoA (Extender) mal->pks chain Linear Pentaketide Intermediate (Enzyme-Bound) pks->chain 4x Condensation kr Ketoreductase (KR) Domain (Programmed Reductions) chain->kr cyc Cyclization & Release chain->cyc kr->chain mel This compound cyc->mel

Caption: Simplified schematic of the this compound biosynthetic pathway.

Methodological Framework for Isolation and Characterization

The following protocols represent a standard, field-proven workflow for obtaining high-purity this compound from fungal cultures for subsequent analysis and development. The logic of the workflow is to move from a crude, complex biological matrix to a highly purified single compound through sequential separation techniques of decreasing scale and increasing resolution.

Workflow cluster_prod Production cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis culture 1. Fungal Culture (e.g., PDB medium) incubation 2. Incubation (Static, Dark, 25-28°C) culture->incubation harvest 3. Harvest & Filter incubation->harvest extract 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) harvest->extract evap 5. Rotary Evaporation extract->evap cc 6. Silica Gel Column Chromatography evap->cc tlc 7. Fraction Pooling (via TLC analysis) cc->tlc hplc 8. Preparative HPLC (Reverse-Phase) tlc->hplc nmr 9. NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr ms 10. HR-Mass Spectrometry hplc->ms

Caption: Experimental workflow for this compound isolation and analysis.

Protocol 4.1: Fungal Fermentation

This protocol is a generalized procedure for producing this compound using a known fungal strain. Optimization of media and culture time is critical for maximizing yield.

  • Inoculation: Aseptically transfer agar plugs of a mature this compound-producing fungus (e.g., Lasiodiplodia theobromae) to 250 mL Erlenmeyer flasks containing 100 mL of sterile Potato Dextrose Broth (PDB).[11][12]

  • Incubation: Incubate the flasks under static conditions at 25-28°C in the dark for 14-21 days. The rationale for static incubation is that many fungal secondary metabolites are produced under nutrient-limiting or stress conditions, which are often achieved without constant agitation.

  • Monitoring: Visually inspect for robust mycelial growth and potential changes in broth coloration, which can indicate metabolite production.

Protocol 4.2: Extraction from Culture Broth

This protocol uses solvent partitioning to separate this compound from the aqueous culture medium.

  • Harvesting: After incubation, separate the mycelial mass from the culture broth by vacuum filtration through cheesecloth or filter paper.

  • Extraction: Transfer the filtered broth to a separatory funnel. Perform a liquid-liquid extraction three times, each with an equal volume of ethyl acetate. Ethyl acetate is chosen for its polarity, which is well-suited for extracting moderately polar compounds like this compound while leaving highly polar components (sugars, salts) in the aqueous phase.[12]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 4.3: Multi-Step Chromatographic Purification

This protocol uses orthogonal separation mechanisms to purify this compound from the crude extract.

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, hexane-ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1, then pure ethyl acetate).[7] This separates compounds based on their polarity.

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

  • Fraction Pooling: Combine fractions that show a prominent spot corresponding to the Rƒ value of a this compound standard (if available).

  • Preparative HPLC:

    • For final purification to >98% purity, subject the enriched fractions to reverse-phase preparative High-Performance Liquid Chromatography (HPLC).

    • A typical system would use a C18 column with a mobile phase gradient of water and methanol (or acetonitrile). This separates compounds based on hydrophobicity, providing a complementary separation mechanism to the normal-phase silica column.

Protocol 4.4: Spectroscopic Structural Verification

This protocol confirms the identity and structure of the purified compound.

  • Sample Preparation: Dry the purified this compound fraction completely to remove all solvents. Prepare separate, precise concentrations in appropriate deuterated solvents (e.g., CDCl₃ for NMR) and HPLC-grade solvents (e.g., methanol for MS).

  • Mass Spectrometry: Acquire a high-resolution mass spectrum (e.g., using ESI-TOF or Orbitrap) to confirm the molecular formula C₁₀H₁₀O₃ by obtaining an accurate mass measurement of the molecular ion [M+H]⁺ or [M]⁺.[11]

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to verify the proton chemical shifts, multiplicities, and integration.[13][14]

    • Acquire a ¹³C NMR and DEPT-135 spectrum to identify all 10 carbons and classify them as CH₃, CH₂, CH, or quaternary carbons.[11]

    • Acquire 2D NMR spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to establish proton-proton and proton-carbon correlations, which provides the final, unambiguous proof of the this compound structure.[11]

Conclusion

The basic chemical structure of this compound is that of a chiral 3,4-dihydroisocoumarin, defined by its C₁₀H₁₀O₃ molecular formula and a distinct substitution pattern on its bicyclic core. Its identity is firmly established through a synergistic application of spectroscopic techniques, with NMR and high-resolution mass spectrometry serving as the cornerstones of its characterization. Understanding this fundamental structure, its stereochemistry, and its biosynthetic origins via the polyketide pathway is essential for any research or development effort aimed at harnessing the biological activities of this intriguing natural product. The methodological framework provided herein offers a trusted and validated approach for its isolation and definitive identification.

References

A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of Mellein

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, systematically known as (R)-3,4-dihydro-8-hydroxy-3-methylisochroman-1-one, is a naturally occurring dihydroisocoumarin that has attracted significant scientific interest.[1] As a member of the polyketide class of secondary metabolites, this compound is produced by an astonishingly diverse array of organisms, from fungi to plants and even insects.[1][2] First isolated in 1933 from the fungus Aspergillus melleus and initially named ocracin, its structure was fully elucidated in 1955.[1] The significance of this compound and its derivatives lies in their broad spectrum of biological activities, which include potent antifungal, phytotoxic, antibacterial, and insecticidal properties.[1][3][4] This wide range of functions makes this compound a compelling target for natural product discovery and a valuable lead compound in agrochemical and pharmaceutical development.

This guide provides a comprehensive technical overview of this compound, designed for professionals in the scientific community. It delves into the primary natural producers, elucidates the intricate enzymatic machinery behind its biosynthesis, and provides detailed, field-proven protocols for its isolation, purification, and characterization.

Section 1: Natural Producers of this compound

This compound is a widespread secondary metabolite, with fungi being the most prolific and well-documented producers.[1] However, its presence in plants, often as a defensive phytoalexin, and in insects highlights its ecological importance across different kingdoms of life.

1.1 Fungal Sources: The Primary Producers

The fungal kingdom is the most important source of melleins, with the (R)-(-)-mellein enantiomer being the most commonly isolated form.[1] Its production is widespread across numerous genera, including both pathogenic and endophytic species.

Key fungal producers include:

  • Aspergillus : Species such as A. melleus, the original source, and A. ochraceus are well-known producers of this compound and related compounds.[1][5]

  • Penicillium : Various species within this ubiquitous genus are also documented sources.[6]

  • Xylaria : Several species of this wood-rotting fungus are known to synthesize this compound.[7]

  • Lasiodiplodia : The endophytic fungus Lasiodiplodia theobromae has been identified as a potent producer, with the isolated this compound showing significant antimicrobial activity.[4]

  • Plant Pathogens : Fungi responsible for plant diseases, such as Septoria nodorum and Phoma tracheiphila, produce this compound, which often acts as a phytotoxin contributing to the disease symptoms.[1]

The yield of this compound can vary significantly depending on the fungal species, strain, and culture conditions.

Fungal SpeciesThis compound Concentration (μg/mL)Reference
Neofusicoccum parvum Bt-671.15 ± 0.14[8]
Diaporthe sp.1.09 ± 0.05[8]
Diplodia seriata0.81 ± 0.09[8]
Botryosphaeria dothidea0.28 ± 0.04[8]
(Data represents production after 14 days of culture in liquid malt medium)
1.2 Plant Sources: Phytoalexins and Secondary Metabolites

In the plant kingdom, this compound derivatives often function as phytoalexins—antimicrobial compounds synthesized in response to pathogen attack. The most classic example is 6-methoxythis compound, first isolated from bitter carrots (Daucus carota) that had been inoculated with fungi like Ceratocystis fimbriata.[1] This response represents an induced metabolic defense mechanism in the plant.[1] More recently, (R)-(-)-mellein itself has been isolated from the twigs and leaves of Garcinia bancana and the stems of Ficus formosana, indicating its role extends beyond a stress response in some species.[1] It has also been reported in the genus Stevia.[9]

1.3 Other Notable Sources: Insects and Bacteria

This compound's reach extends to the animal and bacterial kingdoms. It has been identified in the mandibular gland secretions of the carpenter ant, Camponotus herculeanus, where it likely plays a role in chemical signaling or defense.[1] While fungi are the primary source, certain bacteria have also been found to produce this compound, though this is less common.[1][2]

Section 2: The Biosynthetic Pathway of this compound

This compound is a classic example of a polyketide, a class of natural products synthesized through the sequential condensation of small carboxylic acid units in a process that mirrors fatty acid biosynthesis.[1] This synthesis is catalyzed by large, multifunctional enzymes known as Polyketide Synthases (PKS).

2.1 The Polyketide Synthase (PKS) Machinery

The backbone of this compound is a pentaketide, formed from one molecule of acetyl-CoA and two molecules of malonyl-CoA. This assembly is managed by a Type I iterative PKS (iPKS), where a single set of catalytic domains is used repeatedly to build the polyketide chain.[10]

2.2 A Case Study: 6-Hydroxythis compound Biosynthesis in Aspergillus terreus

Research into the biosynthesis of terrein, a fungal metabolite derived from the this compound scaffold, has provided profound insights into the enzymatic logic of its formation.[10][11] The key intermediate, 6-hydroxythis compound, is synthesized not by one, but by a collaborating pair of enzymes: TerA and TerB.[10][12][13]

  • TerA : This is a canonical non-reducing PKS (nr-PKS). It contains the core domains for polyketide chain assembly: a Ketosynthase (KS) for chain elongation, an Acyltransferase (AT) for loading precursor units, and an Acyl Carrier Protein (ACP) to which the growing chain is tethered.

  • TerB : This is a PKS-like protein that acts in trans to assist TerA. Critically, it contains a functional Ketoreductase (KR) domain.[10][13]

The process unfolds as follows:

  • Chain Assembly : TerA iteratively condenses the acetyl and malonyl units to form a linear pentaketide chain attached to its ACP domain.

  • Reductive Processing : The KR domain on the separate TerB enzyme is recruited to reduce a specific ketone on the growing polyketide chain. This is a fascinating example of a trans-acting domain in fungal PKS systems, where the reductase function is provided by a separate protein rather than being part of the main PKS polypeptide.[11]

  • Cyclization and Release : Following reduction, the modified chain undergoes cyclization and is released from the enzyme, yielding the 6-hydroxythis compound core.

This collaborative mechanism demonstrates a sophisticated enzymatic architecture for generating structural diversity in polyketides.

Mellein_Biosynthesis cluster_pks Collaborating PKS System acetyl_coa Acetyl-CoA TerA TerA (nr-PKS) KS, AT, PT, ACP acetyl_coa->TerA malonyl_coa 2x Malonyl-CoA malonyl_coa->TerA polyketide Linear Pentaketide Chain (on TerA-ACP) TerA->polyketide Assembly TerB TerB (PKS-like) Trans-acting KR Domain reduced_polyketide Reduced Pentaketide (Post-KR action) TerB->reduced_polyketide Reduction polyketide->TerB Recruitment hydroxythis compound 6-Hydroxythis compound reduced_polyketide->hydroxythis compound Cyclization & Release

Caption: Biosynthesis of 6-hydroxythis compound via a collaborating PKS system.

Section 3: Experimental Protocols for Isolation and Characterization

The successful isolation of this compound from a fungal source requires a systematic workflow encompassing fermentation, extraction, purification, and structural analysis.

3.1 Upstream Processing: Fungal Fermentation

The primary goal of this stage is to culture the selected fungal strain under conditions that maximize the production of this compound.

Protocol: Shake-Flask Fermentation of a this compound-Producing Fungus

  • Inoculum Preparation : Aseptically transfer a small piece of a mature fungal culture (e.g., Didymobotryum rigidum or Aspergillus ochraceus) from a Potato Dextrose Agar (PDA) plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).[7]

  • Incubation (Seed Culture) : Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a sufficient biomass of vegetative mycelia.

  • Production Culture : Use the seed culture to inoculate several larger flasks (e.g., 1 L flasks containing 200 mL of PDB) at a 5-10% (v/v) ratio.

  • Incubation (Production) : Incubate the production flasks under the same conditions for 14-21 days. This compound is a secondary metabolite, so its production typically peaks in the stationary phase of fungal growth.

  • Harvesting : After the incubation period, separate the mycelia from the culture broth by vacuum filtration through cheesecloth or filter paper. The broth, which contains the secreted this compound, is retained for extraction.

Causality Note: Shake-flask culture provides aeration, which is crucial for the growth of most aerobic fungi and can significantly enhance secondary metabolite production compared to static cultures.[5] PDB is a rich medium that supports robust growth for a wide variety of fungi.[7]

3.2 Downstream Processing: Extraction and Purification

This multi-step process aims to isolate this compound from the complex mixture of metabolites in the culture broth.

Protocol: Extraction and Chromatographic Purification of this compound

  • Liquid-Liquid Extraction : Transfer the filtered culture broth into a large separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate and collect the upper organic (ethyl acetate) layer. Repeat this extraction process two more times to ensure complete recovery of the target compound.[7]

    • Rationale: this compound is a moderately polar organic molecule that has higher solubility in ethyl acetate than in the aqueous culture medium.

  • Concentration : Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the extract to dryness using a rotary evaporator under reduced pressure. This yields a crude extract.

  • Silica Gel Column Chromatography : Prepare a silica gel column using a non-polar solvent system (e.g., hexane-ethyl acetate). Dissolve the crude extract in a minimal amount of the solvent and load it onto the column. Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).[7]

    • Rationale: This step separates compounds based on polarity. This compound will elute at a specific solvent polarity, separating it from more polar and less polar impurities.

  • Fine Purification (RP-HPLC) : Pool the fractions containing this compound (as identified by TLC) and concentrate them. For high-purity this compound, subject this semi-purified sample to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.[7]

Mellein_Isolation_Workflow culture Fungal Culture Broth extraction Liquid-Liquid Extraction (Ethyl Acetate) culture->extraction concentration Rotary Evaporation extraction->concentration crude Crude Extract concentration->crude silica Silica Gel Column Chromatography crude->silica fractions This compound-Rich Fractions silica->fractions hplc Reverse-Phase HPLC fractions->hplc pure Pure this compound hplc->pure

Caption: General workflow for the isolation and purification of this compound.

3.3 Structural Elucidation and Characterization

Once purified, the identity and structure of this compound are confirmed using spectroscopic methods.

TechniqueObservation for (+)-MelleinReference
¹H NMR (400 MHz, CDCl₃)δ 7.40 (t, H-6), 6.89 (d, H-5), 6.69 (d, H-7), 4.73 (m, H-3), 2.93 (m, H-4), 1.53 (d, CH₃-11), 11.03 (s, OH-8)[14]
¹³C NMR (100 MHz, CDCl₃)δ 170.0 (C-1), 162.1 (C-8), 140.0 (C-10), 136.2 (C-6), 118.0 (C-5), 116.4 (C-7), 108.4 (C-9), 76.5 (C-3), 34.2 (C-4), 20.9 (C-11)[9][14]
HR-MS (EI) m/z 178.0651 [M]⁺, consistent with molecular formula C₁₀H₁₀O₃[9][14]
IR (KBr) ν (cm⁻¹) 3355 (O-H), 1676 (lactone C=O), 1619 (C=C aromatic)[14]
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR provides information on the proton environment, showing characteristic signals for the aromatic protons, the methine and methylene protons on the heterocyclic ring, and the methyl group. ¹³C NMR confirms the carbon skeleton, including the critical chemical shift of the lactone carbonyl at ~170.0 ppm.[9][14]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.[9]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups, such as the phenolic hydroxyl (-OH) stretch and the characteristic ester/lactone carbonyl (C=O) stretch.[14]

Conclusion

This compound stands out as a structurally simple yet biologically potent natural product with a remarkably broad distribution across nature. Its production is dominated by fungi, where it plays diverse ecological roles. The elucidation of its biosynthetic pathway, particularly the discovery of collaborative, trans-acting enzymes, has deepened our understanding of how fungi generate chemical complexity. The protocols detailed in this guide provide a robust framework for the reliable culture, isolation, and identification of this compound, empowering researchers to further explore its vast potential in medicine, agriculture, and beyond.

References

An In-depth Technical Guide to the Stereochemistry and Enantiomers of Mellein

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in the Biological Activity of Mellein

This compound, a dihydroisocoumarin first isolated in 1933, represents a fascinating case study in the profound impact of stereochemistry on biological function.[1] As a natural product predominantly biosynthesized by fungi, but also found in plants and insects, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-Mellein and (S)-(+)-Mellein.[1] While possessing identical chemical formulas and connectivity, these stereoisomers exhibit distinct and sometimes dramatically different biological activities. This guide provides an in-depth technical exploration of the stereochemistry of this compound, focusing on the synthesis, characterization, and differential bioactivity of its enantiomers, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

The naturally more abundant enantiomer, (R)-(-)-Mellein, has been identified as a phytotoxin, contributing to the virulence of various plant pathogenic fungi.[2] It has also demonstrated a range of other biological effects, including antifungal, antibacterial, and insect pheromonal activities.[1] Conversely, the (S)-(+)-enantiomer is less commonly found in nature, and its biological profile is not as extensively characterized, highlighting a critical knowledge gap and a compelling area for future research.[1] Understanding the precise three-dimensional arrangement of atoms that dictates these divergent biological outcomes is paramount for harnessing the therapeutic potential of this compound and its derivatives.

The Stereochemical Landscape of this compound: (R)- vs. (S)-Enantiomers

The core of this compound's chirality lies at the C-3 position of its 3,4-dihydro-1H-isochromen-1-one scaffold. The designation of (R) or (S) configuration at this stereocenter is determined by the Cahn-Ingold-Prelog priority rules and dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

Diagram: Stereochemical Representation of this compound Enantiomers

G cluster_R (R)-(-)-Mellein cluster_S (S)-(+)-Mellein R_this compound R_this compound Mirror S_this compound S_this compound

Caption: The enantiomers of this compound, (R)-(-)-Mellein and (S)-(+)-Mellein, are non-superimposable mirror images.

Enantioselective Synthesis: Crafting Chiral this compound

The ability to selectively synthesize each enantiomer of this compound is crucial for detailed biological evaluation and the development of stereochemically pure therapeutic agents. Asymmetric synthesis, employing chiral catalysts or auxiliaries, provides the means to control the stereochemical outcome of a reaction, yielding a preponderance of one enantiomer over the other. While numerous total syntheses of racemic this compound have been reported, enantioselective routes are of greater interest for pharmacological applications.

Key Strategies in Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide array of chiral molecules, including dihydroisocoumarins.[3][4] Chiral amines, such as proline and its derivatives, can catalyze key bond-forming reactions, like aldol or Michael additions, with high stereocontrol.[5] These catalysts operate by forming transient chiral intermediates (enamines or iminium ions) that direct the approach of the reacting partners, leading to the preferential formation of one enantiomer.[4]

Hypothetical Organocatalytic Approach to (S)-Mellein:

A plausible strategy for the asymmetric synthesis of (S)-Mellein could involve an organocatalyzed intramolecular aldol cyclization of a suitably functionalized precursor. The choice of a specific chiral amine catalyst, such as a derivative of L-proline, would be critical in dictating the stereochemical outcome at the C-3 position.

Diagram: Conceptual Workflow for Asymmetric Synthesis

G cluster_workflow Asymmetric Synthesis Workflow A Achiral Precursor C Asymmetric Reaction (e.g., Aldol Cyclization) A->C B Chiral Catalyst (e.g., L-Proline derivative) B->C D Enantioenriched Intermediate C->D E Purification & Deprotection D->E F Enantiomerically Pure (S)-Mellein E->F

Caption: A conceptual workflow for the asymmetric synthesis of (S)-Mellein using a chiral organocatalyst.

Characterization of this compound Enantiomers: Spectroscopic and Chiroptical Properties

Unambiguous characterization of the synthesized or isolated this compound enantiomers is essential to ensure their stereochemical purity. A combination of spectroscopic and chiroptical techniques is employed for this purpose.

Property(R)-(-)-Mellein(S)-(+)-MelleinReference
Specific Rotation [α]D Negative+92° (c 1.14, MeOH)[6]
¹H NMR (400 MHz, CDCl₃) δ (ppm) Consistent with published data1.53 (d, J=7.2 Hz, 3H), 2.93 (d, J=7.2 Hz, 2H), 4.73 (sextet, J=7.2 Hz, 1H), 6.69 (dd, J=7.6, 1.2 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 7.40 (dd, J=8.4, 7.6 Hz, 1H), 11.03 (s, 1H)[6]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Consistent with published data20.9, 34.7, 76.2, 116.4, 118.0, 136.2, 170.0[6]

Note: The NMR data provided is for the (+)-enantiomer, which is assigned the (S) configuration. The NMR spectra of the (R)-enantiomer would be identical in an achiral solvent.

Enantiomeric Separation: The Role of Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric excess (ee) of a synthetic sample or to resolve a racemic mixture, chiral HPLC is the analytical method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral HPLC Method Development for this compound Enantiomers

The development of a robust chiral HPLC method requires screening of various CSPs and mobile phases. For dihydroisocoumarins like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Step-by-Step Methodology:

  • Column Selection: Begin with a screening of commercially available chiral columns, such as those with cellulose or amylose-based stationary phases.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20).

    • Reversed Phase: If normal phase is unsuccessful, screen reversed-phase conditions using a mobile phase of water (with a buffer, e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Detection: Utilize a UV detector set to a wavelength where this compound exhibits strong absorbance (e.g., around 254 nm).

  • Validation: Validate the developed method for linearity, precision, accuracy, and robustness according to established guidelines.

Diagram: Chiral HPLC Separation Workflow

G cluster_hplc Chiral HPLC Method Development A Racemic this compound Sample B Inject into HPLC System A->B C Chiral Stationary Phase Column B->C D Mobile Phase Elution C->D E UV Detector D->E F Chromatogram with Separated Enantiomer Peaks E->F

Caption: A workflow for the development of a chiral HPLC method for the separation of this compound enantiomers.

Differential Biological Activities: A Tale of Two Enantiomers

The distinct biological activities of the this compound enantiomers underscore the importance of stereochemical considerations in drug development and agrochemical research. While a direct comparative study of the enantiomers under identical conditions is not extensively reported in the literature, a compilation of existing data reveals a clear trend.

Biological Activity(R)-(-)-Mellein(S)-(+)-MelleinReference
Phytotoxicity Active, causes discoloration and death of apple leaves and browning in stems.Not extensively studied, but generally considered less active.[2]
Antifungal Activity Growth inhibition against various plant pathogenic fungi, with EC₅₀ values below 50 µg/mL for Botrytis cinerea and Fulvia fulva. Weak activity against some other fungi.Not extensively studied.[1]
Antibacterial Activity Inactive against Staphylococcus aureus (MIC > 128 µg/mL).Not extensively studied.[7]
HCV Protease Inhibition IC₅₀ value of 35 µM.Not reported.[1]
Larvicidal Activity (Aedes aegypti) LC₅₀ value of 1.4 ppm.Not reported.[1]

The available data strongly suggests that the (R)-enantiomer is the more biologically active of the two, particularly in the context of phytotoxicity and antifungal effects. This stereoselectivity is likely due to a more favorable interaction of the (R)-enantiomer with its biological target(s).

Conclusion and Future Directions

The study of this compound's stereochemistry provides a compelling example of how a subtle change in the three-dimensional arrangement of atoms can lead to significant differences in biological activity. While the naturally occurring (R)-(-)-Mellein has been the focus of most research, the underexplored biological profile of the (S)-(+)-enantiomer presents an exciting opportunity for future investigation.

For researchers and professionals in drug development, the key takeaways are:

  • Stereochemistry is paramount: The biological activity of chiral molecules like this compound is intrinsically linked to their absolute configuration.

  • Enantioselective synthesis is essential: Access to enantiomerically pure compounds is a prerequisite for accurate biological evaluation and the development of safe and effective drugs.

  • Comprehensive characterization is non-negotiable: Rigorous spectroscopic and chiroptical analysis, coupled with robust chiral separation methods, are necessary to ensure stereochemical integrity.

Future research should focus on the development of efficient and scalable enantioselective syntheses for both (R)- and (S)-Mellein. Furthermore, a systematic and comparative evaluation of the biological activities of both enantiomers against a wide range of targets is needed to fully elucidate their therapeutic potential and to unlock new avenues for drug and agrochemical discovery.

References

Mellein Biosynthesis in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Melleins, a class of 3,4-dihydroisocoumarins, are fungal secondary metabolites with a diverse and intriguing range of biological activities.[1] Their biosynthesis, orchestrated by complex enzymatic machinery, presents a fascinating area of study for natural product chemists, molecular biologists, and drug discovery scientists. This in-depth technical guide provides a comprehensive overview of the mellein biosynthesis pathway in fungi, delving into the core enzymatic players, their genetic regulation, and the state-of-the-art experimental methodologies employed to unravel their intricate mechanisms. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand, engineer, and harness the potential of these fascinating fungal metabolites.

Introduction: The Significance of Melleins

Melleins and their derivatives are polyketide natural products produced by a wide variety of fungi, as well as some bacteria, insects, and plants.[1] Their chemical structures, characterized by a 3,4-dihydroisocoumarin core, are responsible for their diverse biological activities, which include antimicrobial, phytotoxic, and cytotoxic properties. The growing interest in melleins stems from their potential applications in medicine and agriculture. For instance, some this compound derivatives have shown promise as leads for novel antibiotics and anticancer agents. Understanding the biosynthesis of these compounds is paramount for their targeted discovery, derivatization, and industrial-scale production.

This guide will provide a detailed exploration of the fungal this compound biosynthesis pathway, with a focus on the underlying enzymatic logic and the experimental approaches used to elucidate it.

The Core Machinery: Polyketide Synthases in this compound Biosynthesis

The biosynthesis of melleins is primarily governed by a class of large, multifunctional enzymes known as Polyketide Synthases (PKSs) .[1] Fungal PKSs are typically Type I iterative enzymes, meaning they consist of a single polypeptide chain with multiple catalytic domains that are used repeatedly to assemble the polyketide backbone from simple acyl-CoA precursors.[2]

The biosynthesis of the this compound scaffold can be accomplished through various PKS systems, highlighting the evolutionary diversity of this pathway in fungi. The key classes of PKSs involved include:

  • Partially Reducing Polyketide Synthases (PR-PKSs): These enzymes contain a ketoreductase (KR) domain that selectively reduces specific keto groups during the iterative polyketide chain elongation process.[3][4] The this compound synthase from the wheat pathogen Parastagonospora nodorum is a well-characterized example of a PR-PKS.[5][6]

  • Non-Reducing Polyketide Synthases (NR-PKSs) in Collaboration with other Enzymes: In some fungi, a canonical NR-PKS, which lacks reducing domains, collaborates with a separate, trans-acting enzyme to achieve the necessary keto-reduction. A notable example is the biosynthesis of 6-hydroxythis compound, a key this compound precursor, which involves the interaction of a non-reducing PKS (TerA) with a PKS-like protein (TerB) containing a functional ketoreductase domain.[2][7][8][9][10]

  • Highly Reducing Polyketide Synthases (HR-PKSs): While less common for direct this compound synthesis, HR-PKSs, which possess a full complement of reducing domains (ketoreductase, dehydratase, and enoylreductase), can also be involved in the production of related polyketides and can sometimes produce this compound-like derailment products.[2]

The domain architecture of these PKSs dictates the final structure of the polyketide product. The key domains and their functions are summarized in the table below.

DomainFunction
KS (β-Ketoacyl Synthase) Catalyzes the Claisen condensation reaction to extend the polyketide chain.
AT (Acyltransferase) Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain.
ACP (Acyl Carrier Protein) Tethers the growing polyketide chain via a phosphopantetheine arm.
KR (Ketoreductase) Reduces β-keto groups to hydroxyl groups.
DH (Dehydratase) Dehydrates the hydroxyl group to form a double bond.
ER (Enoyl Reductase) Reduces the double bond to a saturated carbon-carbon bond.
TE (Thioesterase) Catalyzes the release and cyclization of the final polyketide chain.
PT (Product Template) Influences the cyclization pattern of the polyketide chain.
A Closer Look at the this compound Biosynthesis Pathway

The biosynthesis of (R)-mellein, a common enantiomer, typically proceeds through the condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units to form a pentaketide intermediate.[4] The key steps, catalyzed by a PR-PKS, are as follows:

  • Chain Initiation: The AT domain loads an acetyl group from acetyl-CoA onto the KS domain and a malonyl group from malonyl-CoA onto the ACP domain.

  • Chain Elongation (Iterative): The KS domain catalyzes the decarboxylative condensation of the acetyl and malonyl groups to form a diketide intermediate. This process is repeated three more times, adding a malonyl unit in each iteration, to generate a linear pentaketide intermediate covalently attached to the ACP domain.

  • Programmed Keto-reduction: The KR domain selectively reduces the keto groups at specific positions on the growing polyketide chain. In the case of this compound, the keto groups of the diketide and tetraketide intermediates are reduced, while the triketide and pentaketide keto groups remain untouched.[4] This programmed reduction is crucial for the correct folding and cyclization of the final product.

  • Cyclization and Release: The pentaketide intermediate undergoes an aldol cyclization, followed by dehydration to form the aromatic ring. The thioesterase (TE) domain then catalyzes the release of the final product, (R)-mellein, through a stereospecific cyclization.[4]

The following diagram illustrates the general pathway for (R)-mellein biosynthesis by a partially reducing PKS.

Mellein_Biosynthesis cluster_PKS Partially Reducing Polyketide Synthase (PR-PKS) Acetyl-CoA Acetyl-CoA Chain_Initiation Chain Initiation (AT, KS) Acetyl-CoA->Chain_Initiation Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->Chain_Initiation Malonyl-CoA_2 Malonyl-CoA Elongation_1 Elongation 1 (KS) Malonyl-CoA_2->Elongation_1 Malonyl-CoA_3 Malonyl-CoA Elongation_2 Elongation 2 (KS) Malonyl-CoA_3->Elongation_2 Malonyl-CoA_4 Malonyl-CoA Elongation_3 Elongation 3 (KS) Malonyl-CoA_4->Elongation_3 Chain_Initiation->Elongation_1 Reduction_1 Keto-reduction 1 (KR) Elongation_1->Reduction_1 Reduction_1->Elongation_2 Elongation_2->Elongation_3 Reduction_2 Keto-reduction 2 (KR) Elongation_3->Reduction_2 Elongation_4 Elongation 4 (KS) Reduction_2->Elongation_4 Cyclization_Release Cyclization & Release (TE) Elongation_4->Cyclization_Release (R)-Mellein (R)-Mellein Cyclization_Release->(R)-Mellein

Caption: Generalized pathway for (R)-mellein biosynthesis by a PR-PKS.

Genetic Organization and Regulation

The genes encoding the enzymes for this compound biosynthesis are often found clustered together in the fungal genome.[11] This co-localization facilitates the coordinated regulation of their expression. A typical this compound biosynthetic gene cluster (BGC) contains the PKS gene, along with genes for tailoring enzymes such as oxidoreductases, methyltransferases, and halogenases that can further modify the this compound scaffold to produce a variety of derivatives.[12][13]

The regulation of these gene clusters is complex and can be influenced by various environmental cues and developmental stages of the fungus.[14] Transcription factors play a crucial role in activating or repressing the expression of the BGCs. For example, some transcription factors are known to regulate melanin biosynthesis, a pathway that can share precursors with this compound biosynthesis.[14][15] Understanding this regulatory network is key to unlocking the full biosynthetic potential of fungi and for overproducing desired melleins.

Experimental Methodologies for Studying this compound Biosynthesis

Elucidating the intricacies of the this compound biosynthesis pathway requires a multidisciplinary approach that combines genetics, biochemistry, and analytical chemistry. The following sections detail some of the core experimental workflows.

Heterologous Expression of PKS Genes

A powerful technique for characterizing the function of a PKS is to express its gene in a well-characterized, heterologous host that does not natively produce the compound of interest.[16][17][18] This approach allows for the unambiguous identification of the PKS product.

Choice of Host:

  • Aspergillus oryzae and Aspergillus nidulans: These filamentous fungi are excellent hosts for expressing other fungal PKSs due to their well-established genetic tools and their ability to correctly fold and post-translationally modify large fungal enzymes.[9][18]

  • Saccharomyces cerevisiae (Yeast): Yeast is another popular choice due to its rapid growth and ease of genetic manipulation.[5] However, it may sometimes require co-expression of a phosphopantetheinyl transferase to activate the PKS.

Experimental Workflow for Heterologous Expression:

Heterologous_Expression_Workflow Isolate_PKS_Gene 1. Isolate PKS gene from source fungus Clone_into_Vector 2. Clone PKS gene into an expression vector Isolate_PKS_Gene->Clone_into_Vector Transform_Host 3. Transform the heterologous host Clone_into_Vector->Transform_Host Culture_Host 4. Culture the transformed host under inducing conditions Transform_Host->Culture_Host Extract_Metabolites 5. Extract secondary metabolites Culture_Host->Extract_Metabolites Analyze_Extracts 6. Analyze extracts by HPLC, MS, and NMR Extract_Metabolites->Analyze_Extracts Identify_Product 7. Identify the PKS product Analyze_Extracts->Identify_Product

Caption: A typical workflow for heterologous expression of a PKS gene.

Detailed Protocol for Heterologous Expression in Aspergillus oryzae

  • Gene Amplification: Amplify the full-length PKS gene from the genomic DNA or cDNA of the source fungus using high-fidelity DNA polymerase.

  • Vector Construction: Clone the amplified PKS gene into an Aspergillus expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter).

  • Protoplast Transformation: Prepare protoplasts from the A. oryzae host strain and transform them with the expression vector using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Culturing: Select for transformants on appropriate selection media. Grow a positive transformant in a suitable liquid medium and induce gene expression.

  • Metabolite Extraction: After a period of incubation, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

  • Chemical Analysis: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify new peaks corresponding to the PKS product.

  • Structure Elucidation: Purify the novel compound and elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Gene Knockout and Functional Genomics

To confirm the involvement of a specific PKS gene in this compound biosynthesis in its native producer, a gene knockout experiment is the gold standard.[19][20] This involves deleting or disrupting the target gene and observing the resulting metabolic phenotype.

CRISPR/Cas9-Mediated Gene Deletion:

The CRISPR/Cas9 system has emerged as a highly efficient and versatile tool for targeted gene editing in fungi.[21][22][23]

Experimental Workflow for CRISPR/Cas9 Gene Knockout:

  • gRNA Design: Design a guide RNA (gRNA) that specifically targets a region within the PKS gene.

  • Construct Assembly: Assemble a vector containing the Cas9 nuclease gene and the designed gRNA, or prepare a ribonucleoprotein (RNP) complex of the Cas9 protein and the gRNA.

  • Transformation: Introduce the CRISPR/Cas9 system and a donor DNA template (for homologous recombination-mediated repair) into the fungal protoplasts.

  • Mutant Screening: Screen the resulting transformants for the desired gene deletion using PCR and sequencing.

  • Metabolic Profiling: Compare the secondary metabolite profiles of the wild-type and knockout strains using HPLC-MS to confirm the loss of this compound production in the mutant.[24][25][26]

Metabolic Profiling and Metabolomics

Metabolic profiling is an essential tool for both discovering new melleins and for characterizing the effects of genetic manipulations.[27][28] Untargeted metabolomics approaches, using techniques like LC-MS/MS, can provide a comprehensive snapshot of the secondary metabolome of a fungus under different conditions.[26] This can reveal not only the final this compound products but also potential biosynthetic intermediates and shunt products.

Conclusion and Future Perspectives

The study of this compound biosynthesis in fungi is a dynamic and rapidly evolving field. The advent of genomics, transcriptomics, and metabolomics, coupled with powerful genetic engineering tools like CRISPR/Cas9, is enabling an unprecedented level of understanding of these complex pathways. Future research will likely focus on:

  • Discovering Novel Melleins: Genome mining and advanced metabolic profiling techniques will continue to uncover new this compound derivatives with unique structures and biological activities.

  • Engineering Novel Pathways: By swapping domains between different PKSs and introducing novel tailoring enzymes, it will be possible to create engineered pathways for the production of "unnatural" melleins with improved therapeutic properties.[17][29][30]

  • Optimizing Production: A deeper understanding of the regulatory networks governing this compound biosynthesis will facilitate the development of strategies for the high-titer production of these valuable compounds in industrial fermentation processes.

This guide has provided a solid foundation for understanding the biosynthesis of melleins in fungi. By applying the principles and methodologies outlined herein, researchers and drug development professionals can contribute to the exciting and promising field of fungal natural product discovery and engineering.

References

Mellein: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mellein, a naturally occurring 3,4-dihydroisocoumarin, has garnered significant attention within the scientific community for its diverse biological activities.[1][2] First identified in 1933 from the fungus Aspergillus melleus and initially named ocracin, this polyketide metabolite is now known to be produced by a wide array of organisms, including fungi, plants, insects, and bacteria.[3][4] Its intriguing chemical structure and potent biological properties, which include antimicrobial, phytotoxic, and anti-inflammatory activities, position this compound and its derivatives as promising candidates for drug discovery and development.[1][2][5]

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, its biosynthetic pathway, and established methodologies for its isolation, purification, and characterization. The content herein is curated to provide researchers, scientists, and drug development professionals with a robust foundational understanding of this multifaceted molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and application. These properties dictate its behavior in biological systems and inform the design of effective isolation, purification, and formulation strategies.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[2][6][7][8]
Molecular Weight 178.18 g/mol [7][8][9]
IUPAC Name 8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one[7][10]
Synonyms Ochracin, (R)-(-)-Mellein, 3,4-Dihydro-8-hydroxy-3-methylisocoumarin[7][8][10]
CAS Number 480-33-1[8]
Melting Point 52-54 °C[6]
Appearance Resinous pale pink solid[6]
Solubility Soluble in methanol.[6] Generally soluble in organic solvents like tetrahydrofuran and 1-methoxy-2-propanol.[11] Limited solubility data is available, but its structure suggests solubility in polar organic solvents.
Optical Rotation [α]D = +92° (c, 1.14, MeOH) for (+)-Mellein[6]

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA subunits.[3] The biosynthesis of (R)-Mellein is catalyzed by a partially reducing iterative polyketide synthase (PR-PKS).[12][13]

The process begins with the loading of a malonyl group, followed by four rounds of condensation to create a pentaketide intermediate that remains attached to the acyl carrier protein (ACP) domain of the synthase.[12] A key feature of this synthesis is the selective reduction of keto groups by the ketoreductase (KR) domain. The KR domain reduces the keto groups in the diketide and tetraketide intermediates but not in the triketide and pentaketide stages.[12] This programmed reduction is crucial for determining the final structure of this compound.[12][13]

Following the formation of the pentaketide intermediate, an aldol cyclization occurs, leading to the formation of the aromatic ring through dehydration.[12] The final step involves the thioesterase (TE) or product template (PT) domain, which catalyzes the release of (R)-Mellein via a stereospecific cyclization.[12]

Mellein_Biosynthesis cluster_PKS Partially Reducing Iterative Polyketide Synthase (PR-PKS) Malonyl_CoA Malonyl-CoA ACP Acyl Carrier Protein (ACP) Malonyl_CoA->ACP Chain Elongation (4x) Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACP Loading Pentaketide Pentaketide Intermediate (on ACP) ACP->Pentaketide Iterative Condensation KR Ketoreductase (KR) Domain Pentaketide->KR Selective Reduction TE Thioesterase (TE) Domain Pentaketide->TE Aldol Cyclization & Dehydration KR->Pentaketide This compound (R)-Mellein TE->this compound Stereospecific Release

Caption: Biosynthetic pathway of (R)-Mellein by a PR-PKS.

Isolation and Purification of this compound from Fungal Cultures

The following protocol provides a general framework for the isolation and purification of this compound from fungal cultures. Optimization may be required depending on the specific fungal strain and culture conditions.

3.1. Fungal Fermentation and Extraction

  • Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the this compound-producing fungal strain. Incubate the culture under optimal conditions (temperature, agitation, and duration) for this compound production.

  • Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. The culture broth is the primary source of extracellular this compound. Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, three times. The choice of solvent is critical; ethyl acetate is commonly used due to its polarity, which is suitable for extracting moderately polar compounds like this compound.

3.2. Purification

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). This allows for the separation of compounds based on their polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). This compound can be visualized on TLC plates under UV light (254 nm) or by staining with a suitable reagent.

  • Further Purification (if necessary): Fractions containing this compound may require further purification. This can be achieved using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Isolation_Workflow Start Fungal Culture Broth Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_this compound Pure this compound TLC_Analysis->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is characteristic. It typically shows signals for three aromatic protons in an ABX system, an oxymethine proton, a methylene group, and a secondary methyl group.[6]

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of ten carbon atoms, including those of a trisubstituted benzene ring, a carbonyl group (lactone), an oxymethine carbon, a methylene carbon, and a methyl carbon.[6][14]

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HR-MS) can confirm the molecular formula C₁₀H₁₀O₃.[6] Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for its identification.[3][10]

4.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These include a broad band for the hydroxyl (-OH) group, absorptions for aromatic C-H stretching, a strong absorption for the lactone carbonyl (C=O) group, and bands for aromatic C=C stretching.[6]

Stability and Degradation

The stability of this compound is an important consideration for its handling, storage, and application. While specific degradation studies on this compound are not extensively detailed in the provided results, general principles of lactone and phenol stability apply. Hydrolysis of the lactone ring can occur under strongly acidic or basic conditions.[15] The phenolic hydroxyl group may be susceptible to oxidation.[16] For long-term storage, it is advisable to keep this compound in a cool, dark, and dry place, potentially under an inert atmosphere.

Biological Activities and Drug Development Potential

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development.

  • Antimicrobial Activity: this compound has demonstrated activity against various bacteria and fungi, suggesting its potential as a lead compound for the development of new antibiotics.[2]

  • Phytotoxicity: It acts as a phytotoxin, inhibiting the growth of certain plants.[3][17] This property could be explored for the development of natural herbicides.

  • Anti-inflammatory Properties: Some studies have indicated that this compound and its derivatives possess anti-inflammatory properties, which could be valuable for treating inflammatory disorders.[2]

  • Other Activities: this compound has also been reported to have antimalarial, antitumor, and insect pheromonal activities.[1]

The diverse biological profile of this compound underscores its potential as a scaffold for the synthesis of novel therapeutic agents. Further research into its mechanism of action and structure-activity relationships is crucial for realizing its full therapeutic potential.

Conclusion

This compound stands out as a natural product with a rich chemical and biological profile. Its unique structure, arising from a fascinating biosynthetic pathway, imparts a range of biological activities that are of significant interest to the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of the core technical aspects of this compound, from its fundamental physicochemical properties to its isolation and characterization. It is hoped that this information will serve as a valuable resource for researchers and scientists dedicated to exploring the potential of this compound and its derivatives in drug discovery and development.

References

Mellein Derivatives in Nature: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mellein and its derivatives represent a structurally diverse class of 3,4-dihydroisocoumarins, predominantly produced by fungi but also found in plants, insects, and bacteria.[1][2][3][4] These polyketide secondary metabolites play significant roles in the ecological interactions of their producers and exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, phytotoxic, and enzyme-inhibiting properties.[1][5][6] This guide provides an in-depth technical overview of naturally occurring this compound derivatives, focusing on their structural diversity, biosynthetic pathways, methodologies for isolation and structural elucidation, and key biological activities, to support researchers and professionals in drug discovery and development.

Introduction to this compound and its Derivatives

This compound, first isolated in 1933 from the fungus Aspergillus melleus and initially named ocracin, is the parent compound of a large family of derivatives.[1][3] The core structure is an 8-hydroxy-3-methylisochroman-1-one.[1] The diversity of this family arises from substitutions and modifications at various positions of the dihydroisocoumarin scaffold, including hydroxylation, methylation, oxidation, and halogenation.[1][5] These structural variations significantly influence the biological activity of the compounds.[6]

This compound derivatives are biosynthesized via the polyketide pathway, with polyketide synthases (PKSs) playing a central role in constructing the carbon backbone from acetyl-CoA and malonyl-CoA units.[7][8] Subsequent modifications by tailoring enzymes, such as hydroxylases and methyltransferases, lead to the vast array of derivatives found in nature.[9][10]

Structural Diversity of Naturally Occurring this compound Derivatives

The structural diversity of this compound derivatives is vast. They can be broadly classified based on the nature and position of substituents on the dihydroisocoumarin ring.

Mellein_Derivatives_Classification Mellein_Core This compound Core (8-hydroxy-3-methylisochroman-1-one) Hydroxylated Hydroxylated Mellein_Core->Hydroxylated Hydroxylation Methoxylated Methoxylated Mellein_Core->Methoxylated Methoxylation Alkylated Alkylated Mellein_Core->Alkylated Alkylation Halogenated Halogenated Mellein_Core->Halogenated Halogenation Other Other Mellein_Core->Other Various Modifications

Table 1: Selected Naturally Occurring this compound Derivatives, Their Sources, and Reported Biological Activities

Derivative NameSource Organism(s)Key Biological Activity(ies)Reference(s)
(R)-(-)-MelleinAspergillus melleus, Botryosphaeria obtusaPhytotoxic, Antifungal, Antibacterial[1][3]
(3R,4R)-4-Hydroxythis compoundBotryosphaeria obtusa, Sphaeropsis sapineaPhytotoxic, Antifungal[11]
6-Hydroxythis compoundAspergillus terreusBiosynthetic intermediate[7][10]
5-Methylthis compoundDidymobotryum rigidum, Xylaria sp.Fungal sirtuin inhibitor[12]
(3R)-6-Methoxythis compoundDaucus carota (Bitter carrots)Fungitoxic[12]
cis-4-Acetoxyoxythis compoundUnidentified AscomyceteAntibacterial, Antifungal, Algicidal[13][14]
(R)-5-Methoxycarbonylthis compoundLentinus tigrinusAntifungal[6]

Methodologies for Isolation and Structural Elucidation

The successful study of this compound derivatives hinges on robust methods for their isolation, purification, and structural characterization.

Isolation and Purification

A general workflow for the isolation and purification of this compound derivatives from fungal cultures is presented below.

Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., PDB, Rice Medium) Incubation Incubation (Static or Shaken) Fungal_Culture->Incubation Harvest Harvest Culture Broth and Mycelia Incubation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Prep_TLC Preparative TLC Column_Chromatography->Prep_TLC Prep_HPLC Preparative HPLC (Reversed-Phase) Prep_TLC->Prep_HPLC Purity_Check Purity Check (Analytical HPLC, TLC) Prep_HPLC->Purity_Check Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Purity_Check->Structure_Elucidation

Experimental Protocol: Isolation of 5-Methylthis compound from Didymobotryum rigidum

This protocol is adapted from established methods for the isolation of 5-methylthis compound.[13]

  • Fungal Culture: Inoculate Didymobotryum rigidum into Potato Dextrose Broth (PDB) and incubate at 25°C for 14-21 days with shaking at 150 rpm.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to yield the crude extract.

  • Purification:

    • Silica Gel Column Chromatography:

      • Subject the crude extract to silica gel column chromatography.

      • Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[15][16] Common solvent systems for compounds of medium polarity include ethyl acetate/hexane mixtures.[15]

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light and/or with a staining reagent.

    • Preparative HPLC:

      • Pool fractions containing the target compound and subject them to preparative reversed-phase HPLC.[17][18][19]

      • A typical system would use a C18 column with a gradient of water (often with 0.1% formic acid) and acetonitrile.[17]

      • Collect the peak corresponding to 5-methylthis compound.

  • Purity and Yield:

    • Assess the purity of the isolated compound by analytical HPLC.

    • Dry the pure compound under vacuum and determine the yield.

Structural Elucidation

The structure of a novel this compound derivative is determined using a combination of spectroscopic techniques.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the carbon skeleton and the placement of substituents.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry.[19][21]

Determining Absolute Stereochemistry:

The absolute configuration of chiral centers in this compound derivatives is critical for their biological activity.

  • Mosher's Ester Analysis: This NMR-based method is widely used to determine the absolute configuration of secondary alcohols.[5][7][14][22] It involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons near the chiral center in the two diastereomers, the absolute configuration can be deduced.[7][22]

  • Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules by comparing experimental spectra with quantum chemical calculations.[12][20][21][23][24]

Biosynthesis of this compound Derivatives

This compound and its derivatives are polyketides, synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[8] The biosynthesis can be divided into two main stages: the formation of the core this compound scaffold and the subsequent tailoring reactions.

Mellein_Biosynthesis_Pathway cluster_core_synthesis Core Scaffold Synthesis cluster_tailoring Tailoring Reactions Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Iterative Condensation and Reduction Mellein_Core This compound Core Structure Pentaketide->Mellein_Core Cyclization & Lactonization Hydroxylase Hydroxylase Mellein_Core->Hydroxylase Hydroxylation Methyltransferase Methyltransferase Mellein_Core->Methyltransferase Methylation Other_Enzymes Other Tailoring Enzymes Mellein_Core->Other_Enzymes Other Modifications Derivatives Diverse this compound Derivatives Hydroxylase->Derivatives Methyltransferase->Derivatives Other_Enzymes->Derivatives

The genes encoding the PKS and tailoring enzymes are often found together in the fungal genome in a biosynthetic gene cluster (BGC) .[3] The study of these BGCs is crucial for understanding and manipulating the production of this compound derivatives.

Experimental Protocol: Heterologous Expression of a this compound BGC in Aspergillus oryzae

Aspergillus oryzae is a widely used host for the heterologous expression of fungal BGCs due to its well-developed genetic tools and low background of native secondary metabolites.[3][13][25][26][27]

  • BGC Identification and Cloning:

    • Identify the putative this compound BGC in the genome of the producing fungus.

    • Amplify the entire BGC or individual genes by PCR from genomic DNA.

  • Vector Construction:

    • Clone the genes of the BGC into suitable A. oryzae expression vectors, often using yeast-based homologous recombination.[3][13] These vectors typically contain strong, inducible or constitutive promoters to drive gene expression.

  • Transformation of A. oryzae:

    • Prepare protoplasts of an A. oryzae host strain.

    • Transform the protoplasts with the expression vectors using PEG-mediated transformation.[13]

  • Screening for Metabolite Production:

    • Culture the transformants under conditions that induce gene expression.

    • Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by HPLC and LC-MS to screen for the production of the expected this compound derivatives.

  • Large-Scale Production and Isolation:

    • Once a producing transformant is identified, it can be grown in larger-scale fermentation for the isolation and characterization of the heterologously produced compounds.

Biological Activities and Assay Protocols

This compound derivatives exhibit a wide range of biological activities, making them attractive candidates for drug and agrochemical development.

Antimicrobial and Antifungal Activity

Many this compound derivatives show activity against pathogenic bacteria and fungi.[1][6][13][14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]

  • Preparation of Inoculum:

    • Grow the test microorganism (bacterium or fungus) in a suitable broth medium to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to the final required concentration in the test medium.

  • Preparation of Test Compound:

    • Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Phytotoxic Activity

Several this compound derivatives are phytotoxic, causing necrosis, chlorosis, and growth inhibition in plants.[1][11] This property makes them potential candidates for bioherbicides.

Experimental Protocol: Leaf Puncture Assay for Phytotoxicity

  • Plant Material: Use healthy, young leaves of a susceptible plant species (e.g., tomato, apple).

  • Preparation of Test Solution: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol or acetone) and then dilute with sterile water to the desired test concentrations. Include a solvent control.

  • Application of Toxin:

    • Gently puncture the leaf surface with a sterile needle.

    • Apply a small droplet (e.g., 10 µL) of the test solution to the wound.

  • Incubation and Observation:

    • Place the treated leaves in a humid chamber under controlled light and temperature conditions.

    • Observe the leaves daily for the development of necrotic lesions, chlorosis, or other signs of phytotoxicity.

    • Measure the diameter of the lesions after a set period (e.g., 48-72 hours).

Conclusion and Future Perspectives

The this compound family of natural products continues to be a rich source of chemical diversity and biological activity. Advances in genomic and analytical techniques are accelerating the discovery of new derivatives and the elucidation of their biosynthetic pathways. The ability to heterologously express and engineer these pathways opens up exciting possibilities for the production of novel, bioactive compounds for applications in medicine and agriculture. Future research should focus on exploring the full biosynthetic potential of fungi, characterizing the enzymatic machinery responsible for the structural diversification of melleins, and conducting detailed structure-activity relationship studies to optimize their therapeutic and agrochemical potential.

References

Whitepaper: The Biological Role of Mellein in Producing Organisms: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mellein, a 3,4-dihydroisocoumarin belonging to the polyketide class of secondary metabolites, is a molecule of significant interest due to its diverse and potent biological activities.[1] Produced by a wide array of organisms including fungi, bacteria, plants, and insects, this compound plays critical roles in the life cycles and ecological interactions of its producers.[1][2] This technical guide provides an in-depth exploration of the biological functions of this compound, its biosynthetic pathways, and the established methodologies for its study. We will delve into its role as a phytotoxin in plant-pathogen interactions, its function as an antimicrobial agent in competitive microbial environments, and its involvement in insect chemical communication. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's significance and its potential for biotechnological and pharmaceutical applications.

Introduction to this compound

This compound, also known as ochracin, is a naturally occurring dihydroisocoumarin first identified in 1933 from the fungus Aspergillus melleus.[1][3] Its structure is characterized by a 3,4-dihydro-1H-isochromen-1-one core with a methyl group at the C-3 position and a hydroxyl group at the C-8 position. Melleins belong to the broader class of polyketides, which are secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA subunits.[1] These compounds are not essential for the primary growth of the producing organism but confer significant advantages in survival, competition, and communication.[1][2]

The significance of this compound and its derivatives stems from their wide range of biological activities, including phytotoxic, fungicidal, antibacterial, anti-inflammatory, and insecticidal properties.[1][3][4] This functional diversity makes this compound a key player in various ecological processes and a molecule of interest for agricultural and pharmaceutical research. This guide will synthesize the current knowledge on this compound, focusing on its function from the perspective of the organisms that produce it.

The Biosynthesis of this compound: A Polyketide Synthase-Driven Pathway

The biosynthesis of the this compound core structure is a classic example of polyketide synthesis, catalyzed by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[1][5] Understanding this pathway is crucial for any potential synthetic biology applications or efforts to manipulate its production.

The synthesis is initiated from acetyl-CoA and extended by four molecules of malonyl-CoA. The process is typically carried out by a partially reducing iterative Type I PKS (PR-PKS).[5][6] This enzyme contains multiple catalytic domains that work in a coordinated, assembly-line fashion. The ketoreductase (KR) domain is particularly important, as it selectively reduces specific β-keto groups during the elongation of the polyketide chain, ultimately defining the final structure of this compound.[5][6] In some organisms, the biosynthesis is more complex, involving the collaboration between a non-reducing PKS (nr-PKS) and a separate PKS-like enzyme that provides the necessary ketoreductase activity in trans.[7][8][9]

Below is a conceptual diagram illustrating the iterative PKS pathway for (R)-mellein synthesis.

G cluster_pks Iterative Polyketide Synthase (PKS) cluster_inputs Inputs cluster_process Biosynthetic Process KS Ketosynthase (KS) Elongation Iterative Elongation & Programmed Reduction KS->Elongation Condensation AT Acyltransferase (AT) Loading Loading of Starter Unit AT->Loading Loads Monomers KR Ketoreductase (KR) KR->Elongation ACP Acyl Carrier Protein (ACP) TE Thioesterase (TE) AcetylCoA 1x Acetyl-CoA (Starter Unit) AcetylCoA->Loading Loads onto ACP MalonylCoA 4x Malonyl-CoA (Extender Units) MalonylCoA->Elongation Loading->Elongation Chain Initiation Elongation->KR Selective Reduction Cyclization Cyclization & Release Elongation->Cyclization Pentaketide Intermediate This compound (R)-Mellein Cyclization->this compound Catalyzed by TE domain

Caption: Conceptual workflow of this compound biosynthesis by an iterative PKS.

Multifaceted Biological Roles of this compound

This compound's biological functions are context-dependent, varying with the producing organism and its ecological niche. The most extensively studied roles are in fungi, particularly in plant-pathogen interactions.

Role in Fungi: A Weapon for Pathogenesis and Competition

Fungi are the most prolific producers of this compound and its derivatives.[1][2] In these organisms, this compound primarily functions as a phytotoxin and an antimicrobial agent.

Numerous studies have established this compound as a key virulence factor for phytopathogenic fungi. It acts as a non-specific toxin, causing necrotic lesions and cell death in a wide range of plants.[1]

  • Botryosphaeria dothidea : This fungus, which causes apple ring rot, produces (R)-(-)-mellein in infected apple fruits and branches.[10] The concentration of this compound directly correlates with the expansion of disease spots, and application of purified this compound to healthy apple tissues replicates the disease symptoms, such as discoloration, leaf death, and browning of stems.[4][10]

  • Macrophomina phaseolina : The causal agent of charcoal rot in soybeans, this pathogen produces this compound in culture.[3] While commercially available this compound can induce wilting in soybean seedlings, its direct contribution to the overall phytotoxicity of culture filtrates appears complex, suggesting it may act synergistically with other toxins.[3][11]

  • Other Fungi : this compound has been identified as a phytotoxin from various other plant pathogens, including Stagonospora apocynin, where it causes leaf spot disease, and Botryosphaeria obtusa, a pathogen of grapevines.[1]

This compound provides a competitive advantage to its fungal producer by inhibiting the growth of other fungi and bacteria in the same ecological niche.[1]

  • Antifungal Activity : (R)-(-)-mellein shows significant growth inhibition against several plant pathogenic fungi, with particularly strong activity reported against Botrytis cinerea.[1] Derivatives of this compound have also demonstrated potent activity against fungi like Eurotium repens and Ustilago violacea.[1]

  • Antibacterial Activity : this compound and its analogues exhibit moderate to strong activity against various bacteria, particularly Gram-positive bacteria.[1] Studies have documented its efficacy against multiple pathovars of Xanthomonas, a genus of plant pathogenic bacteria.[12] Some derivatives are also active against human pathogens like Staphylococcus aureus.[13]

Role in Insects: Chemical Signaling and Defense

In insects, this compound functions as a pheromone or a defensive compound. The carpenter ant, Camponotus herculeanus, utilizes (R)-(-)-mellein in its mandibular gland secretions as a volatile signal to control swarming behavior.[1] It has also been identified as a component of the defensive exudates in other ant species, highlighting its role in inter-species communication and protection.[1]

Role in Plants and Bacteria

While fungi are the primary source, this compound has also been isolated from plants and bacteria.[1] In plants like the bitter carrot (Daucus carota), this compound derivatives may play a role in defense against herbivores or pathogens.[1] In bacteria, its production is less common, but it is presumed to serve a similar antimicrobial or competitive function as it does in fungi.

Table 1: Summary of this compound's Biological Activities
Biological ActivityProducing Organism (Example)Target Organism/SystemEffectReference(s)
Phytotoxicity Botryosphaeria dothideaApple (Malus domestica)Necrosis, leaf discoloration, stem browning[4],[10]
Stagonospora apocyninHemp dogbane, various weedsNecrotic leaf spots[1]
Antifungal Pezicula spp.Botrytis cinerea, Fulvia fulvaGrowth inhibition (EC50 < 50 µg/mL)[1]
Lentinus tigrinusPyricularia oryzaeInhibition of conidial germination[14],[15]
Antibacterial Cytospora eucalypticolaGram-positive bacteriaModerate growth inhibition[1]
Lasiodiplodia theobromaeXanthomonas pathovarsPotent inhibition (MIC 1.9-62.5 µg/mL)[12],[16]
Insect Pheromone Camponotus herculeanusConspecific antsSynchronization of swarming[1]
Anti-inflammatory Aspergillus sp.Macrophage cells (RAW264.7)Reduction of nitric oxide (NO) production[1]

Methodologies for this compound Research

For professionals in research and drug development, a robust set of methodologies is essential for isolating, identifying, and characterizing this compound and its biological functions. The process typically follows a bioassay-guided fractionation approach.

Experimental Workflow: From Culture to Bioactive Compound

The following diagram outlines a standard workflow for the isolation and functional analysis of this compound from a fungal source. This self-validating system ensures that each step purifies the compound responsible for the observed biological activity.

Caption: Bioassay-guided workflow for this compound isolation and characterization.

Protocol: Isolation and Purification of this compound

This protocol is a generalized procedure based on methodologies reported for endophytic fungi.[16][17]

  • Step 1: Fermentation: Inoculate the producing fungal strain (e.g., Lasiodiplodia theobromae) into a suitable liquid medium, such as Potato Dextrose Broth (PDB). Culture aerobically at 28-30°C for 2-4 weeks.

  • Step 2: Extraction: After incubation, filter the culture to separate the mycelia from the broth. Extract the cell-free culture filtrate three times with an equal volume of ethyl acetate. Combine the organic phases.

    • Causality: Ethyl acetate is a solvent of intermediate polarity, effective at extracting a wide range of secondary metabolites like this compound while leaving behind highly polar compounds like sugars and salts from the medium.

  • Step 3: Concentration: Evaporate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude extract.[18]

  • Step 4: Column Chromatography: Pre-adsorb the crude extract onto silica gel and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 hexane:EtOAc).[17][18]

  • Step 5: Bioassay-Guided Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC). Test each fraction (or pooled fractions) for the biological activity of interest (e.g., antibacterial activity).

    • Causality: This step is critical for efficiency. By focusing only on the fractions that exhibit biological activity, researchers can avoid wasting resources on purifying inactive compounds.

  • Step 6: Final Purification: Subject the active fraction(s) to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[16][18]

Protocol: Phytotoxicity Leaf Puncture Bioassay

This assay is used to determine the phytotoxic effects of purified this compound on plant tissue.[1][10]

  • Step 1: Preparation of Test Solution: Dissolve pure this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute with sterile distilled water to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Include a solvent-only control.

  • Step 2: Plant Material: Select young, healthy leaves from the target plant species (e.g., apple, soybean).

  • Step 3: Inoculation: Make a small puncture or wound on the leaf surface with a sterile needle. Apply a small droplet (e.g., 10-20 µL) of the this compound test solution directly onto the wound.

  • Step 4: Incubation: Place the leaves in a humid chamber under controlled light and temperature conditions for 48-96 hours.

  • Step 5: Observation: Measure the diameter of the necrotic lesion that develops around the puncture site. Compare the lesion size caused by this compound solutions to the control.

    • Self-Validation: The use of a solvent control is crucial to ensure that the observed necrosis is due to the activity of this compound and not an artifact of the solvent or the physical wounding of the leaf. A dose-dependent increase in lesion size further validates the phytotoxic effect.

Implications for Drug Development and Agriculture

The diverse biological activities of this compound make it a promising scaffold for development in multiple sectors.

  • Agriculture: Its potent phytotoxic and antifungal properties suggest its potential as a natural herbicide or fungicide.[1] Understanding its role in pathogenesis can also lead to new strategies for controlling plant diseases caused by this compound-producing fungi.

  • Pharmaceuticals: The antibacterial activity of this compound, including against pathogens like S. aureus, presents an opportunity for developing new antimicrobial agents.[13] Furthermore, its demonstrated anti-inflammatory activity, shown by the reduction of nitric oxide production in macrophage cells, suggests potential applications in treating inflammatory conditions.[1]

Conclusion and Future Perspectives

This compound is far more than a simple fungal metabolite; it is a versatile biochemical tool used by a range of organisms to navigate their complex environments. Its primary roles as a phytotoxin and antimicrobial agent in fungi are well-established, providing these organisms with formidable offensive and defensive capabilities. Its function in insect communication further underscores its ecological importance. For scientists and researchers, this compound represents a molecule ripe with potential. Future research should focus on elucidating the specific molecular targets of this compound in plant and microbial cells, exploring the synergistic effects it has with other secreted metabolites, and leveraging synthetic biology to create novel derivatives with enhanced or more specific activities for agricultural and therapeutic use.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Mellein

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of Mellein

This compound, systematically named (3R)-8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a naturally occurring dihydroisocoumarin that has garnered significant interest within the scientific community.[1][2] As a polyketide secondary metabolite, it is produced by a diverse range of organisms, including fungi, plants, and insects, and exhibits a variety of biological activities, most notably as a phytotoxin.[2][3] The molecule possesses a single stereocenter at the C-3 position, leading to the existence of two enantiomers, (R)-(-)-mellein and (S)-(+)-mellein, whose distinct biological roles necessitate precise structural and stereochemical elucidation.[4][5]

This guide provides a comprehensive technical overview of the core spectroscopic methodologies employed for the structural characterization of this compound. We will delve into the intricacies of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to unequivocally identify and characterize this important natural product.

Part 1: Mass Spectrometry Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For a small molecule like this compound, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI), often coupled with liquid chromatography, are highly informative.

High-Resolution Mass Spectrometry (HRMS)

The foundational step in the analysis is the determination of the exact mass. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

Expertise & Experience: The choice of ionization technique depends on the sample matrix and the desired information. For a purified sample, EI-MS provides a robust molecular ion peak and a reproducible fragmentation pattern that serves as a molecular fingerprint. For analyzing this compound in complex biological extracts, Liquid Chromatography coupled with ESI-MS (LC-ESI-MS) is superior due to its sensitivity and ability to analyze samples directly from a liquid phase.

Parameter Value Source
Molecular Formula C₁₀H₁₀O₃[4][6]
Monoisotopic Mass 178.06299 g/mol [7]
High-Resolution EI-MS [M]⁺ m/z 178.0651[5]

Table 1: Key Mass Spectrometry Data for this compound.

Electron Ionization (EI-MS) Fragmentation Pathway

In EI-MS, the high-energy electron beam induces both ionization and fragmentation. The resulting fragmentation pattern is predictable and highly characteristic of the molecule's structure.

Trustworthiness: The fragmentation of the this compound molecular ion (m/z 178) proceeds through logical cleavages dictated by the stability of the resulting fragments. The primary fragmentations involve the loss of the C-3 methyl group and subsequent rearrangements of the lactone ring. Analyzing these fragments validates the proposed structure.[8][9] A plausible fragmentation pathway is outlined below.

G M This compound [C₁₀H₁₀O₃]⁺˙ m/z = 178 F1 [M - CH₃]⁺ m/z = 163 M->F1 - •CH₃ F2 [M - C₂H₄O]⁺˙ m/z = 134 M->F2 - C₂H₄O (Retro-Diels-Alder type) F3 [Fragment F2 - CO]⁺˙ m/z = 106 F2->F3 - CO

Caption: Proposed EI-MS Fragmentation Pathway for this compound.

Protocol: UPLC-MS/MS for this compound Quantification

For sensitive detection and quantification in complex matrices like fungal fermentation broth or infected plant tissues, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the authoritative standard.[3][10]

Step-by-Step Methodology:

  • Sample Preparation (e.g., Plant Tissue): a. Homogenize 1g of tissue with 5 mL of ethyl acetate containing 1% formic acid. b. Sonicate the mixture for 30 minutes. c. Centrifuge at 8,000 rpm for 10 minutes. d. Collect the supernatant and repeat the extraction twice more. e. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of 50% methanol/water for analysis.

  • Chromatographic Conditions:

    • System: Agilent 1290 series UHPLC or equivalent.[11]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • System: Sciex QTrap 5500 or equivalent triple quadrupole mass spectrometer.[11]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters:

      • IonSpray Voltage: +4500 V

      • Source Temperature: 500 °C

      • Curtain Gas: 30 psi

    • MRM Transitions:

      • For this compound (Quantifier): Precursor ion m/z 179.1 → Product ion m/z 161.1

      • For this compound (Qualifier): Precursor ion m/z 179.1 → Product ion m/z 133.1

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Homogenize Homogenize Tissue Extract Extract with Ethyl Acetate Homogenize->Extract Evaporate Evaporate Extract->Evaporate Reconstitute Reconstitute in MeOH/Water Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate C18 Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (m/z 179.1 -> 161.1) Ionize->Detect

Caption: General Workflow for UPLC-MS/MS Analysis of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The data presented here are for (+)-mellein, isolated from Stevia lucida, and recorded in deuterated chloroform (CDCl₃).[5][12]

Expertise & Experience: The choice of a 400 MHz spectrometer is a good balance between resolution and cost for a molecule of this size.[12] CDCl₃ is an excellent solvent as it is aprotic and dissolves this compound well, providing sharp signals. The characteristic pattern of the aromatic region immediately suggests a 1,2,3-trisubstituted benzene ring, which is a key structural feature of this compound.[5]

Position δ (ppm) Multiplicity J (Hz) Assignment
H-56.89d8.4Aromatic CH
H-67.40dd8.4, 7.6Aromatic CH
H-76.69dd7.6, 1.2Aromatic CH
H-34.73sextet7.2Oxymethine CH
H-42.93d7.2Methylene CH₂
H-111.53d7.2Methyl CH₃
8-OH~11.0s (broad)-Phenolic OH

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for (+)-Mellein.[5][12]

Interpretation:

  • Aromatic Region (δ 6.6-7.5): The three protons at δ 6.89, 7.40, and 6.69 ppm form a classic ABX spin system, confirming the substitution pattern of the benzene ring. 2D COSY experiments validate the coupling between H-5/H-6 and H-6/H-7.[5]

  • Aliphatic Region (δ 1.5-4.8): The sextet at δ 4.73 is characteristic of the oxymethine proton (H-3), which is coupled to both the adjacent methylene protons (H-4) and the methyl protons (H-11). The methyl group appears as a doublet at δ 1.53, and the methylene protons at δ 2.93 show coupling to H-3.[5]

  • Hydroxyl Proton: The phenolic hydroxyl proton is typically downfield, often appearing as a broad singlet due to hydrogen bonding and exchange.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Position δ (ppm) Carbon Type
C-1170.5C=O (Lactone)
C-376.2CH
C-434.7CH₂
C-4a139.7Quaternary C
C-5118.0CH
C-6136.2CH
C-7116.4CH
C-8162.3Quaternary C-OH
C-8a108.4Quaternary C
C-1120.9CH₃

Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for (+)-Mellein.[5][12]

Interpretation:

  • Carbonyl Carbon (C-1): The signal at δ 170.5 is indicative of a lactone carbonyl.

  • Aromatic Carbons (C-4a to C-8a): Six signals appear in the aromatic region. HSQC experiments correlate the signals at δ 118.0, 136.2, and 116.4 to H-5, H-6, and H-7, respectively. The remaining three signals are quaternary carbons.[5]

  • Aliphatic Carbons (C-3, C-4, C-11): The signals at δ 76.2 (C-O), 34.7 (CH₂), and 20.9 (CH₃) correspond to the aliphatic portion of the molecule.[5]

Protocol: Acquiring Comprehensive NMR Data

Trustworthiness: A self-validating system of NMR experiments is crucial. 1D spectra provide the initial data, COSY confirms ¹H-¹H connectivities, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which pieces the entire molecular puzzle together.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh ~5-10 mg of purified this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean, dry 5 mm NMR tube.[13] c. Ensure the solution is clear and free of particulate matter.

  • Instrument Setup: a. Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton spectrum (16-32 scans). b. ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum (~1024 scans or more, depending on concentration). c. DEPT-135: Run a DEPT-135 experiment to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals. d. 2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations. e. 2D HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond ¹H-¹³C correlations. f. 2D HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling of ~8 Hz, to establish 2- and 3-bond ¹H-¹³C correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation Dissolve Dissolve this compound in CDCl₃/TMS H1 1D ¹H NMR Dissolve->H1 C13 1D ¹³C & DEPT-135 Dissolve->C13 COSY 2D gCOSY H1->COSY HSQC 2D gHSQC C13->HSQC Assign Assign Signals COSY->Assign HSQC->Assign HMBC 2D gHMBC Connect Connect Fragments (via HMBC) HMBC->Connect Assign->HMBC Assign->Connect Confirm Confirm Structure Connect->Confirm G cluster_run Analysis Prep Prepare Racemic Standard & Unknown Sample Inject_Rac Inject Racemic Standard Prep->Inject_Rac Inject_Unk Inject Unknown Prep->Inject_Unk Equilibrate Equilibrate Chiral Column (e.g., Chiralpak IB) Equilibrate->Inject_Rac Detect UV Detection (254 nm) Inject_Rac->Detect Inject_Unk->Detect Compare Compare Retention Times to Determine Enantiomer Detect->Compare

References

A Technical Guide to Mellein: Chemical Identity, Biological Activity, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Mellein, a naturally occurring 3,4-dihydroisocoumarin, is a fungal secondary metabolite of significant interest to the scientific community. First identified as "ocracin" from the fungus Aspergillus melleus, it is now known to be produced by a wide array of fungi, as well as some plants, insects, and bacteria.[1][2] this compound and its derivatives exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, phytotoxic, and anticancer properties.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its fundamental chemical identifiers, physicochemical properties, diverse biological functions, and biosynthetic origins. Furthermore, it details validated experimental protocols for its isolation and characterization, aiming to facilitate further research and application.

Introduction to this compound

This compound (8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one) is a member of the polyketide family of natural products.[1] Structurally, it is a dihydroisocoumarin, a class of compounds that are structural isomers of coumarins.[1][5] These metabolites play crucial roles in the life cycles of their producing organisms and are involved in numerous biochemical and ecological processes.[2] The first report of a 3,4-dihydroisocoumarin dates back to 1916, but this compound itself was first isolated in 1933.[1] Its wide-ranging biological activities, from inhibiting plant germination to displaying cytotoxicity against cancer cell lines, make it a valuable lead compound for the development of novel pharmaceuticals and agrochemicals.[3][6] This guide serves as a foundational resource for understanding and harnessing the potential of this intriguing molecule.

Chemical Identity and Physicochemical Properties

The chemical identification of this compound requires careful attention to its stereochemistry. The molecule possesses a chiral center at the C3 position, leading to (R) and (S) enantiomers. Different CAS numbers are assigned to the individual enantiomers and the racemic mixture. The (R)-(-)-enantiomer is the most commonly cited form in the literature.[3][7]

Table 1: Core Chemical Identifiers for this compound
Identifier(R)-(-)-Mellein(+)-Mellein (S-enantiomer)This compound (Unspecified/Racemic)
IUPAC Name (3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one[8](3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one[9]8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one[10][11]
Synonyms (-)-Mellein, Ochracin[7][11](+)-Mellein[9](±)-Mellein[12]
CAS Number 480-33-1[3][7][11][13]62623-84-1[9]17397-85-2[10][14]
PubChem CID 114679[8]10921069[9]28516[10][11]
Molecular Formula C₁₀H₁₀O₃[3][7][9][10]C₁₀H₁₀O₃[9]C₁₀H₁₀O₃[10][11]
Molecular Weight 178.18 g/mol [8][9][10]178.18 g/mol [9]178.18 g/mol [10]
Canonical SMILES C[C@@H]1CC2=C(C(=O)O1)C(O)=CC=C2[15]C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1[9]CC1CC2=C(C(=CC=C2)O)C(=O)O1[10][11]
InChIKey KWILGNNWGSNMPA-ZCFIWIBFSA-N[13][15]KWILGNNWGSNMPA-LURJTMIESA-N[7][9]KWILGNNWGSNMPA-UHFFFAOYSA-N[3][10]
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Appearance Crystalline solid[3][16]
Solubility Soluble in DMSO, DMF, Ethanol (30 mg/mL). Slightly soluble in water.[3][15][16]
logP 2.27 - 2.58[8][15]
pKa (Strongest Acidic) 9.65[15]
UV max (λmax) 210, 246, 314 nm[3][16]

Biological Profile and Potential Applications

This compound's diverse bioactivities make it a subject of interest in various fields, from medicine to agriculture.

  • Antifungal and Antibacterial Activity: this compound and its analogues demonstrate significant activity against a range of pathogens. They have shown antifungal effects against plant pathogens like Eurotium repens and Ustilago violacea.[1] Notably, this compound exhibits potent anti-Xanthomonas activity, suggesting its potential as a biocontrol agent against bacterial plant diseases.[6] It is also active against Gram-positive bacteria.[5]

  • Phytotoxic and Herbicidal Activity: this compound acts as a potent phytotoxin, inhibiting the germination of wheat and barrel medic seeds at concentrations of 200 μg/ml.[17] Studies have also shown it possesses selective bioherbicidal activity, indicating its potential for development into an eco-friendly weed management solution.[6]

  • Anticancer and Cytotoxic Effects: (R)-(-)-Mellein has been shown to inhibit the proliferation of human breast cancer (MCF-7, MDA-MB-468) and melanoma (SK-MEL-28, Malme-3M) cell lines.[3][16] While the reported IC₅₀ values are relatively high (>200 µM), the this compound scaffold represents a potential starting point for the synthesis of more potent anticancer agents.[3][16]

  • Other Activities: The this compound bioprofile is remarkably broad, also encompassing antimalarial, antiviral, algicidal, and larvicidal activities.[3][4] This wide range of effects underscores its importance as a versatile natural product for further investigation.

The Polyketide Biosynthetic Pathway

As a polyketide, this compound's biosynthesis originates from the fatty acid synthesis pathway and is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[1] The formation of the this compound core is a fascinating example of enzymatic programming. While several PKS systems can produce the this compound skeleton, the biosynthesis of the related key intermediate, 6-hydroxythis compound, offers a compelling case study in enzymatic collaboration.[18] It involves an iterative non-reducing PKS (nr-PKS) working in concert with a separate PKS-like protein that provides a functional ketoreductase (KR) domain in trans.[18][19][20] This demonstrates a sophisticated mode of interaction between PKS components.

G cluster_PKS Collaborative PKS System for 6-Hydroxythis compound Synthesis PKS_A TerA (nr-PKS) Iterative Non-Reducing PKS Intermediate Polyketide Chain (on TerA) PKS_A->Intermediate Chain Elongation PKS_B TerB (PKS-like Protein) Contains functional KR domain PKS_B->Intermediate AcCoA Acetyl-CoA (Starter Unit) AcCoA->PKS_A MalCoA Malonyl-CoA (Extender Units) MalCoA->PKS_A Intermediate->PKS_B Trans-acting Ketoreduction Product 6-Hydroxythis compound (Released Product) Intermediate->Product Cyclization & Release

Caption: Biosynthesis of a this compound precursor via a collaborative PKS system.

Key Experimental Methodologies

For researchers aiming to work with this compound, robust protocols for its isolation and characterization are essential. The following workflows are based on established methodologies.

Isolation and Purification from Fungal Culture

This protocol describes a general procedure for obtaining this compound from a liquid culture of a producing fungal strain, such as Aspergillus or Lasiodiplodia.

  • Cultivation: Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (e.g., 25-28°C, 150 rpm) for 14-21 days to allow for the accumulation of secondary metabolites.

  • Extraction: Separate the mycelium from the culture broth by filtration. Extract the cell-free broth 2-3 times with an equal volume of an organic solvent like ethyl acetate. The choice of solvent is critical; ethyl acetate is effective at partitioning moderately polar compounds like this compound from the aqueous broth.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography over silica gel. This is a self-validating step where fractions are collected and analyzed.

    • Rationale: A solvent gradient (e.g., hexane-ethyl acetate, starting with high polarity and increasing to higher polarity) is used to separate compounds based on their affinity for the silica stationary phase. This compound will elute in fractions of intermediate polarity.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest (visualized under UV light and/or with a staining agent).

  • Final Purification: Pool the this compound-containing fractions and concentrate them. If necessary, perform a final purification step, such as preparative HPLC, to obtain highly pure this compound (>98%).

G A Fungal Liquid Culture B Filtration A->B C Culture Broth B->C D Mycelium (discard) B->D E Liquid-Liquid Extraction (Ethyl Acetate) C->E F Crude Organic Extract E->F G Solvent Evaporation (Rotary Evaporator) F->G H Concentrated Crude Extract G->H I Silica Gel Column Chromatography H->I J Fraction Collection & TLC Analysis I->J K Pure this compound J->K

Caption: Experimental workflow for the isolation and purification of this compound.

Structural Characterization and Validation

Confirmation of the isolated compound's identity and purity is a critical, self-validating step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound. For this compound (C₁₀H₁₀O₃), the expected monoisotopic mass is 178.0630 Da.[8][9] The analysis will show a prominent ion corresponding to [M+H]⁺ at m/z 179.0703 or [M-H]⁻ at m/z 177.0557.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are used for unambiguous structural elucidation. The spectra provide detailed information about the carbon skeleton, the number and environment of protons, and their connectivity, allowing for complete structural assignment and confirmation that the isolated compound is indeed this compound.[6]

Conclusion and Future Directions

This compound is a multifaceted natural product with a well-defined chemical profile and a broad range of compelling biological activities. Its potential as a scaffold for developing new antifungal agents, anticancer drugs, and bioherbicides is significant. Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogues can identify modifications that enhance potency and selectivity for specific biological targets while reducing off-target effects.

  • Biosynthetic Engineering: Leveraging knowledge of the PKS enzymes responsible for this compound production could enable the engineered biosynthesis of novel, non-natural derivatives with improved properties.

This guide provides the foundational knowledge required for researchers to explore these exciting avenues and unlock the full potential of this compound.

References

Methodological & Application

Application Note: A Protocol for the Asymmetric Total Synthesis of (R)-Mellein

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-Mellein

(R)-Mellein, also known as (R)-(-)-mellein or ochracin, is a naturally occurring 3,4-dihydroisocoumarin, a class of lactones characterized by a bicyclic core.[1][2][3] First isolated in 1933 from the fungus Aspergillus melleus, it has since been identified in a wide array of organisms, including other fungi, bacteria, plants, and even insects.[2][4] The prevalence of the (R)-enantiomer in nature underscores the stereospecificity of its biosynthetic pathways, which often involve partially reducing iterative polyketide synthases (PR-PKS).[5][6][7]

(R)-Mellein and its derivatives exhibit a broad spectrum of biological activities, making them attractive targets for synthetic chemists and drug development professionals. These activities include phytotoxic, antifungal, antibacterial, and insecticidal properties.[2][8][9] For instance, it has been identified as a pathogenic substance in apple ring rot caused by the fungus Botryosphaeria dothidea, where its concentration correlates with disease progression.[10] Its role as a bioactive metabolite makes the development of efficient and stereocontrolled synthetic routes a critical endeavor for creating analogues, probing structure-activity relationships, and potentially developing new agrochemicals or therapeutic agents.

This application note provides a detailed protocol for the asymmetric total synthesis of (R)-Mellein, focusing on a strategy that leverages a chiral base to induce the key stereocenter. The causality behind experimental choices, detailed procedural steps, and methods for validation are explained to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Synthetic Strategy

The core challenge in the total synthesis of (R)-Mellein lies in the stereoselective construction of the chiral center at the C3 position. Our strategy hinges on an asymmetric aldol-type condensation, a powerful tool for forming carbon-carbon bonds with excellent stereocontrol.

The retrosynthetic analysis shown below deconstructs the target molecule. The lactone ring of (R)-Mellein can be formed via an intramolecular cyclization of a suitably functionalized carboxylic acid precursor. This precursor, in turn, can be envisioned as the product of an aldol-type reaction between an ortho-lithiated toluic acid derivative and acetaldehyde. The critical stereochemistry is established during this aldol addition, guided by a chiral lithium amide base.

retrosynthesis mellein (R)-Mellein intermediate1 Hydroxy Acid Precursor This compound->intermediate1 Lactonization reactants Methyl 2-methoxybenzoate + Acetaldehyde intermediate1->reactants Asymmetric Aldol Addition (Chiral Base)

Caption: Retrosynthetic analysis of (R)-Mellein.

This approach is advantageous as it builds the core carbon skeleton and sets the absolute stereochemistry in a single, highly convergent step. The use of a chiral, non-racemic lithium amide base obviates the need for chiral auxiliaries or resolution steps, making the synthesis more atom-economical.

Asymmetric Synthesis Protocol

This protocol details a key asymmetric synthesis approach adapted from foundational work in the field, focusing on the use of a chiral lithium amide to induce enantioselectivity.

Overall Reaction Scheme

The synthesis proceeds in two main stages: 1) The asymmetric aldol-type addition of a protected ortho-toluate carbanion to acetaldehyde, mediated by a chiral base, followed by 2) Deprotection and acid-catalyzed lactonization to yield the final product.

reaction_scheme cluster_step1 Step 1: Asymmetric Aldol-Type Addition cluster_step2 Step 2: Demethylation & Lactonization start Methyl 2-methoxybenzoate intermediate Aldol Adduct start->intermediate 1. Base, THF, -78 °C base Chiral Lithium Amide Base (e.g., from (R)-N-benzyl-α-methylbenzylamine) aldehyde Acetaldehyde (CH₃CHO) aldehyde->intermediate 2. CH₃CHO product (R)-Mellein intermediate->product BBr₃ or HBr/AcOH Heat

Caption: Overall workflow for the asymmetric synthesis of (R)-Mellein.

Part 1: Asymmetric Aldol-Type Addition

Principle: This crucial step establishes the C3 stereocenter. A chiral lithium amide base, prepared in situ, selectively deprotonates the benzylic methyl group of methyl 2-methoxybenzoate. The resulting chiral carbanion-lithium amide complex then undergoes a diastereoselective reaction with acetaldehyde. The steric environment created by the chiral base directs the approach of the aldehyde, leading to the formation of one enantiomer of the aldol adduct in excess.

Experimental Protocol:

  • Preparation of the Chiral Lithium Amide Base:

    • To a flame-dried, argon-purged flask, add a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents, 1.6 M in hexanes) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

  • Generation of the Carbanion and Aldol Addition:

    • In a separate flame-dried flask under argon, prepare a solution of methyl 2-methoxybenzoate (1.0 equivalent) in anhydrous THF (~0.25 M).

    • Cool this solution to -78 °C.

    • Slowly transfer the pre-formed chiral lithium amide solution to the ester solution via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour to allow for carbanion formation.

    • Add freshly distilled acetaldehyde (1.5 equivalents) dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 2-3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexane) to yield the desired aldol adduct as a clear oil.

Part 2: Demethylation and Lactonization

Principle: The final step involves the cleavage of the methyl ether protecting the phenolic hydroxyl group, followed by an acid-catalyzed intramolecular transesterification (lactonization) to form the stable six-membered lactone ring of this compound. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for cleaving aryl methyl ethers. Alternatively, hydrobromic acid in acetic acid can be used.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the purified aldol adduct (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add boron tribromide (1.2 equivalents, 1.0 M solution in DCM) dropwise. A color change is typically observed.

  • Reaction and Cyclization:

    • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.

    • Stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Heat the reaction mixture to a gentle reflux (~40 °C) for 1 hour to drive the lactonization to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

    • Dilute with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexane) to afford (R)-Mellein as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Data and Characterization

Quantitative Data Summary
StepKey ReagentEquivalentsSolventTemperature (°C)Typical Yield
1(R)-(+)-N-benzyl-α-methylbenzylamine1.1THF-78-
1Methyl 2-methoxybenzoate1.0THF-7860-75% (Adduct)
1Acetaldehyde1.5THF-78(e.e. ~50-60%)
2Boron Tribromide1.2DCM-78 to 4080-90%
Expected Characterization Data for (R)-Mellein

The identity and purity of the synthesized (R)-Mellein must be confirmed by spectroscopic analysis and comparison with literature data.[11][12][13]

  • Appearance: White to pale pink solid.[12]

  • Molecular Formula: C₁₀H₁₀O₃[3]

  • Molecular Weight: 178.18 g/mol [3]

  • Optical Rotation: [α]D typically reported as negative in CHCl₃.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~11.0 (1H, s, -OH), 7.4-7.5 (1H, t), 6.8-6.9 (2H, m), 4.7-4.8 (1H, m), 2.9-3.0 (2H, m), 1.5-1.6 (3H, d).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~170.0 (C=O), 162.1, 140.0, 136.5, 117.8, 115.9, 108.4, 76.0, 34.5, 20.7.[14]

  • IR (KBr, cm⁻¹): ~3350 (-OH), 1675 (lactone C=O), 1620 (aromatic C=C).[12]

  • High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₁₀H₁₀O₃ [M+H]⁺ 179.0708, found 179.0698.[13]

Conclusion

This application note outlines a robust and instructive protocol for the asymmetric total synthesis of (R)-Mellein. By employing a chiral lithium amide base, this strategy provides an enantioselective route to this biologically significant natural product. The detailed experimental procedures, coupled with the rationale behind each step and comprehensive characterization data, provide researchers with a self-validating framework for producing (R)-Mellein. This synthesis not only grants access to the natural product for further biological study but also serves as a foundational methodology that can be adapted for the creation of novel dihydroisocoumarin analogues for drug discovery and development programs.

References

Purification of Mellein Using Chromatography Techniques: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mellein, a naturally occurring dihydroisocoumarin, has attracted significant scientific interest due to its diverse biological activities. As a secondary metabolite produced by a wide array of fungi, plants, and insects, its isolation from complex biological matrices is a critical step for downstream applications in pharmacology and drug development.[1] This application note provides a comprehensive guide to the purification of this compound, detailing robust protocols for flash chromatography and preparative High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a systematic approach to obtaining high-purity this compound, grounded in the principles of chromatographic separation.

Introduction to this compound and the Rationale for Purification

This compound, with the chemical formula C₁₀H₁₀O₃, is a phenolic compound characterized by a dihydroisocoumarin core.[2][3] Its structure imparts a moderate polarity (logP ≈ 2.27-2.58) and weakly acidic nature, properties that are fundamental to the design of effective purification strategies.[2] The compound is biosynthesized by numerous fungal species, including those of the genera Aspergillus, Penicillium, and Botryosphaeria, and has also been identified in plant tissues.[1][4][5]

This guide will focus on a multi-step purification strategy, commencing with a preliminary clean-up and fractionation using flash chromatography, followed by a high-resolution polishing step using preparative reverse-phase HPLC.

Physicochemical Properties of this compound

A thorough understanding of this compound's chemical properties is the cornerstone of developing a logical and efficient purification workflow. These properties dictate its interaction with the stationary and mobile phases in a chromatographic system.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃[2][3]
Molecular Weight178.18 g/mol [2][6]
AppearancePale pink solid (purified)[4][7]
Polarity (XLogP3)~2.4[6][8]
Water SolubilitySlightly soluble (predicted: 3.14 g/L)[2]
Acidity (pKa)Weakly acidic (strongest acidic pKa ≈ 9.65)[2]
UV Absorbance Maxima (λmax)243 nm, 311 nm (in Methanol)[4][5][7]

These properties, particularly its moderate polarity and UV absorbance, make this compound an ideal candidate for purification by normal-phase flash chromatography followed by reverse-phase HPLC with UV detection.

Purification Strategy Overview

The purification of this compound from a crude biological extract is conceptualized as a multi-stage process designed to systematically remove impurities of varying polarities. The workflow is structured to handle progressively smaller sample loads with increasing resolution at each subsequent step.

Purification_Workflow cluster_extraction Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Purity Analysis Start Crude Source Material (e.g., Fungal Culture Broth) Solvent_Extraction Liquid-Liquid or Solid-Liquid Extraction (e.g., with Ethyl Acetate) Start->Solvent_Extraction Concentration Solvent Evaporation (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Flash_Chrom Step 1: Flash Chromatography (Bulk Fractionation) Crude_Extract->Flash_Chrom Mellein_Fractions This compound-Enriched Fractions Flash_Chrom->Mellein_Fractions Prep_HPLC Step 2: Preparative RP-HPLC (High-Resolution Polishing) Mellein_Fractions->Prep_HPLC Pure_this compound High-Purity this compound (>95%) Prep_HPLC->Pure_this compound Analytical_HPLC Analytical HPLC-UV/MS Pure_this compound->Analytical_HPLC Structure_Verification NMR, HRMS Pure_this compound->Structure_Verification HPLC_Principle cluster_hplc Reverse-Phase HPLC Principle cluster_elution Injector Sample Injection (this compound + Impurities) Column C18 Stationary Phase (Non-Polar) Injector->Column Interaction Detector UV Detector (243 nm / 311 nm) Column->Detector Polar_Imp Polar Impurities Detector->Polar_Imp Early Elution Mellein_Peak This compound Detector->Mellein_Peak Intermediate Elution NonPolar_Imp Non-Polar Impurities Detector->NonPolar_Imp Late Elution Mobile_Phase Mobile Phase (Polar -> Less Polar Gradient) Mobile_Phase->Column Elution

References

Quantitative Analysis of Mellein in Plant Tissues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Mellein

This compound, a dihydroisocoumarin, is a naturally occurring secondary metabolite produced by a diverse range of organisms, including fungi, plants, insects, and bacteria.[1] First identified in 1933 from the fungus Aspergillus melleus, it was initially named ocracin.[1] This compound and its derivatives exhibit a wide array of biological activities, such as antimicrobial, antitumor, antileukemic, and antiviral properties.[1] In the context of plant science and agriculture, this compound is of particular interest due to its phytotoxic and antifungal activities.[1][2] For instance, it has been identified as a pathogenic substance produced by the fungus Botryosphaeria dothidea, a causative agent of apple ring rot.[2][3] The presence and concentration of this compound in plant tissues can therefore be indicative of fungal infection and play a crucial role in plant-pathogen interactions.[2][4][5]

This comprehensive guide provides detailed protocols for the quantitative analysis of this compound in plant tissues. It is designed for researchers, scientists, and drug development professionals seeking to accurately measure this compound for applications in phytopathology, natural product discovery, and agricultural science. The methodologies outlined herein are grounded in established analytical techniques and emphasize robustness and reliability.

Understanding the Analyte: this compound Biosynthesis

This compound belongs to the polyketide class of secondary metabolites.[1] Its biosynthesis originates from the fatty acid synthesis pathway and is catalyzed by polyketide synthase (PKS) enzymes.[1] The pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent enzymatic modifications to yield the final this compound structure. In some fungi, the biosynthesis of 6-hydroxythis compound, a key intermediate for various natural products, requires the collaboration of a non-reducing PKS and a PKS-like enzyme with a functional ketoreductase domain.[6] Understanding the biosynthetic pathway is crucial for studies involving metabolic engineering and for identifying potential related compounds during analysis.

Mellein_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Modification & Cyclization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Assembled Polyketide Chain PKS->Polyketide_Chain Reduction Reduction Polyketide_Chain->Reduction Cyclization Cyclization/Thioesterase Reduction->Cyclization This compound This compound Cyclization->this compound Mellein_Workflow Start Plant Tissue Sample Prep Sample Preparation (Homogenization, Extraction) Start->Prep Cleanup Extract Cleanup (SPE or LLE) Prep->Cleanup Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data End Results Data->End

References

High-Throughput Screening Assays for Mellein Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mellein, a dihydroisocoumarin first isolated from the fungus Aspergillus melleus, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community.[1] Produced by a variety of fungi, as well as some plants and insects, this compound and its derivatives exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, anti-inflammatory, and phytotoxic effects.[1][2][3] This diverse bioactivity profile positions this compound as a promising scaffold for the development of novel therapeutic agents and agrochemicals. High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries, enabling the efficient discovery and characterization of bioactive molecules like this compound.[4][5]

This comprehensive guide provides detailed application notes and protocols for a suite of high-throughput screening assays designed to investigate and quantify the various biological activities of this compound and its analogs. The methodologies described herein are tailored for researchers, scientists, and drug development professionals, with a focus on providing not just procedural steps, but also the underlying scientific rationale and critical considerations for robust and reproducible results.

Key Bioactivities of this compound and Corresponding HTS Strategies

This compound's multifaceted bioactivities necessitate a multi-pronged screening approach. This guide will focus on three key areas: antifungal, anti-inflammatory, and quorum sensing inhibitory activities.

Bioactivity Screening Strategy Assay Principle Throughput
Antifungal Minimum Inhibitory Concentration (MIC)Measures the lowest concentration of a compound that inhibits visible growth of a microorganism.High
Fungal Sirtuin (SirA) InhibitionA biochemical assay to measure the inhibition of a specific fungal enzyme involved in growth and metabolism.High
Anti-inflammatory Cellular Cytotoxicity (MTT Assay)Assesses the metabolic activity of cells as an indicator of viability and proliferation after exposure to the compound.High
Inhibition of Pro-inflammatory Cytokine ProductionA cell-based assay to quantify the reduction of key inflammatory signaling molecules.Medium to High
Quorum Sensing Inhibition Violacein Inhibition AssayA reporter gene-based assay that measures the inhibition of a bacterial communication pathway.High

Section 1: Antifungal Activity Screening

This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi.[1][2][6] High-throughput screening can be employed to determine the potency of this compound derivatives and to discover new antifungal agents.

Protocol 1: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method in antimicrobial screening, determining the lowest concentration of a substance that prevents visible growth of a microorganism.[7][8] This protocol is adapted for a 96- or 384-well plate format for high-throughput analysis.

Principle: A serial dilution of this compound is incubated with a standardized fungal inoculum. Fungal growth is assessed by measuring optical density (OD).

Materials:

  • This compound or its derivatives

  • Target fungal strains (e.g., Botrytis cinerea, Fusarium proliferatum)[9][10]

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium[9]

  • Sterile 96-well or 384-well microtiter plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the target fungus on an appropriate agar medium.

    • Harvest fungal spores and suspend them in sterile saline or medium.

    • Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 conidia/mL.[9]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note this compound's slight solubility in water.[11]

    • In the microtiter plate, perform a 2-fold serial dilution of the this compound stock solution in the chosen broth to achieve a range of desired concentrations.

    • Include a positive control (a known antifungal agent, e.g., Amphotericin B) and a negative control (medium with solvent only).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the serially diluted compound.

    • Seal the plates and incubate at the optimal temperature for the fungal strain for 24-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) of each well at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that inhibits a significant percentage (e.g., ≥90%) of fungal growth compared to the negative control.[12]

Workflow for High-Throughput MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Fungal Inoculum D Inoculate with Fungi A->D B Prepare this compound Stock C Serial Dilution in Microplate B->C C->D E Incubate D->E F Measure Optical Density (OD) E->F G Determine MIC F->G

Caption: Workflow for the high-throughput MIC assay.

Protocol 2: Fungal Sirtuin (SirA) Inhibition Assay

Recent studies have identified that 5-methylthis compound inhibits fungal sirtuin A (SirA), a histone deacetylase crucial for fungal growth and secondary metabolism.[13][14] This provides a specific molecular target for a biochemical HTS assay.

Principle: This is a fluorescence-based enzymatic assay that measures the inhibition of recombinant fungal SirA activity. A fluorogenic substrate is used, which upon deacetylation by SirA, can be cleaved by a developer enzyme to release a fluorescent molecule.

Materials:

  • Recombinant fungal SirA enzyme

  • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue adjacent to a fluorophore)

  • Developer enzyme

  • This compound or its derivatives

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • 384-well black microtiter plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer and dilute the recombinant SirA enzyme, fluorogenic substrate, and developer enzyme to their optimal working concentrations.

  • Compound Dispensing:

    • Dispense a small volume of this compound solution at various concentrations into the wells of the 384-well plate.

    • Include a positive control (a known SirA inhibitor, e.g., nicotinamide) and a negative control (solvent only).

  • Enzyme Reaction:

    • Add the SirA enzyme and fluorogenic substrate to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 60 minutes).

  • Signal Development and Detection:

    • Add the developer enzyme to each well. This enzyme will cleave the deacetylated substrate, releasing the fluorophore.

    • Incubate for a short period to allow for signal development.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition of SirA activity for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway for SirA Inhibition Assay:

SirA_Inhibition This compound This compound SirA Fungal Sirtuin (SirA) This compound->SirA Inhibits Deacetylated_Substrate Deacetylated Substrate SirA->Deacetylated_Substrate Deacetylates Substrate Fluorogenic Substrate (Acetylated) Substrate->SirA Developer Developer Enzyme Deacetylated_Substrate->Developer Fluorescence Fluorescent Signal Developer->Fluorescence Cleaves to produce MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability & CC50 F->G QS_Inhibition This compound This compound QS_System Quorum Sensing System (e.g., CviI/CviR) This compound->QS_System Inhibits Violacein_Gene Violacein Gene Expression QS_System->Violacein_Gene Activates Violacein Violacein Pigment (Purple) Violacein_Gene->Violacein Leads to

References

Mellein as a Lead Compound for Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Mellein

This compound, a naturally occurring 3,4-dihydroisocoumarin, has emerged as a compelling starting point for drug discovery initiatives.[1][2] First isolated from the fungus Aspergillus melleus, this polyketide is also produced by a variety of other fungi, as well as plants, insects, and bacteria.[1] The inherent biological activities of this compound and its derivatives, which span antifungal, antibacterial, and enzyme inhibitory actions, underscore its potential as a versatile lead compound for the development of novel therapeutics.[1][3][4] This guide provides an in-depth exploration of the methodologies and protocols essential for leveraging this compound in a drug development pipeline, from lead optimization to preliminary safety assessment.

Part 1: Lead Optimization of the this compound Scaffold

The journey from a promising natural product to a viable drug candidate necessitates a systematic approach to chemical modification and biological evaluation. For this compound, this involves the synthesis of a focused library of analogues to establish a robust Structure-Activity Relationship (SAR).

Chemical Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. One common approach involves the condensation of an ortho-lithiated N-methylbenzamide with an epoxide, such as styrene oxide, to yield 3-phenyl-3,4-dihydroisocoumarins.[5] While detailed synthetic procedures are often proprietary or specific to the target analogue, a general protocol for the synthesis of 3,4-dihydroisocoumarins can be adapted.[5][6][7]

Protocol 1: General Synthesis of 3,4-Dihydroisocoumarin Derivatives

Objective: To synthesize a focused library of this compound analogues for SAR studies.

Materials:

  • Substituted N-methylbenzamides

  • Substituted epoxides (e.g., propylene oxide for 3-methyl derivatives)

  • sec-Butyllithium (sec-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Boric acid trimethyl ester (B(OMe)3)

  • Hydrogen peroxide (H2O2)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the starting 4,4-dimethyl-2-(o-tolyl)oxazoline in anhydrous THF and cool to -78°C.

  • Slowly add sec-BuLi and stir for 1 hour.

  • Add the desired aldehyde and continue stirring for another hour at -78°C.

  • Add a second equivalent of sec-BuLi and stir for an additional hour at -78°C, followed by 12 hours at -50°C.

  • Cool the reaction mixture back to -78°C and add B(OMe)3.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Perform a work-up with H2O2 to yield the ortho-hydroxylated oxazoline.

  • Treat the crude product with TFA in aqueous THF to afford the 3-substituted 8-hydroxy-3,4-dihydroisocoumarin.[8]

  • Purify the final product using column chromatography.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial to identify the key structural features responsible for its biological activity and to optimize its drug-like properties.

Key Structural Modifications to Explore:

  • Substitution on the aromatic ring: Introduction of electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties and binding affinity of the molecule.

  • Modification of the 3-position substituent: Varying the alkyl or aryl group at the C-3 position can impact steric interactions with the target protein.

  • Stereochemistry at the C-3 and C-4 positions: The stereoisomers of this compound derivatives may exhibit different biological activities and potencies.

The synthesized analogues should be systematically evaluated in a panel of biological assays to build a comprehensive SAR profile.

Part 2: In Vitro Biological Evaluation

A battery of in vitro assays is essential to characterize the biological activity, potency, and selectivity of the synthesized this compound derivatives.

Antifungal Susceptibility Testing

This compound and its derivatives have shown promising antifungal activity against a range of pathogenic fungi.[1][9] The following protocols are standard methods for determining the antifungal efficacy of novel compounds.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a target fungus.

Materials:

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • This compound derivatives dissolved in DMSO

  • Positive control antifungal (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the this compound derivative in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL for yeast, 0.4-5 x 10^4 CFU/mL for molds).

  • Add the fungal inoculum to each well.

  • Include a positive control (antifungal drug), a negative control (DMSO vehicle), and a growth control (no compound).

  • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible growth.

Antibacterial Susceptibility Testing

Several this compound derivatives have also demonstrated antibacterial activity.[3] The agar diffusion method is a common preliminary screening tool.

Protocol 3: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antibacterial activity of this compound derivatives.

Materials:

  • Petri dishes with Mueller-Hinton agar

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile paper disks (6 mm diameter)

  • This compound derivatives dissolved in a suitable solvent

  • Positive control antibiotic (e.g., gentamicin)

Procedure:

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Uniformly swab the bacterial inoculum onto the surface of the Mueller-Hinton agar plates.

  • Impregnate sterile paper disks with a known concentration of the this compound derivative.

  • Place the disks onto the inoculated agar surface.

  • Include a positive control disk and a negative control (solvent only) disk.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk.

Monoamine Oxidase (MAO) Inhibition Assay

Certain this compound derivatives, such as (R)-5-Methylthis compound, have been identified as selective inhibitors of monoamine oxidase A (MAO-A), suggesting potential applications in the treatment of depression.[4]

Mechanism of MAO Inhibition: MAOIs function by blocking the monoamine oxidase enzyme, which is responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression.[10]

Protocol 4: In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory activity of this compound derivatives against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine)

  • This compound derivatives

  • A known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well plates

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Pre-incubate the MAO enzyme with various concentrations of the this compound derivative in a buffer solution.

  • Initiate the reaction by adding the substrate.

  • Monitor the enzymatic reaction by measuring the change in fluorescence or absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Part 3: Cytotoxicity and Preliminary Safety Assessment

Evaluating the potential toxicity of lead compounds at an early stage is critical to avoid late-stage failures in drug development.

In Vitro Cytotoxicity Testing

The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11][12][13]

Protocol 5: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound derivatives on mammalian cell lines.

Materials:

  • Human cell lines (e.g., HeLa, HepG2, or a panel of cancer cell lines)

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Table 1: Representative Cytotoxicity Data for this compound Derivatives

CompoundCell LineIC50 (µM)Reference
(+)-(S)-melleinMCF-7 (breast cancer)Moderate Toxicity[1]
(+)-(S)-melleinNCI-H460 (lung cancer)Moderate Toxicity[1]
(+)-(S)-melleinSF-268 (glioblastoma)Moderate Toxicity[1]
This compound Derivative 39HepG2 (liver cancer)42.8[1]

Note: "Moderate Toxicity" indicates a reported effect without a specific IC50 value provided in the source.

In Vivo Toxicity Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their safety profile in a whole organism.[14][15] Acute toxicity studies are typically the first step.

Protocol 6: Acute Oral Toxicity Study in Rodents (OECD Guideline 423)

Objective: To determine the acute toxicity of a this compound derivative after a single oral dose.

Materials:

  • Rodents (e.g., mice or rats) of a single sex

  • This compound derivative formulated in a suitable vehicle

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of the this compound derivative to a group of animals. A stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg is typically used.

  • Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Record body weight changes and perform a gross necropsy at the end of the study.

  • Based on the observed toxicity, classify the compound into a GHS toxicity category.

Part 4: Visualizing Workflows and Pathways

Diagram 1: Drug Development Workflow for this compound

DrugDevelopmentWorkflow cluster_0 Lead Optimization cluster_1 In Vitro Evaluation cluster_2 Safety Assessment Synthesis Synthesis of This compound Analogs SAR Structure-Activity Relationship (SAR) Synthesis->SAR Antifungal Antifungal Assays SAR->Antifungal Antibacterial Antibacterial Assays SAR->Antibacterial MAO_Inhibition MAO Inhibition Assays SAR->MAO_Inhibition Cytotoxicity In Vitro Cytotoxicity SAR->Cytotoxicity InVivo_Tox In Vivo Toxicity Cytotoxicity->InVivo_Tox Preclinical_Dev Preclinical Development InVivo_Tox->Preclinical_Dev Promising Candidate

Caption: A streamlined workflow for the development of this compound-based drug candidates.

Diagram 2: Mechanism of Action for MAO Inhibition

MAO_Inhibition MAO Monoamine Oxidase (MAO) Enzyme Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse MAO->Increased_Neurotransmitters leads to Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO Breakdown Mellein_Analog This compound Analog (MAO Inhibitor) Mellein_Analog->MAO Inhibits Therapeutic_Effect Antidepressant Effect Increased_Neurotransmitters->Therapeutic_Effect

Caption: The inhibitory effect of a this compound analog on Monoamine Oxidase (MAO).

Conclusion

This compound represents a privileged scaffold in natural product-based drug discovery. Its diverse biological activities, coupled with a synthetically tractable core, make it an attractive starting point for the development of new therapeutic agents. By employing the systematic protocols and methodologies outlined in this guide, researchers can effectively explore the chemical space around the this compound core, optimize its biological activity, and assess its preliminary safety profile, thereby paving the way for the development of novel drug candidates.

References

Mellein: A Fungal Metabolite with Promising Applications in Agricultural Pest Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Natural Agrochemical

Mellein, a dihydroisocoumarin first identified in 1933, is a naturally occurring fungal metabolite that has garnered significant attention for its broad spectrum of biological activities.[1][2] Produced by a diverse range of fungi, as well as some plants, insects, and bacteria, this compound and its derivatives are emerging as promising candidates for the development of novel, environmentally conscious agrochemicals.[2][3] This guide provides a comprehensive overview of the application of this compound in agricultural pest control, detailing its mechanisms of action, protocols for its evaluation, and insights into its potential for sustainable crop protection.

Melleins belong to the polyketide class of secondary metabolites and play crucial roles in the ecological interactions of their producing organisms.[2] Their demonstrated efficacy against a variety of plant pathogens, insects, and nematodes positions them as a valuable tool in integrated pest management (IPM) strategies, offering an alternative to synthetic pesticides.[4][5]

Part 1: Antifungal Activity - A Primary Mode of Action

This compound's most extensively studied application in agriculture is its potent antifungal activity against a wide array of plant pathogenic fungi.

Mechanism of Antifungal Action

While the precise and complete mechanism of this compound's antifungal action is still under investigation, evidence suggests it disrupts fungal cell integrity and key developmental processes. The lipophilic nature of this compound likely facilitates its interaction with and passage through the fungal cell membrane, leading to subsequent intracellular effects. For some fungi, it has been observed that this compound can inhibit spore germination and germ tube elongation, critical early stages of fungal infection.

A proposed pathway for its antifungal activity involves the inhibition of key enzymes essential for fungal growth and development. For instance, some studies suggest that this compound and its derivatives may interfere with signal transduction pathways or enzymes involved in cell wall biosynthesis, ultimately leading to cell lysis.

Antifungal_Mechanism This compound This compound FungalCellWall Fungal Cell Wall & Membrane This compound->FungalCellWall Interacts with EnzymeInhibition Enzyme Inhibition This compound->EnzymeInhibition Inhibits SporeGermination Spore Germination GermTubeElongation Germ Tube Elongation CellLysis Cell Lysis SporeGermination->CellLysis GermTubeElongation->CellLysis EnzymeInhibition->CellLysis

Caption: Proposed mechanism of this compound's antifungal activity.

Spectrum of Antifungal Activity

In vitro studies have demonstrated the efficacy of this compound and its derivatives against several economically important plant pathogens.

Fungal PathogenHost Plant(s)Efficacy of this compound/DerivativesReference(s)
Pyricularia oryzaeRiceInhibition of conidial germination and germ tube elongation.[6]
Botrytis cinereaGrapes, Strawberries, etc.Significant to weak activity observed.[2]
Fulvia fulvaTomatoEC50 value below 50 µg/mL.[2]
Athelia rolfsiiVarious cropsSensitive to (R)-(-)-mellein.[2]
Sclerotinia sclerotiorumVarious cropsSensitive to (R)-(-)-mellein.[2]
Alternaria brassicicolaBrassicasLess sensitive to (R)-(-)-mellein.[2]
Fusarium graminearumCerealsLess sensitive to (R)-(-)-mellein.[2]
Phytophthora cambivoraVarious treesLess sensitive to (R)-(-)-mellein.[2]

Table 1: Antifungal spectrum of this compound and its derivatives against various plant pathogenic fungi.

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound

This protocol outlines a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi. This method is adapted from established guidelines to ensure reproducibility.[6]

1. Materials and Reagents:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate of interest (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) plates

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Sterile pipettes, tubes, and other labware

2. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a PDA plate at 25-28°C until sufficient sporulation is observed. b. Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop. c. Transfer the spore suspension to a sterile tube and vortex to ensure a homogenous suspension. d. Adjust the spore concentration to 1 x 10^6 conidia/mL using a spectrophotometer (measuring optical density at a specified wavelength, e.g., 600 nm) or a hemocytometer. e. Dilute the adjusted spore suspension in RPMI-1640 medium to achieve a final working concentration of 1-5 x 10^4 CFU/mL.

3. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1% to prevent solvent toxicity. b. Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of test concentrations.

4. Assay Procedure: a. Add 100 µL of each this compound dilution to the corresponding wells of the assay plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a positive control (a known antifungal agent), a negative/growth control (inoculum with medium and DMSO, but no this compound), and a sterility control (medium only). d. Incubate the plate at 25-28°C for 48-72 hours, or until visible growth is observed in the growth control wells.

5. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a suitable wavelength.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis FungalCulture 1. Fungal Culture (PDA Plate) SporeHarvest 2. Spore Harvest & Concentration Adjustment FungalCulture->SporeHarvest PlateLoading 5. Load Microtiter Plate: - this compound Dilutions - Fungal Inoculum - Controls SporeHarvest->PlateLoading MelleinStock 3. This compound Stock Solution (in DMSO) SerialDilutions 4. Serial Dilutions of this compound MelleinStock->SerialDilutions SerialDilutions->PlateLoading Incubation 6. Incubate at 25-28°C (48-72 hours) PlateLoading->Incubation MIC_Determination 7. Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for the in vitro antifungal susceptibility testing of this compound.

Part 2: Insecticidal, Larvicidal, and Nematicidal Activities

Beyond its antifungal properties, this compound has demonstrated potential as a multi-faceted pest control agent with insecticidal, larvicidal, and nematicidal activities.

Insecticidal and Larvicidal Properties

Research has indicated that this compound exhibits insecticidal and larvicidal effects against certain agricultural pests.[5][7] For instance, studies have shown the larvicidal activity of this compound against the mosquito Aedes aegypti.[7] While the exact mode of action is not fully elucidated, it is hypothesized that this compound may act as a stomach poison or interfere with the insect's development and molting processes. Further research is necessary to establish the full spectrum of its insecticidal activity and to develop standardized application protocols for agricultural settings.

Nematicidal Potential

Plant-parasitic nematodes are a significant threat to global agriculture. Preliminary studies suggest that this compound and related isocoumarins may possess nematicidal properties.[8] The mechanism could involve direct toxicity to the nematodes or interference with their egg-hatching processes. However, comprehensive studies on the efficacy of this compound against key agricultural nematode species, such as root-knot nematodes (Meloidogyne spp.), are still needed to validate its potential as a bionematicide.

Part 3: Bioherbicidal Activity

This compound has also been identified as a potential bioherbicide.[4] It has shown phytotoxic effects on various plant species, suggesting its potential for weed management. The mode of action is thought to involve the inhibition of seed germination and seedling growth. The development of this compound as a bioherbicide requires further investigation to determine its selectivity, efficacy under field conditions, and optimal application methods.

Part 4: Biosynthesis of this compound

This compound is a polyketide, synthesized through the fatty acid biosynthesis pathway catalyzed by polyketide synthase (PKS) enzymes.[2] Understanding the biosynthetic pathway is crucial for several reasons: it allows for the potential to genetically engineer microorganisms for enhanced this compound production, and it provides a basis for the synthesis of novel, more potent derivatives. The biosynthesis typically involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and other modifications to yield the final this compound structure.

Mellein_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Polyketide Chain PKS->PolyketideChain Cyclization Cyclization & Modifications PolyketideChain->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified overview of the this compound biosynthesis pathway.

Part 5: Formulation, Application, and Environmental Considerations

Formulation and Application

For effective use in agriculture, this compound must be formulated to ensure stability, solubility, and effective delivery to the target pest. Potential formulations could include emulsifiable concentrates, wettable powders, or granular formulations for soil application. The development of effective formulations is a critical step in translating laboratory findings into practical field applications.

Field application methods will depend on the target pest and crop. Foliar sprays may be suitable for controlling fungal diseases on leaves, while soil drenches or granular applications would be more appropriate for soil-borne pathogens and nematodes. Further research is required to determine optimal application rates, timing, and frequencies for various crop-pest systems.

Toxicity and Environmental Fate

A crucial aspect of developing any new pesticide is a thorough evaluation of its toxicity and environmental impact. While natural compounds are often perceived as safer than synthetic pesticides, it is essential to conduct rigorous toxicological studies. Preliminary data on "mullein" extracts (which may not be the same as the pure compound this compound) have shown some toxicity to non-target organisms at high concentrations.[[“]][[“]] Therefore, comprehensive studies on the acute and chronic toxicity of pure this compound to mammals, birds, fish, and beneficial insects are imperative.

The environmental fate of this compound, including its persistence in soil and water and its potential for bioaccumulation, must also be thoroughly investigated. Understanding these aspects is critical for ensuring its safe and sustainable use in agriculture.

Conclusion and Future Directions

This compound represents a promising natural product with the potential to contribute significantly to sustainable agricultural pest management. Its broad-spectrum activity against fungi, and its potential as an insecticide, nematicide, and herbicide, make it a versatile candidate for further development.

Future research should focus on:

  • Elucidating the precise mechanisms of action against a wider range of pests.

  • Conducting comprehensive field trials to evaluate its efficacy under real-world agricultural conditions.

  • Developing stable and effective formulations for various application methods.

  • Performing detailed toxicological and environmental impact assessments to ensure its safety and sustainability.

  • Exploring the potential of this compound derivatives with enhanced activity and improved environmental profiles.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a valuable tool for a more sustainable and environmentally friendly approach to crop protection.

References

Application Notes and Protocols: A Systematic Approach to Investigating the Antifungal Mechanism of Action of Mellein

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mellein, a 3,4-dihydroisocoumarin, is a secondary metabolite produced by a variety of fungi, plants, and insects.[1] This class of compounds has garnered significant interest due to its diverse biological activities, including notable antifungal properties against both plant and human pathogenic fungi.[1][2][3] While the fungicidal and fungistatic effects of this compound and its derivatives have been documented, a comprehensive understanding of its precise mechanism of action remains an area of active investigation.[4][5][6] A recent study has identified 5-methylthis compound as a novel inhibitor of fungal sirtuin, a histone deacetylase, suggesting a potential intracellular target and a role in modulating fungal secondary metabolism.[7]

These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to systematically investigate the antifungal mechanism of action of this compound. The proposed workflow is designed to be a self-validating system, progressing from broad phenotypic observations to specific molecular targets. This guide emphasizes the causality behind experimental choices, ensuring a robust and logical investigation.

Proposed Investigational Workflow

The following workflow provides a hierarchical approach to elucidating the antifungal mechanism of this compound. It begins with foundational susceptibility testing and progressively delves into more specific cellular and molecular targets.

G cluster_0 Phase 1: Foundational Antifungal Characterization cluster_1 Phase 2: Cellular Integrity Assessment cluster_2 Phase 3: Investigation of Intracellular Targets A Antifungal Susceptibility Testing (MIC, MFC) B Time-Kill Kinetics Assay A->B Determine concentration for kinetic studies C Cell Wall Integrity Assay (Sorbitol Protection) B->C Proceed to cellular target identification D Cell Membrane Permeability Assay (PI Staining, Leakage Assays) C->D Distinguish between cell wall and membrane effects E Mitochondrial Function Assays (Membrane Potential, ATP levels) D->E Investigate intracellular mechanisms F Reactive Oxygen Species (ROS) Detection Assay E->F Assess mitochondrial role in oxidative stress G Specific Enzyme Inhibition Assays (e.g., Chitin/Glucan Synthase, Sirtuin) F->G Explore specific molecular targets

Figure 1: A proposed hierarchical workflow for investigating the antifungal mechanism of action of this compound.

Phase 1: Foundational Antifungal Characterization

The initial phase focuses on quantifying the antifungal potency of this compound and understanding its effect on fungal growth over time.

Antifungal Susceptibility Testing

Rationale: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) is the cornerstone of antifungal research. These values establish the potency of this compound against a panel of relevant fungal pathogens and inform the concentrations to be used in subsequent mechanistic studies. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) provide a framework for reproducible results.[8]

Protocol: Broth Microdilution Assay (CLSI M27/M38-A2)

  • Fungal Inoculum Preparation: Culture the selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a cell suspension in sterile saline or RPMI 1640 medium and adjust the turbidity to a 0.5 McFarland standard.

  • This compound Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungi with no this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

  • MFC Determination: Following MIC determination, aliquot a small volume from the wells showing no visible growth onto drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Time-Kill Kinetics Assay

Rationale: Time-kill assays provide insight into the fungistatic versus fungicidal nature of a compound over time. This dynamic information is crucial for understanding how quickly and effectively this compound acts on fungal cells.

Protocol:

  • Culture Preparation: Prepare a fungal culture in broth to the early logarithmic phase of growth.

  • This compound Treatment: Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a drug-free control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFUs) per milliliter.

  • Data Analysis: Plot the log CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Phase 2: Cellular Integrity Assessment

This phase investigates whether this compound targets the fungal cell envelope, which includes the cell wall and cell membrane.

Cell Wall Integrity Assay

Rationale: The fungal cell wall, composed primarily of chitin and glucans, is an essential structure not present in mammalian cells, making it an attractive antifungal target.[9] The sorbitol protection assay can indicate if a compound disrupts cell wall integrity. Sorbitol acts as an osmotic stabilizer; if this compound targets the cell wall, the presence of sorbitol will rescue fungal cells from lysis, leading to an increase in the MIC.[10]

Protocol: Sorbitol Protection Assay

  • Perform the broth microdilution assay as described in section 1.1 in two parallel sets of 96-well plates.

  • In one set of plates, supplement the RPMI 1640 medium with 0.8 M sorbitol.[10]

  • Determine the MIC of this compound in the presence and absence of sorbitol.

  • Interpretation: A significant increase (two-fold or more) in the MIC value in the presence of sorbitol suggests that this compound may interfere with cell wall integrity.[10]

Cell Membrane Permeability Assay

Rationale: The fungal cell membrane is another critical target for antifungal agents.[11][12] Damage to the membrane leads to a loss of cellular contents and ultimately cell death. Propidium iodide (PI) is a fluorescent dye that is excluded by cells with intact membranes. Its entry and intercalation with DNA indicate membrane permeabilization.

Protocol: Propidium Iodide Staining

  • Fungal Cell Preparation: Harvest fungal cells in the logarithmic growth phase, wash, and resuspend in a suitable buffer (e.g., PBS).

  • This compound Treatment: Treat the fungal cells with this compound at MIC and 2x MIC concentrations for a defined period (e.g., 1-4 hours). Include a positive control (e.g., a known membrane-disrupting agent like amphotericin B) and a negative control (untreated cells).

  • PI Staining: Add propidium iodide to each cell suspension.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. An increase in the percentage of PI-positive cells in the this compound-treated groups compared to the negative control indicates membrane damage.[13]

Quantitative Data Summary for Cellular Integrity Assays

AssayTest OrganismThis compound Conc.Expected Outcome for Positive Result
Sorbitol Protection C. albicansMIC≥ 2-fold increase in MIC with sorbitol
PI Staining C. albicansMIC, 2x MICIncreased percentage of PI-positive cells

Phase 3: Investigation of Intracellular Targets

If the results from Phase 2 do not strongly indicate the cell envelope as the primary target, or to further elucidate the mechanism, this phase explores potential intracellular targets.

Mitochondrial Function Assays

Rationale: Mitochondria are central to fungal viability, and their dysfunction can lead to apoptosis and cell death.[14][15][16] Assessing mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health.

Protocol: Mitochondrial Membrane Potential Assay (using Rhodamine 123)

  • Cell Preparation and Treatment: Prepare and treat fungal cells with this compound as described in the PI staining protocol.

  • Rhodamine 123 Staining: Add Rhodamine 123, a fluorescent dye that accumulates in polarized mitochondria, to the cell suspensions and incubate.

  • Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometry. A decrease in fluorescence in this compound-treated cells indicates a loss of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Detection

Rationale: Many antifungal agents induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[17][18] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that fluoresces upon oxidation by ROS.[19]

Protocol: Intracellular ROS Measurement

  • Cell Preparation and Treatment: Prepare and treat fungal cells with this compound.

  • DCFH-DA Staining: Load the cells with DCFH-DA.

  • Analysis: Measure the fluorescence intensity. An increase in fluorescence indicates an elevation in intracellular ROS levels.[19][20][21]

G cluster_0 Mitochondrial Dysfunction Pathway A This compound B Mitochondrial Damage A->B C Loss of Membrane Potential (ΔΨm) B->C D Increased ROS Production B->D F Apoptosis/Cell Death C->F E Oxidative Stress D->E E->F

Figure 2: A simplified diagram illustrating the potential pathway of this compound-induced mitochondrial dysfunction leading to fungal cell death.

Specific Enzyme Inhibition Assays

Rationale: Many successful antifungal drugs act by inhibiting specific fungal enzymes that are either absent or sufficiently different in humans.[9][12][22] Examples include chitin synthase and β-(1,3)-glucan synthase, which are essential for cell wall synthesis.[23][24][25][26][27][28][29][30][31][32] Given the finding that 5-methylthis compound inhibits fungal sirtuin, this is also a prime target for investigation.[7]

Protocol: General Enzyme Inhibition Assay

  • Enzyme Preparation: Obtain or prepare a purified or crude extract of the target fungal enzyme (e.g., chitin synthase, sirtuin).

  • Assay Reaction: Set up a reaction mixture containing the enzyme, its substrate, and varying concentrations of this compound.

  • Activity Measurement: Measure the enzyme activity using a suitable method (e.g., colorimetric, fluorometric, or radiometric assay).

  • Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

Quantitative Data Summary for Intracellular Target Assays

AssayTest OrganismThis compound Conc.Expected Outcome for Positive Result
Mitochondrial Potential C. albicansMIC, 2x MICDecreased Rhodamine 123 fluorescence
ROS Detection C. albicansMIC, 2x MICIncreased DCFH-DA fluorescence
Enzyme Inhibition N/A (in vitro)VariesDose-dependent decrease in enzyme activity

Conclusion

The systematic approach outlined in these application notes provides a comprehensive framework for elucidating the antifungal mechanism of action of this compound. By progressing through the phases of foundational characterization, cellular integrity assessment, and investigation of intracellular targets, researchers can build a robust body of evidence to pinpoint the specific molecular pathways disrupted by this promising natural compound. The insights gained from these studies will be invaluable for the future development of this compound and its derivatives as novel antifungal therapeutics.

References

Application Notes and Protocols for Mellein as a Phytotoxin in Plant Pathology Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Role of Mellein in Plant Disease

This compound, a dihydroisocoumarin compound, is a secondary metabolite produced by a wide array of organisms, including numerous plant pathogenic fungi.[1][2][3] Its significance in plant pathology stems from its potent phytotoxic activity, contributing to the virulence of pathogens on a variety of host plants.[4][5] First identified in Aspergillus melleus in 1933, this compound has since been isolated from significant pathogens such as Botryosphaeria spp., Macrophomina phaseolina, and Curvularia lunata.[1][2][5]

The symptoms induced by this compound are diverse and host-dependent, ranging from necrotic lesions on leaves and fruits to wilting and inhibition of root growth.[1][4][5] For researchers in plant pathology, mycology, and the development of novel fungicides or resistant plant cultivars, understanding and harnessing this compound as a research tool is invaluable. It can be used to screen for plant resistance, investigate host-pathogen interactions, and elucidate the molecular underpinnings of plant defense responses.

These application notes provide a comprehensive guide for researchers, offering detailed protocols for the isolation, quantification, and application of this compound in phytopathological studies. The methodologies are designed to be robust and reproducible, providing a solid foundation for investigating the multifaceted role of this intriguing phytotoxin.

Section 1: The Phytotoxin this compound - A Molecular Profile

This compound, also known as ochracin, is a polyketide-derived secondary metabolite. Its biological activity is multifaceted, extending beyond phytotoxicity to include antibacterial, antifungal, and insecticidal properties.[1][2]

Producing Organisms: A vast number of fungal species are known to produce this compound. This broad distribution across different fungal genera highlights its conserved role in microbial ecology and pathogenesis.

Fungal Genus Notable Species Associated Disease/Host Reference
MacrophominaM. phaseolinaCharcoal rot of soybean and other crops[1][6]
BotryosphaeriaB. obtusa, B. dothideaApple ring rot, Botryosphaeria dieback of grapevine[2][5][7]
LasiodiplodiaL. theobromaeDieback and canker on various woody plants[2]
CurvulariaC. lunataMaize leaf spot[5]
SeptoriaS. nodorumGlume blotch of wheat[2]
DiplodiaD. seriataGrapevine trunk diseases[4]

Susceptible Plant Species and Observed Symptoms: this compound exhibits a broad host range, and the symptoms it induces can be a key indicator of its presence and activity in a disease interaction.

Host Plant Common Name Symptoms Induced by this compound Reference
Glycine maxSoybeanWilting, chlorosis, necrosis[1][6]
Malus domesticaAppleNecrotic spots on fruits and stems, leaf browning[1][5]
Solanum lycopersicumTomatoWilting of cuttings[1]
Vitis viniferaGrapevineNecrosis on leaf discs[4]
Zea maysMaizeContributes to leaf spot symptoms[5]
Apocynum cannabinumHemp DogbaneNecrotic leaf spots[1]
Section 2: Mechanism of Phytotoxicity

The phytotoxicity of this compound is complex and appears to involve the disruption of multiple cellular processes in the host plant. While the exact sequence of events can vary between host species, a general model involves the induction of oxidative stress and the suppression of host defense signaling pathways.

One of the key mechanisms of this compound's action is the inhibition of the jasmonic acid (JA) signaling pathway, a critical component of the plant's defense against necrotrophic pathogens.[5] By down-regulating the expression of key JA-responsive genes, this compound effectively weakens the plant's ability to mount an effective defense, allowing the pathogen to colonize host tissues more easily. This suppression of host defenses, coupled with the induction of cell death through necrosis, creates a favorable environment for the invading fungus.[1][5]

Mellein_Signaling_Pathway This compound This compound Phytotoxin PlantCell Plant Cell Membrane This compound->PlantCell Interacts with JA_Pathway Jasmonic Acid (JA) Signaling Pathway This compound->JA_Pathway Inhibits ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS Induces Necrosis Necrotic Cell Death ROS->Necrosis Leads to Defense_Genes Expression of Defense Genes (e.g., PR proteins) JA_Pathway->Defense_Genes Activates Pathogen Pathogen Proliferation Defense_Genes->Pathogen Inhibits Necrosis->Pathogen Facilitates Mellein_Isolation_Workflow Start Inoculate Fungus in PDB Incubate Incubate at 25-28°C for 14-21 days (shaking or static) Start->Incubate Filter Filter Culture through Miracloth Incubate->Filter Extract Liquid-Liquid Extraction of Filtrate with Ethyl Acetate (3x) Filter->Extract Evaporate Evaporate Ethyl Acetate under Reduced Pressure Extract->Evaporate Crude_Extract Obtain Crude Extract Evaporate->Crude_Extract Column_Chromo Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) Crude_Extract->Column_Chromo TLC Monitor Fractions by TLC Column_Chromo->TLC Combine Combine this compound-Positive Fractions TLC->Combine Final_Purification Preparative HPLC or TLC Combine->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound Leaf_Disc_Assay_Workflow Start Collect Healthy Young Leaves Cut_Discs Cut Leaf Discs (e.g., 1 cm diameter) Start->Cut_Discs Float_Discs Float Discs on this compound Solutions (various concentrations) in Petri Dishes Cut_Discs->Float_Discs Incubate Incubate under Light/Dark Cycle for 3-5 days Float_Discs->Incubate Observe Visually Assess Necrosis and Chlorosis Incubate->Observe Measure_Chlorophyll Measure Total Chlorophyll Content Observe->Measure_Chlorophyll Analyze Analyze Data and Determine EC50 Measure_Chlorophyll->Analyze

References

Application Notes and Protocols for In Vitro Evaluation of Mellein's Antibacterial Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Potential of Mellein

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The continuous evolution of multidrug-resistant pathogens necessitates an urgent and perpetual search for novel antibacterial agents. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial compounds. This compound, a dihydroisocoumarin produced by various fungi, has demonstrated a range of biological activities, including antibacterial and antifungal effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays essential for rigorously testing and characterizing the antibacterial properties of this compound.

These protocols are designed to be self-validating and are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[5][6][7][8][9] Understanding the antibacterial spectrum, potency, and mechanism of action of this compound is a critical first step in evaluating its potential as a future therapeutic.

Part 1: Foundational Knowledge and Pre-assay Considerations

Physicochemical Properties of this compound

Before embarking on antibacterial testing, a thorough understanding of this compound's physicochemical properties is paramount for accurate and reproducible results.

  • Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] Its solubility in aqueous solutions, like microbiological media, is limited.[1][10] Therefore, stock solutions should be prepared in an appropriate organic solvent. It is crucial to determine the final concentration of the solvent in the assay, ensuring it is non-inhibitory to the test microorganisms. A solvent toxicity control must always be included in each experiment.

  • Stability: Information on the stability of this compound in solution and under various storage conditions should be considered to ensure the compound remains active throughout the experimental process. It is recommended to store stock solutions at -20°C.[1]

Selection of Test Organisms

The choice of bacterial strains is critical for defining the antibacterial spectrum of this compound. A representative panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Enterococcus faecalis, Bacillus subtilis.[[“]][[“]][[“]]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[[“]][[“]][[“]]

  • Quality Control (QC) Strains: Utilize ATCC® (American Type Culture Collection) strains as recommended by CLSI for validating assay performance.[14] For example, S. aureus ATCC® 29213 and E. coli ATCC® 25922.

Part 2: Core Antibacterial Susceptibility Testing Protocols

This section details the step-by-step protocols for fundamental in vitro assays to determine this compound's antibacterial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16][17] This method is considered a gold standard for susceptibility testing.[18]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[16][17][19] After incubation, the presence or absence of visible bacterial growth is determined.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (diluted from the stock in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no this compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[17][18]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[16] This can be assessed visually or with a microplate reader.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC® 29213
MRSA (Clinical Isolate)
E. coli ATCC® 25922
P. aeruginosa ATCC® 27853

Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare this compound Stock Solution B Serially Dilute this compound in 96-well plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 16-20h D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method used to screen for antibacterial activity.[20][21] It is particularly useful for initial screening of natural product extracts.[22][23]

Principle: A paper disk impregnated with a specific concentration of this compound is placed on an agar plate uniformly inoculated with a test bacterium.[20] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.[24]

Protocol:

  • Preparation of Agar Plates: Use Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform (approximately 4 mm).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage.

  • Application of Disks:

    • Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

    • Pipette a known volume (e.g., 10-20 µL) of the this compound solution (at a specific concentration) onto each disk.

    • Include a positive control disk with a standard antibiotic and a negative control disk with the solvent used to dissolve this compound.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Measurement of Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the disk diameter.

Data Presentation:

Bacterial StrainThis compound Concentration on Disk (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
S. aureus ATCC® 29213
E. coli ATCC® 25922
Time-Kill Kinetic Assay

The time-kill assay provides information on the rate at which an antibacterial agent kills a bacterium and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[25][26][27]

Principle: A standardized bacterial inoculum is exposed to a constant concentration of this compound over time. Aliquots are removed at specific time intervals, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[25][28]

Protocol:

  • Preparation:

    • Prepare flasks or tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask (no this compound).

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[25][29]

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL versus time.

Interpretation:

  • Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25][26]

  • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.

Workflow for Time-Kill Assay

TimeKill A Prepare Bacterial Culture and this compound Solutions at different MIC multiples B Inoculate this compound solutions with bacteria A->B C Sample at time points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate dilutions on agar D->E F Incubate and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the time-kill kinetic assay to determine the bactericidal or bacteriostatic activity of this compound.

Part 3: Investigating the Mechanism of Action

Preliminary evidence suggests that this compound may exert its antibacterial effect by disrupting the bacterial cell wall or membrane.[30] The following assays can provide further insights into its mechanism of action.

Cell Membrane Permeability Assay (SYTOX Green Uptake)

Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact cell membranes of living bacteria. If the membrane is compromised, the dye enters the cell, binds to nucleic acids, and emits a strong green fluorescence.[31]

Protocol:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend in a suitable buffer (e.g., PBS).

  • Assay Setup: In a 96-well black plate, add the bacterial suspension, SYTOX Green dye (to a final concentration of ~1-5 µM), and this compound at various concentrations. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).[32][33]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

Interpretation: A significant increase in fluorescence in the presence of this compound indicates damage to the bacterial cell membrane.

Scanning Electron Microscopy (SEM)

Principle: SEM provides high-resolution images of the bacterial cell surface, allowing for the visualization of morphological changes induced by this compound.

Protocol:

  • Treatment: Treat bacteria with this compound at its MIC or supra-MIC concentrations for a defined period.

  • Fixation: Fix the bacterial cells with a suitable fixative (e.g., glutaraldehyde).

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • Drying and Coating: Critically point dry the samples and coat them with a conductive material (e.g., gold-palladium).

  • Imaging: Visualize the samples using a scanning electron microscope.

Interpretation: Look for signs of cell wall damage, such as cell lysis, blebbing, or pore formation, in this compound-treated cells compared to untreated controls.[30][34]

Logical Relationship of Assays

AssayLogic cluster_0 Primary Screening & Potency cluster_1 Activity Characterization cluster_2 Mechanism of Action Disk Diffusion Disk Diffusion Broth Microdilution (MIC) Broth Microdilution (MIC) Disk Diffusion->Broth Microdilution (MIC) Time-Kill Assay Time-Kill Assay Broth Microdilution (MIC)->Time-Kill Assay Membrane Permeability Membrane Permeability Time-Kill Assay->Membrane Permeability SEM SEM Membrane Permeability->SEM

Caption: Logical progression of in vitro assays for characterizing this compound's antibacterial effects.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound's antibacterial properties. By systematically determining its antibacterial spectrum, potency, and mechanism of action, researchers can generate the high-quality, reproducible data necessary to advance the development of this promising natural product. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for ensuring the integrity and impact of these findings in the collective effort to combat antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Mellein Yield in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical support center dedicated to addressing the common challenge of low mellein yield in fungal fermentation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experimental workflows. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for optimizing your this compound production.

Troubleshooting Guide: Diagnosing and Resolving Low this compound Yield

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: My fungal culture shows good biomass growth, but the yield of this compound is consistently low or undetectable.

This is a common scenario in fungal fermentation, where primary metabolism (growth) is robust, but secondary metabolism (this compound production) is suppressed. Here’s how to troubleshoot this issue:

Potential Cause 1: Suboptimal Harvest Time

  • Explanation: The production of secondary metabolites like this compound is often growth-phase dependent, typically occurring during the stationary phase after exponential growth has ceased due to nutrient limitation or other stressors.[1][2] Harvesting too early or too late can result in minimal this compound accumulation.

  • Solution: Time-Course Experiment

    • Inoculate a series of identical fermentation cultures.

    • Harvest one culture at different time points (e.g., every 24 or 48 hours) over the entire fermentation period (e.g., 7-21 days).

    • Extract and quantify this compound from both the mycelium and the culture broth at each time point.

    • Analyze the results to identify the optimal incubation period for peak this compound production.[3]

Potential Cause 2: Inadequate Nutrient Conditions for Secondary Metabolism

  • Explanation: While rich media can support excellent biomass, they can also suppress the expression of secondary metabolite biosynthetic gene clusters through a phenomenon known as catabolite repression. Conversely, specific nutrient limitations (e.g., carbon, nitrogen, or phosphate) can trigger secondary metabolism.[3]

  • Solution: Media Optimization & the OSMAC Approach

    • One Strain, Many Compounds (OSMAC) Approach: Systematically alter the culture conditions to explore the fungus's metabolic potential.[1][4] This involves cultivating your strain in various media to identify conditions that favor this compound production.

    • Systematic Media Component Variation:

      • Carbon Source: Test a variety of carbon sources (e.g., glucose, sucrose, fructose, starch) at different concentrations. Some fungi produce this compound more efficiently with specific sugars.[5]

      • Nitrogen Source: Evaluate different nitrogen sources, both organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium sulfate, sodium nitrate).[5][6] The carbon-to-nitrogen ratio is a critical factor.

      • pH: The initial pH of the medium and its buffering capacity can significantly influence enzyme activity and nutrient uptake, thereby affecting this compound biosynthesis. Test a range of initial pH values (e.g., 4.0 to 8.0).[5][7]

      • Trace Elements: Certain metal ions are cofactors for enzymes in the polyketide synthesis pathway. Ensure your medium contains adequate trace elements like zinc and molybdenum.[6][8]

Potential Cause 3: Silent or Poorly Expressed Biosynthetic Gene Cluster (BGC)

  • Explanation: The gene cluster responsible for this compound biosynthesis may not be actively transcribed under your standard laboratory conditions.[1][9]

  • Solution: Induction of the this compound BGC

    • Chemical Elicitors: Introduce small molecules into the culture that can induce stress and trigger secondary metabolism. Examples include enzyme inhibitors or ionic liquids.[1][9]

    • Co-cultivation: Grow your this compound-producing fungus with other microorganisms (bacteria or other fungi). The microbial competition can stimulate the production of secondary metabolites as a defense mechanism.[7]

Issue 2: There is significant batch-to-batch variability in this compound yield.

Inconsistent results can hinder the progress of your research and development. The key to resolving this is standardization.

Potential Cause 1: Inconsistent Inoculum

  • Explanation: The age, quantity, and physiological state of the fungal inoculum can dramatically affect fermentation kinetics and final product yield.

  • Solution: Standardize Inoculation Protocol

    • Spore Suspension: If your fungus sporulates, prepare a spore suspension and quantify the spore concentration using a hemocytometer. Inoculate with a consistent number of spores per flask (e.g., 10^5 - 10^7 spores/mL).[1][4]

    • Mycelial Plugs: If the fungus does not sporulate, use standardized mycelial plugs taken from the same region of a freshly grown agar plate.

Potential Cause 2: Variations in Culture Conditions

  • Explanation: Minor fluctuations in environmental parameters can lead to significant differences in metabolite production.

  • Solution: Tight Environmental Control

    • Temperature and Humidity: Ensure your incubator or fermenter maintains a stable temperature and humidity.

    • Aeration and Agitation: Oxygen availability is crucial for many fungal fermentations.[1] Use baffled flasks and maintain a consistent shaker speed (rpm) to ensure adequate oxygen transfer.

Issue 3: this compound is produced, but the yield is still lower than expected.

Once you have established a reproducible, albeit low, yield, the next step is optimization.

Potential Cause 1: Precursor Limitation

  • Explanation: this compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors.[10] A limited supply of these building blocks can cap the maximum achievable yield.

  • Solution: Precursor Feeding

    • Supplement the culture medium with known biosynthetic precursors for polyketides, such as acetate or glycerol, at different time points during the fermentation.

Potential Cause 2: Suboptimal Fermentation Strategy

  • Explanation: Standard batch fermentation may not be the most efficient method for this compound production.

  • Solution: Advanced Fermentation Techniques

    • Fed-Batch Fermentation: This technique involves the controlled addition of nutrients during the fermentation process. This can help to maintain optimal conditions for this compound production over a longer period and avoid the accumulation of inhibitory byproducts.[2]

    • Two-Stage Fermentation: This method separates the growth phase from the production phase. The fungus is first grown in a nutrient-rich medium to achieve high biomass, and then transferred to a second medium designed to induce secondary metabolism.[2]

Issue 4: Difficulty in extracting and purifying this compound, leading to perceived low yield.

An inefficient extraction and purification process can lead to an underestimation of the actual this compound produced.

Potential Cause 1: Inefficient Extraction Solvent

  • Explanation: The choice of solvent is critical for efficiently extracting this compound from the culture broth and/or mycelium.

  • Solution: Solvent Optimization

    • Perform small-scale extractions with a range of solvents of varying polarity (e.g., ethyl acetate, methanol, acetone, dichloromethane) to determine the most effective solvent for this compound.[1][11]

Potential Cause 2: Degradation of this compound During Extraction

  • Explanation: this compound may be unstable under certain pH, temperature, or light conditions, leading to degradation during the extraction process.

  • Solution: Gentle Extraction Conditions

    • Perform extractions at a lower temperature, protect the samples from light, and consider using a rotary evaporator under reduced pressure to gently remove the solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound, also known as ochracin, is a 3,4-dihydroisocoumarin, a type of polyketide secondary metabolite produced by a variety of fungi, as well as some plants, insects, and bacteria.[10] These compounds are of significant interest due to their diverse biological activities, which include antibiotic, antifungal, and phytotoxic properties.[10]

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized by a Type I polyketide synthase (PKS).[10] The biosynthesis of 6-hydroxythis compound, a key intermediate for many fungal natural products, involves the collaboration of a non-reducing PKS (nr-PKS) and a PKS-like protein with a functional ketoreductase domain.[12][13][14]

Q3: At what stage of fungal growth is this compound typically produced?

This compound, like many other secondary metabolites, is generally produced during the stationary phase of fungal growth.[1][2] This phase, also known as the idiophase, begins when the exponential growth phase slows down due to the depletion of essential nutrients or the accumulation of toxic byproducts.[2]

Q4: How can I improve the aeration in my shake flask cultures?

To improve aeration, you can:

  • Increase the agitation speed (rpm).

  • Use baffled flasks to create more turbulence and increase the surface area for oxygen exchange.

  • Decrease the volume of the culture medium in the flask (e.g., use 20% of the flask's total volume).

Q5: What are some common media used for fungal fermentation to produce secondary metabolites?

Commonly used media that you can test as part of an OSMAC approach include:

  • Potato Dextrose Broth (PDB)

  • Yeast Extract Sucrose Broth (YES)

  • Czapek Dox Broth[7]

Experimental Protocols & Data Presentation

Protocol 1: Standardized Inoculum Preparation (Spore Suspension)
  • Grow the fungal strain on a suitable agar medium until it sporulates.

  • Add 5-10 mL of sterile 0.1% Tween 80 solution to the agar plate.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Transfer the spore suspension to a sterile tube.

  • Vortex vigorously for 1-2 minutes to break up spore clumps.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.

  • Count the spores using a hemocytometer.

  • Dilute the spore suspension to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile water or saline.

Protocol 2: Small-Scale Liquid-Liquid Extraction of this compound
  • Separate the mycelium from the culture broth by vacuum filtration.

  • Broth Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Mycelial Extraction:

    • Freeze-dry the mycelial mass.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with methanol or acetone by sonication or shaking for several hours.

    • Filter the extract to remove the mycelial debris.

  • Sample Preparation for Analysis:

    • Evaporate the solvent from both the broth and mycelial extracts using a rotary evaporator or a stream of nitrogen.

    • Redissolve the dried extracts in a known volume of a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.

Table 1: Example of OSMAC Approach for this compound Production
Media TypeCarbon SourceNitrogen SourceThis compound Yield (mg/L)Biomass (g/L)
PDBGlucosePotato Extract1512
YESSucroseYeast Extract458
Czapek DoxSucroseSodium Nitrate2510
Modified CzapekFructosePeptone609

Visualizations

This compound Biosynthetic Pathway Overview

Mellein_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain modification_enzymes Modification Enzymes (e.g., Ketoreductase) polyketide_chain->modification_enzymes mellein_precursor This compound Precursor modification_enzymes->mellein_precursor cyclization Cyclization/Release mellein_precursor->cyclization This compound This compound cyclization->this compound Troubleshooting_Workflow start Low this compound Yield check_biomass Adequate Biomass Growth? start->check_biomass troubleshoot_growth Troubleshoot Growth Conditions (Media, Inoculum, Aeration) check_biomass->troubleshoot_growth No check_production_phase Optimized Harvest Time? check_biomass->check_production_phase Yes time_course_exp Perform Time-Course Experiment check_production_phase->time_course_exp No check_bgc_expression BGC Expression Induced? check_production_phase->check_bgc_expression Yes time_course_exp->check_bgc_expression optimize_media Optimize Media for Secondary Metabolism (OSMAC) check_extraction Efficient Extraction? optimize_media->check_extraction check_bgc_expression->optimize_media Yes induce_bgc Use Elicitors or Co-culture check_bgc_expression->induce_bgc No induce_bgc->optimize_media optimize_extraction Optimize Extraction Protocol (Solvent, pH, Temperature) check_extraction->optimize_extraction No success Improved this compound Yield check_extraction->success Yes optimize_extraction->success Optimization_Workflow step1 1. Fungal Strain Recovery & Standardized Inoculum Prep step2 2. Initial Screening (OSMAC) - Different Basal Media - Temperature, pH step1->step2 step3 3. Extraction & Analysis - LLE from Broth & Mycelium - HPLC/LC-MS Quantification step2->step3 step4 4. Selection of Best Conditions - Identify promising media & parameters step3->step4 step5 5. Systematic Optimization - Vary C/N sources & ratios - Precursor Feeding step4->step5 step6 6. Scale-Up Fermentation - Larger volume fermentation - Potential fed-batch strategy step5->step6 step7 7. Purification & Characterization - Column Chromatography - Spectroscopic Analysis step6->step7

References

Mellein Technical Support Center: Solutions for Stability & Degradation Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mellein. This resource is designed for researchers, scientists, and drug development professionals who are working with this fascinating dihydroisocoumarin. This compound's unique structure, featuring a lactone ring, makes it susceptible to specific degradation pathways, which can impact experimental reproducibility and the shelf-life of stock solutions.[1][2] This guide provides in-depth, practical solutions to common stability and degradation issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the most common initial questions regarding the handling and stability of this compound in solution.

Q1: What is this compound and which structural feature is most critical for its stability?

A1: this compound, also known as ochracin, is a phenolic compound classified as a 3,4-dihydroisocoumarin.[1][3][4] Its core structure consists of a bicyclic system containing a benzene ring fused to a pyran derivative. The most critical functional group concerning its stability is the six-membered lactone ring (a cyclic ester).[2][5] This lactone is susceptible to hydrolysis, which involves the cleavage of the ester bond, particularly under basic or, to a lesser extent, acidic conditions.[5][6]

Q2: My this compound stock solution (dissolved in DMSO) appears stable, but when I dilute it into my aqueous buffer for an assay, I see a loss of activity over time. What is happening?

A2: This is a classic scenario involving solvent effects on stability. While this compound is likely stable in an anhydrous solvent like DMSO, its degradation is initiated upon introduction into an aqueous environment. The primary degradation pathway is the hydrolysis of the lactone ring.[5][6] The rate of this hydrolysis is highly dependent on the pH of your aqueous buffer.[7][8] If your buffer is neutral to alkaline (pH > 7), you can expect an accelerated rate of degradation compared to acidic or neutral pH.

Q3: What are the primary factors that influence the rate of this compound degradation in solution?

A3: The stability of this compound in an aqueous solution is primarily influenced by three factors:

  • pH: This is the most significant factor. Lactone hydrolysis is catalyzed by both acid and base, but the rate is substantially faster under alkaline (basic) conditions.[6][8]

  • Temperature: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature. Storing aqueous solutions at elevated temperatures (e.g., 37°C for cell-based assays) will accelerate degradation compared to storage at 4°C or -20°C.[9][10]

  • Presence of Nucleophiles: Buffers containing nucleophilic species (e.g., Tris, phosphate) can potentially accelerate the cleavage of the lactone ring, although hydroxide ions (in basic solutions) are the most common culprits.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most reliable method for monitoring this compound degradation is through analytical chromatography, specifically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detector (e.g., UV or Mass Spectrometry).[11][12] A stability-indicating HPLC method would show a decrease in the peak area of the parent this compound molecule and the concurrent appearance of one or more degradation product peaks over time.

Part 2: Troubleshooting Guide for this compound Degradation

This section provides a problem-and-solution framework for specific experimental challenges.

Issue 1: Inconsistent results in multi-day cell culture experiments.

Potential Cause Troubleshooting Action & Rationale
pH-Mediated Degradation Action: Prepare fresh dilutions of this compound from a DMSO stock immediately before each media change. Rationale: Cell culture media is typically buffered around pH 7.4. Over 24-72 hours at 37°C, significant hydrolysis of the this compound lactone ring can occur, reducing the effective concentration of the active compound and leading to variable results.
Adsorption to Plastics Action: Use low-adhesion microplates and polypropylene tubes for storing and diluting this compound solutions. Rationale: As a moderately hydrophobic molecule (LogP ≈ 2.27-2.58), this compound may adsorb to the surface of standard polystyrene labware, reducing its bioavailable concentration.[13]

Issue 2: Precipitate formation when diluting DMSO stock into aqueous buffer.

Potential Cause Troubleshooting Action & Rationale
Poor Solubility Action: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility (typically ≥0.1%, but may need to be optimized). Consider gentle vortexing or sonication during dilution. Rationale: this compound is only slightly soluble in water.[13] A high-concentration DMSO stock can cause the compound to crash out of solution when diluted into a purely aqueous buffer if its solubility limit is exceeded.
Degradation Product Insolubility Action: Analyze the precipitate. Rationale: While less common, it is possible that a degradation product is less soluble than the parent this compound, leading to precipitation over time. Analysis via HPLC or LC-MS can confirm the identity of the precipitate.[11]
Part 3: Key Experimental Protocols & Workflows

As a self-validating system, it is crucial to characterize the stability of this compound under your specific experimental conditions. The following protocols provide a framework for these assessments.

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to rapidly identify the likely degradation pathways and products of this compound, which is essential for developing a stability-indicating analytical method.[14][15]

Objective: To assess this compound's stability under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions Setup (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M NaOH. Incubate at room temperature for 30 minutes. Note: Base hydrolysis is expected to be rapid.

    • Oxidative Degradation: Mix 1 mL of this compound stock with 1 mL of 30% H₂O₂. Incubate at room temperature for 2 hours, protected from light.[9]

    • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C for 24 hours.[9]

    • Photolytic Degradation: Expose a vial of the this compound stock solution to direct sunlight or a photostability chamber for 24 hours.[16]

    • Control: Keep a vial of the this compound stock solution at room temperature, protected from light.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by a reverse-phase HPLC method (e.g., C18 column). Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the this compound peak.

Workflow for this compound Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in a specific formulation or buffer.

Mellein_Stability_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Quantification cluster_conclusion Phase 4: Conclusion prep_stock Prepare concentrated This compound stock (e.g., in DMSO) prep_solution Dilute stock into test buffer/solution prep_stock->prep_solution t0 T=0 (Immediate Analysis) prep_solution->t0 storage Store solution under experimental conditions (e.g., 37°C, 4°C, RT) prep_solution->storage analysis Analyze samples via stability-indicating HPLC/UPLC method t0->analysis sampling Sample at multiple time points (e.g., 1h, 4h, 24h, 48h) storage->sampling sampling->analysis quant Quantify remaining this compound (parent compound peak area) analysis->quant kinetics Calculate degradation rate and half-life (t½) quant->kinetics

Workflow for assessing this compound stability.
Visualizing this compound's Primary Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the lactone ring, which is significantly accelerated under basic conditions.

Base-catalyzed hydrolysis of this compound's lactone ring.

This reaction is technically reversible. Under acidic conditions, the ring can re-close, but in neutral to basic solutions, the open-ring carboxylate form is favored.[5][17]

References

Technical Support Center: Overcoming Mellein's Poor Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with Mellein, a promising natural compound often hindered by its poor aqueous solubility. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring your experimental success.

Introduction: The this compound Solubility Challenge

This compound, a dihydroisocoumarin produced by various fungi and plants, has garnered significant interest for its diverse biological activities, including phytotoxic, cytotoxic, fungicidal, and antimicrobial properties.[1][2][3] However, its hydrophobic nature presents a significant hurdle for researchers conducting aqueous-based bioassays. Poor solubility can lead to underestimated activity, precipitation in assay media, and unreliable data.[4][5] This guide is designed to equip you with the knowledge and tools to effectively overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the estimated aqueous solubility of this compound?

A1: While exact values can vary depending on experimental conditions, this compound has an estimated water solubility of 1912 mg/L at 25°C.[6] This limited solubility often necessitates the use of organic co-solvents for preparing stock solutions for bioassays.

Q2: What is the most common solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of hydrophobic compounds like this compound for in vitro assays.[4][7] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A3: This is a common issue known as "solvent-shift" precipitation. While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the highly concentrated DMSO stock is diluted into an aqueous buffer.[9][10] The final concentration of this compound in the assay medium may exceed its aqueous solubility limit, causing it to precipitate.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance to DMSO is highly cell-line dependent.[11][12] A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤0.1% to minimize solvent-induced artifacts.[12][13][14] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO for your specific cell line and assay.[11][14] Some sensitive cell lines, like primary cells, may show toxicity at concentrations as low as 0.1%.[13][15]

Q5: Can I use ethanol to dissolve this compound?

A5: Yes, ethanol is another common solvent for botanical extracts and hydrophobic compounds.[7][16][17] However, like DMSO, ethanol can also exert biological effects on cells.[7][18][19] For 24-hour exposures in BEAS-2B cells, it's recommended to limit ethanol to ≤0.5%, and for more sensitive inflammatory assays, ≤0.05%.[18] Always include an ethanol vehicle control in your experiments.

Troubleshooting Guide: Step-by-Step Solutions for this compound Solubility Issues

This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound during bioassay preparation.

Problem 1: this compound precipitates immediately upon addition to aqueous buffer.
  • Cause: The final concentration of this compound in the assay medium is above its aqueous solubility limit. The abrupt change in solvent polarity from high-concentration DMSO to the aqueous buffer causes the compound to crash out of solution.

  • Solution Workflow:

    • Caption: Workflow for addressing this compound precipitation.

  • Detailed Protocol: Serial Dilution Strategy to Minimize Precipitation

    • Prepare a High-Concentration Stock in 100% DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.[9]

    • Perform an Intermediate Dilution in DMSO: Instead of directly diluting the high-concentration stock into your aqueous buffer, perform an intermediate dilution in 100% DMSO to a more manageable concentration (e.g., 1 mM).

    • Final Dilution into Assay Medium: Add a small volume of the intermediate DMSO stock to your final assay medium. This gradual reduction in DMSO concentration can help prevent immediate precipitation.

    • Vortex Immediately: After adding the this compound-DMSO solution to the aqueous medium, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.

Problem 2: The assay results are inconsistent or show poor dose-response curves.
  • Cause: This could be due to partial precipitation of this compound at higher concentrations, leading to inaccurate dosing. The actual concentration in solution may be lower than the calculated nominal concentration.[4][5]

  • Solution: Solubility Assessment in Assay Medium

    • Recommendation: Before conducting the full bioassay, determine the practical solubility limit of this compound in your specific assay medium.

    • Experimental Protocol: Turbidimetric Solubility Assay

      • Prepare a series of this compound dilutions in your assay medium, starting from your highest intended concentration.

      • Include a vehicle control (medium with the same final DMSO concentration).

      • Incubate the samples under the same conditions as your bioassay (e.g., 37°C, 5% CO2).

      • Measure the absorbance of each sample at a wavelength where this compound does not absorb (e.g., 500-600 nm) using a plate reader.[9]

      • An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation. The highest concentration that does not show a significant increase in absorbance is your practical solubility limit.

Problem 3: The required this compound concentration is high, and the necessary DMSO concentration is toxic to the cells.
  • Cause: The therapeutic window of this compound requires a concentration that cannot be achieved without using a toxic level of DMSO.

  • Solution: Advanced Solubilization Techniques

    • Option 1: Cyclodextrin Encapsulation

      • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[21][22] This increases the aqueous solubility of the guest molecule without requiring high concentrations of organic solvents.[20] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[20][21]

      • Workflow for Preparing this compound-Cyclodextrin Complexes:

        • Caption: Workflow for this compound-Cyclodextrin complexation.

      • Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex (Kneading Method)

        • Determine the desired molar ratio of this compound to HP-β-CD (start with 1:1 and optimize).

        • Weigh the appropriate amounts of this compound and HP-β-CD.

        • Place the powders in a mortar.

        • Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.

        • Knead the paste thoroughly for 30-60 minutes.

        • Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

        • Pulverize the dried complex into a fine powder.

        • This powder can now be dissolved directly in your aqueous assay buffer.

    • Option 2: Use of Co-solvents and Surfactants

      • Concept: In some cases, a combination of solvents or the addition of a non-ionic surfactant can improve solubility.

      • Examples:

        • Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol.[23][24]

        • Surfactants: Tween® 20, Tween® 80.[23]

      • Caution: These agents can also have biological effects and must be tested for compatibility with your assay and cell line. Always include appropriate vehicle controls.

Data Summary Tables

Table 1: Recommended Final Solvent Concentrations in Cell-Based Assays

SolventGeneral RecommendationSensitive Assays/Cell LinesCitation(s)
DMSO ≤ 0.5% (v/v)≤ 0.1% (v/v)[11][12][13][14]
Ethanol ≤ 0.5% (v/v) (24h)≤ 0.05% (v/v)[7][18]

Table 2: Comparison of Solubilization Strategies

StrategyProsConsBest For
DMSO/Ethanol Simple, well-establishedPotential for cytotoxicity and off-target effects, risk of precipitationInitial screening, when required concentration is low
Cyclodextrins Significantly increases aqueous solubility, low cytotoxicityRequires complex preparation and optimization, may alter bioavailabilityHigh-concentration studies, in vivo applications
Co-solvents/Surfactants Can be effective for certain compoundsHigh potential for assay interference and cytotoxicity, requires extensive validationDifficult-to-solubilize compounds when other methods fail

Conclusion

Successfully working with poorly soluble compounds like this compound requires a thoughtful and systematic approach. By understanding the principles of solubility and the potential pitfalls of common laboratory practices, researchers can design robust experiments that yield reliable and reproducible data. This guide provides a foundation for troubleshooting common issues and exploring advanced techniques to unlock the full potential of this compound in your research and development endeavors. Always remember to validate your solubilization method and include the appropriate vehicle controls to ensure the integrity of your results.

References

Mellein Purification by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Mellein purification using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this bioactive fungal metabolite. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to specific problems you may face at the bench.

Introduction to this compound and its Chromatographic Behavior

This compound, a dihydroisocoumarin, is a natural product with a range of biological activities.[1] Its phenolic nature and moderate polarity present unique challenges and opportunities in chromatographic purification. Successful purification by HPLC hinges on a robust understanding of its chemical properties and potential interactions within the HPLC system. This guide will equip you with the knowledge to develop, optimize, and troubleshoot your this compound purification workflow.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding this compound purification.

Q1: What is a good starting point for an HPLC method to purify this compound?

A typical starting point for this compound purification is reversed-phase HPLC.[2] A C18 column is a robust and widely applicable choice for separating moderately polar compounds like this compound.[3]

Table 1: Recommended Starting HPLC Conditions for this compound Purification

ParameterRecommendationRationale
Column C18, 5 µm particle size, 4.6 x 250 mmProvides good retention and resolution for this compound and related compounds.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group on this compound, leading to sharper peaks and more reproducible retention times.
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure.
Gradient Start with a low percentage of B (e.g., 20-30%) and gradually increase to elute this compound. A scouting gradient from 5% to 95% B over 20-30 minutes is recommended for initial method development.A gradient is necessary to effectively separate this compound from other components in a crude extract.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV-Vis at ~279 nmThis compound has a UV absorbance maximum around this wavelength, providing good sensitivity.[4]
Column Temperature 25-30 °CMaintaining a stable column temperature ensures reproducible retention times.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when purifying phenolic compounds and can be caused by several factors.[5]

  • Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with the phenolic hydroxyl group of this compound, causing tailing.

    • Solution:

      • Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase will suppress the ionization of both the silanol groups and the phenolic hydroxyl group on this compound, minimizing these secondary interactions.[6]

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar analytes.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

  • Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Solution: Implement a robust column washing protocol after each run or batch of samples.

Q3: I am seeing poor resolution between my this compound peak and a closely eluting impurity. What can I do?

Improving resolution requires optimizing the selectivity, efficiency, or retention of your separation.[7]

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve co-eluting peaks.

    • Adjust the Gradient: A shallower gradient around the elution time of this compound will increase the separation between closely eluting compounds.

  • Improve Column Efficiency:

    • Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates, leading to sharper peaks and better resolution.[8]

  • Adjust the Temperature: Changing the column temperature can affect the selectivity of the separation. Try increasing or decreasing the temperature in 5 °C increments.

Q4: I am observing "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are extraneous peaks that are not part of your injected sample.[9] They can originate from several sources:

  • Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as ghost peaks, especially during a gradient run.[10]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the current sample.[4]

    • Solution: Implement a needle wash step in your autosampler method and run a blank injection after a concentrated sample to ensure the system is clean.

  • System Contamination: Contaminants can leach from tubing, fittings, or seals within the HPLC system.

    • Solution: Regularly flush the entire system with a strong solvent like isopropanol.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting your this compound purification.

Problem 1: Peak Shape Issues
Symptom Potential Cause Troubleshooting Steps & Rationale
Peak Tailing Secondary silanol interactions.[5]1. Decrease mobile phase pH: Add 0.1% formic or acetic acid. This protonates the silanol groups, reducing their interaction with the phenolic this compound. 2. Use an end-capped column: These columns have fewer free silanols. 3. Add a competitive base: In some cases, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.
Column overload.1. Reduce injection volume or sample concentration: This ensures a linear response from the column.
Column contamination.[11]1. Flush the column: Use a strong solvent (e.g., isopropanol) to remove strongly retained contaminants. 2. Use a guard column: This protects the analytical column from contamination.[12]
Peak Fronting Sample solvent stronger than the mobile phase.1. Dissolve the sample in the initial mobile phase: This prevents the sample from traveling too quickly through the column upon injection.
Column collapse (less common).1. Operate within the column's recommended pH and pressure limits.
Split Peaks Clogged inlet frit or void in the column packing.1. Reverse flush the column (disconnect from the detector first): This may dislodge particulates from the frit. 2. Replace the column: If the packing bed has settled, the column may be compromised.
Mismatch between sample solvent and mobile phase.[13]1. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Problem 2: Retention Time & Resolution Issues
Symptom Potential Cause Troubleshooting Steps & Rationale
Drifting Retention Times Inconsistent mobile phase composition.[14]1. Prepare fresh mobile phase daily: Solvent composition can change due to evaporation. 2. Ensure proper mixing if using an online mixer.
Column temperature fluctuations.1. Use a column oven: This provides a stable thermal environment for the separation.
Column equilibration issue.1. Increase the column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Poor Resolution Suboptimal mobile phase selectivity.[7]1. Change the organic modifier: Switch between acetonitrile and methanol. 2. Vary the mobile phase pH: Small changes in pH can alter the retention of ionizable compounds.
Insufficient column efficiency.[8]1. Use a longer column or a column with smaller particles. 2. Optimize the flow rate: Lower flow rates can sometimes improve resolution, but will increase run time.
Co-eluting impurity.1. Adjust the gradient slope: A shallower gradient will provide more time for separation.
Problem 3: Baseline & Extraneous Peak Issues
Symptom Potential Cause Troubleshooting Steps & Rationale
Noisy Baseline Air bubbles in the system.1. Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use. 2. Purge the pump.
Detector lamp failing.1. Check the lamp energy and replace if necessary.
Contaminated flow cell.1. Flush the flow cell with a strong, clean solvent.
Ghost Peaks Mobile phase contamination.[10]1. Use high-purity, HPLC-grade solvents and fresh mobile phase. 2. Filter mobile phases.
Sample carryover.[4]1. Run a blank injection. 2. Optimize the autosampler needle wash.
Leaching from system components.1. Flush the entire HPLC system thoroughly.

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture
  • Extraction: After fermentation, extract the fungal broth or mycelia with an organic solvent like ethyl acetate.[2]

  • Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Initial Cleanup (Optional but Recommended): For complex extracts, a preliminary cleanup using silica gel column chromatography can be beneficial. Elute with a gradient of hexane and ethyl acetate.

  • Final Sample Preparation:

    • Dissolve the dried extract or semi-purified fraction in a solvent compatible with your initial HPLC mobile phase (e.g., methanol or a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[12]

Protocol 2: HPLC Method Development for this compound Purification
  • Scouting Gradient:

    • Equilibrate a C18 column with 95% Mobile Phase A (Water + 0.1% Formic Acid) and 5% Mobile Phase B (Acetonitrile).

    • Inject the prepared this compound sample.

    • Run a linear gradient from 5% to 95% B over 20-30 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate for 5-10 minutes.

  • Gradient Optimization:

    • Based on the retention time of this compound in the scouting run, design a shallower gradient around that time to improve resolution from nearby impurities. For example, if this compound elutes at 50% B, you might try a gradient from 40% to 60% B over 20 minutes.

  • Flow Rate and Temperature Optimization:

    • Once a suitable gradient is established, you can further refine the separation by adjusting the flow rate and column temperature to maximize resolution and minimize run time.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH acidic (e.g., <4)? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 with 0.1% Formic Acid check_ph->adjust_ph No check_overload Is sample concentration high? check_ph->check_overload Yes adjust_ph->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_column Is the column old or heavily used? check_overload->check_column No reduce_conc->check_column flush_column Flush column with strong solvent (e.g., Isopropanol) check_column->flush_column Yes end Peak Shape Improved check_column->end No, peak shape is now acceptable use_guard Consider using a guard column flush_column->use_guard replace_column Replace with a new, end-capped column use_guard->replace_column replace_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Decision Tree for Improving Poor Resolution

G start Poor Resolution (Rs < 1.5) optimize_gradient Make gradient shallower around the peaks of interest start->optimize_gradient change_solvent Change organic modifier (ACN <=> MeOH) optimize_gradient->change_solvent Still poor end Resolution Improved optimize_gradient->end Resolved change_ph Slightly adjust mobile phase pH change_solvent->change_ph Still poor change_solvent->end Resolved improve_efficiency Need more efficiency? change_ph->improve_efficiency Still poor change_ph->end Resolved longer_column Use a longer column improve_efficiency->longer_column Yes improve_efficiency->end No, resolution is now acceptable smaller_particles Use a column with smaller particles longer_column->smaller_particles Still poor smaller_particles->end

Caption: A decision tree for systematically improving peak resolution.

References

Technical Support Center: Troubleshooting Inconsistent Results in Mellein Bioactivity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with mellein and its derivatives. This compound, a 3,4-dihydroisocoumarin first isolated from fungi, exhibits a fascinating range of biological activities, including antifungal, antibacterial, phytotoxic, and cytotoxic effects[1][2]. However, like many natural products, achieving consistent and reproducible results in bioactivity assays can be challenging.

This guide is designed to function as a direct line to an application scientist. It moves beyond simple procedural lists to explain the scientific rationale behind experimental variables and provides robust troubleshooting strategies. Our goal is to empower you to diagnose issues, optimize your protocols, and generate high-quality, reliable data.

Troubleshooting Guide: Diagnosing and Solving Assay Variability

This section addresses specific, common problems encountered during this compound bioactivity testing in a direct question-and-answer format.

Q1: Why are my IC50 values for this compound inconsistent from one experiment to the next?

This is one of the most frequent challenges in screening natural products. Fluctuating IC50 values typically point to subtle, uncontrolled variables in your experimental workflow.

Possible Cause 1: Cellular Variability The biological state of your cells is not static. Factors like passage number, cell density at the time of seeding, and minor variations in culture conditions can significantly alter cellular responses to a bioactive compound[3]. Over-subculturing can lead to phenotypic "drift," where cell populations change over time, selecting for faster-growing or more resilient cells that may respond differently to this compound[3].

  • Solution:

    • Implement a Cell Banking System: Use a thaw-and-use approach with low-passage cells (e.g., passage < 20) that have been thoroughly characterized[3]. Create a large, cryopreserved master bank and smaller working banks.

    • Standardize Seeding Density: Always seed the same number of cells for each experiment. Ensure you have a homogenous single-cell suspension before plating to avoid clumps and uneven distribution[4].

    • Control for Confluency: Do not use cells from a stock flask that is over- or under-confluent, as this affects their metabolic state and drug sensitivity[3].

Possible Cause 2: Compound Instability or Poor Solubility this compound, as a phenolic compound, may have limited solubility in aqueous culture media and could be unstable under certain conditions (e.g., light exposure, pH changes over time)[4][5]. If the compound precipitates or degrades during the assay, its effective concentration will be lower and more variable than intended[6].

  • Solution:

    • Verify Solubility: Before running your assay, perform a solubility test at the highest intended concentration in your specific cell culture medium. Visually inspect for precipitates under a microscope[7].

    • Control Solvent Concentration: The final concentration of your solvent (typically DMSO) should be consistent and non-toxic (generally <0.5%)[6][8]. Run a vehicle control with the same final DMSO concentration to assess solvent-specific effects.

    • Assess Stability: For long-term assays (>24 hours), consider assessing this compound's stability in the medium at 37°C. This can be done by incubating this compound in the medium, taking aliquots at different time points, and analyzing them by HPLC or LC-MS[6][9].

Possible Cause 3: Reagent and Assay Condition Variability Inconsistent reagent preparation, storage, or incubation times can introduce significant error[10].

  • Solution:

    • Standardize Incubation Times: Ensure that the pre-incubation, treatment, and detection steps are timed precisely in every experiment[4].

    • Proper Reagent Handling: Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles which can degrade critical components like enzymes or substrates[10].

    • Equilibrate Reagents: Always allow reagents to equilibrate to the proper assay temperature before use.

Q2: I'm seeing high variability between my replicate wells (high standard deviation). What are the likely causes?

High intra-assay variability obscures real biological effects and reduces statistical power. This issue almost always stems from technical inconsistencies during plate setup.

  • Primary Suspects & Solutions:

    • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major culprit.

      • Action: Ensure a homogenous single-cell suspension. Gently swirl the cell suspension flask before pipetting for each new row of the plate to prevent settling[4][11].

    • "Edge Effect": Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth[11].

      • Action: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, cells, or detection reagents will lead to high variability.

      • Action: Calibrate your pipettes regularly. For small volumes, pipette into the liquid in the well, not onto the side wall. Use reverse pipetting for viscous solutions[4].

    • Compound Precipitation: If this compound precipitates upon addition to the aqueous medium, it will be unevenly distributed among the wells.

      • Action: Add the compound to the medium and mix thoroughly before dispensing into wells containing cells. Visually inspect the plate for any signs of precipitation after dosing.

Q3: My assay results seem to contradict each other (e.g., MTT shows toxicity but a membrane integrity assay like LDH release does not). How do I interpret this?

This is an excellent observation and points to the importance of selecting assays that measure distinct cellular events. Contradictory results often provide valuable mechanistic clues.

  • Interpretation:

    • MTT/XTT/Resazurin assays measure metabolic activity , which is an indicator of cell viability but not a direct measure of cell death[12][13]. A decrease in signal means mitochondrial reductase activity is inhibited. This could be due to cytotoxicity, but it could also indicate a cytostatic effect (inhibition of proliferation) or direct inhibition of mitochondrial enzymes without causing cell death.

    • LDH release or trypan blue exclusion assays measure plasma membrane integrity [14]. A positive signal in these assays indicates that the cell membrane has been compromised, a hallmark of necrosis or late-stage apoptosis.

Visual Troubleshooting Workflows

To aid in diagnosing issues, the following diagrams provide a logical path for troubleshooting.

G Start Inconsistent Bioassay Results (e.g., IC50 Drift, High SD) Check_Intra_Assay High Variability in Replicates? Start->Check_Intra_Assay Check_Inter_Assay Results Vary Between Experiments? Start->Check_Inter_Assay Pipetting Review Pipetting Technique (Calibration, Reverse Pipetting) Check_Intra_Assay->Pipetting Yes Cell_Source Standardize Cell Source (Low Passage, Cryobank) Check_Inter_Assay->Cell_Source Yes Cell_Seeding Optimize Cell Seeding (Homogenous Suspension, Cell Counting) Pipetting->Cell_Seeding Edge_Effect Mitigate Edge Effects (Fill outer wells with PBS) Cell_Seeding->Edge_Effect Precipitation_Check Check for Compound Precipitation (Visual Inspection) Edge_Effect->Precipitation_Check Compound_Handling Verify Compound Integrity (Solubility, Stability, Purity) Cell_Source->Compound_Handling Assay_Conditions Standardize Assay Conditions (Incubation Times, Reagent Prep) Compound_Handling->Assay_Conditions Solvent_Control Check Vehicle Control (Consistent DMSO %) Assay_Conditions->Solvent_Control G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Compound Compound (Purity, Solubility, Stability) Assay_Setup Assay Setup (Pipetting, Plate Layout) Compound->Assay_Setup Cells Cell Culture (Passage #, Density, Health) Cells->Assay_Setup Assay_Conditions Assay Conditions (Incubation, Reagents) Assay_Setup->Assay_Conditions Detection Detection Method (Interference, Reader Settings) Assay_Conditions->Detection Data_Analysis Data Analysis (Normalization, Curve Fitting) Detection->Data_Analysis Result Reproducible Bioassay Result Data_Analysis->Result

References

Technical Support Center: Optimizing Mellein Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mellein production. This guide is designed for researchers, scientists, and drug development professionals engaged in the fermentation, isolation, and optimization of this compound, a polyketide secondary metabolite with a range of interesting biological activities.[1] this compound and its derivatives are produced by a variety of organisms, most notably fungi, but also bacteria, plants, and insects.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?

This compound, also known as ochracin, is a 3,4-dihydroisocoumarin, a type of polyketide secondary metabolite.[1][2] It was first isolated from the fungus Aspergillus melleus in 1933.[1] this compound exists as two enantiomers, (R)-(-)-mellein and (S)-(+)-mellein, with the (R)-form being the most common in fungi.[1] These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, phytotoxic, and antiviral properties.[1][2] For instance, (R)-(-)-mellein has shown inhibitory activity against the Hepatitis C virus (HCV) protease and growth inhibition against several plant pathogenic fungi.[1]

Q2: Which organisms are the primary producers of this compound?

Fungi are the most prolific producers of this compound.[1] Species from the genus Aspergillus, such as Aspergillus ochraceus and Aspergillus melleus, are well-documented this compound producers.[1][3][4] Other fungal genera, including Lasiodiplodia, Xylaria, and Botryosphaeria, also produce this compound.[1][5] this compound has also been isolated from bacteria, plants (e.g., bitter carrots), and even insects, where it can act as a pheromone or defense compound.[1]

Q3: What is the biosynthetic pathway for this compound?

This compound belongs to the polyketide class of secondary metabolites. Its biosynthesis originates from the fatty acid biosynthesis pathway and is catalyzed by enzymes known as polyketide synthases (PKS).[1] The this compound skeleton is a pentaketide, formed by the condensation of acetate units. The biosynthesis of a related compound, 6-hydroxythis compound, involves a collaborative system between a non-reducing PKS (nr-PKS) and a PKS-like protein with a functional ketoreductase domain, highlighting the complexity of these pathways.[6][7][8][9]

This compound Biosynthesis Overview

cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter & Extender Units Polyketide_Chain Pentaketide Chain Assembly PKS->Polyketide_Chain Cyclization Cyclization & Reduction Polyketide_Chain->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified pathway from primary metabolite to this compound.

Q4: How is this compound typically extracted and quantified?

Extraction of this compound from a fermentation culture typically involves separating the mycelium from the broth, followed by solvent extraction. For the culture filtrate, liquid-liquid extraction with solvents like ethyl acetate is common. For the mycelium, it is often freeze-dried, powdered, and then extracted with a polar solvent such as methanol or acetone.[10][11]

Quantification is most reliably performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or diode-array detector is a standard method. For higher sensitivity and confirmation, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method, allowing for precise identification and quantification based on mass-to-charge ratio and fragmentation patterns.[5][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: High Biomass, but Low or No this compound Yield

Q: My fungal culture is growing robustly, showing excellent biomass, but when I analyze the extract, the this compound concentration is negligible. What is causing this disconnect?

A: This is a classic case of uncoupling primary metabolism (growth) from secondary metabolism (this compound production). This compound is a secondary metabolite, and its production is often triggered by specific environmental cues or nutrient limitations, typically during the stationary phase of growth.[13]

Potential Causes & Solutions:

  • Suboptimal Nutrient Conditions: The composition of your culture medium is the most critical factor.

    • Causality: A high concentration of readily available carbon and nitrogen sources promotes rapid cell growth (primary metabolism) but can repress the genes responsible for secondary metabolite production. This phenomenon is known as carbon and nitrogen catabolite repression.

    • Solution:

      • Optimize the Carbon-to-Nitrogen (C:N) Ratio: A high C:N ratio (i.e., nitrogen limitation) is a well-known strategy to induce secondary metabolism in fungi.[14] Conduct experiments with varying C:N ratios to find the optimal balance for your strain.

      • Evaluate Carbon/Nitrogen Sources: Not all sources are equal. Some fungi may produce more this compound with complex carbohydrates (like dextrin or soluble starch) over simple sugars (like glucose).[14][15] Similarly, organic nitrogen sources (e.g., soybean powder, peanut meal) may be superior to inorganic sources (e.g., ammonium sulfate).[14][16][17]

  • Incorrect Physical Parameters: The fermentation environment must be precisely controlled.

    • Causality: Temperature and pH directly affect the activity of enzymes, including the polyketide synthases required for this compound biosynthesis.[18][19] Deviations from the optimal range can halt production even if the fungus survives.

    • Solution:

      • Temperature Optimization: Most this compound-producing fungi, like Aspergillus species, have an optimal temperature for secondary metabolite production between 25°C and 30°C.[10][20] Perform a temperature curve experiment to find the sweet spot for your specific isolate.

      • pH Control: The optimal initial pH for many fungi is in the slightly acidic to neutral range (e.g., 5.0-7.0).[15][21] The pH will change during fermentation due to metabolite secretion. Monitor the pH and consider using a buffered medium or a bioreactor with pH control to maintain it within the optimal range.

  • Improper Harvest Time: You may be harvesting too early or too late.

    • Causality: Secondary metabolite production typically peaks during the stationary phase of growth, after the main growth phase has slowed.[13] Harvesting during the exponential growth phase will yield high biomass but low product. Harvesting too late may result in degradation of the target compound.

    • Solution: Conduct a time-course study. Harvest samples at regular intervals (e.g., every 24 or 48 hours) throughout the fermentation period (e.g., 14-21 days) and analyze both biomass and this compound concentration to identify the peak production window.

Troubleshooting Low this compound Yield

cluster_checks Investigation Path cluster_solutions Corrective Actions Start Low this compound Yield, High Biomass Nutrients Check Culture Medium Start->Nutrients Time Check Harvest Time Start->Time Conditions Check Physical Parameters Start->Conditions Sol_Nutrients Optimize C:N Ratio Test different C/N sources Nutrients->Sol_Nutrients Sol_Time Conduct Time-Course Study Identify Peak Production Time->Sol_Time Sol_Conditions Optimize Temperature & pH Ensure Proper Aeration Conditions->Sol_Conditions

Caption: Decision tree for troubleshooting low this compound yield.

Issue 2: Inconsistent this compound Yields Between Batches

Q: I am experiencing significant variability in this compound yield from one fermentation run to another, even when I think I'm using the same protocol. How can I improve reproducibility?

A: Batch-to-batch inconsistency is a common frustration that almost always points to subtle, uncontrolled variations in your experimental setup.[13] Achieving consistency requires rigorous standardization of every step.

Potential Causes & Solutions:

  • Inoculum Variability: The starting material is paramount.

    • Causality: The age, concentration (spore count or mycelial mass), and physiological state of the inoculum can dramatically affect the lag phase, growth rate, and subsequent metabolite production.[22] An old or stressed inoculum may lead to a sluggish fermentation.[23]

    • Solution:

      • Standardize Inoculum Prep: Use a consistent method for preparing your inoculum, whether it's a spore suspension or mycelial culture. For spores, quantify the concentration using a hemocytometer. For mycelial inoculum, standardize the age of the culture and the amount used.

      • Maintain Strain Viability: Ensure your microbial strain is stored properly (e.g., cryopreservation or lyophilization) to prevent genetic drift or loss of productivity over time.

  • Inconsistent Media Preparation: Small errors can have large effects.

    • Causality: Minor variations in weighing components, the final volume, or the sterilization process (e.g., overheating that degrades components) can alter the nutrient profile of the medium, leading to different outcomes.

    • Solution: Use calibrated balances and volumetric flasks. Prepare a large master batch of medium if possible to use across several experiments. Autoclave under consistent conditions (time and temperature) to avoid degrading heat-sensitive components.

  • Fluctuations in Physical Parameters: Your equipment must be reliable.

    • Causality: Even small drifts in temperature, pH, or agitation speed between batches can alter the metabolic state of your culture.

    • Solution: Regularly calibrate your incubator, shaker, pH meter, and other control equipment. Ensure that flasks are placed in the same location within an incubator to minimize temperature gradients. For bioreactors, verify that control loops are functioning correctly.

Issue 3: Difficulty with this compound Extraction and Purification

Q: My extraction efficiency seems low, and the crude extract contains many impurities, making purification by chromatography difficult. What are the best practices?

A: Efficient extraction and purification require a systematic approach tailored to the physicochemical properties of this compound and the complexity of your fermentation broth.

Potential Causes & Solutions:

  • Inefficient Extraction: The solvent and method may be suboptimal.

    • Causality: this compound is a moderately polar molecule. The choice of solvent must balance its ability to solubilize this compound with its immiscibility with the aqueous broth (for liquid-liquid extraction) and its ability to penetrate the mycelial cell wall.

    • Solution:

      • Solvent Selection: For extracting from the culture filtrate, ethyl acetate is a standard and effective choice. For mycelial extraction, methanol is often used.[24]

      • pH Adjustment: The pH of the aqueous phase can influence the partition coefficient of ionizable compounds. While this compound is a lactone, acidifying the broth (e.g., to pH 3-4) before extraction can sometimes improve the recovery of other acidic secondary metabolites that may be present.

      • Physical Disruption: For mycelial extraction, simply soaking the biomass may be insufficient. Use methods like sonication or grinding the freeze-dried mycelium to a fine powder to ensure complete cell disruption and solvent penetration.[10]

  • Complex Crude Extract: Co-extraction of many other metabolites.

    • Causality: Fermentation broths are complex mixtures. Your extraction solvent will inevitably pull out other compounds with similar solubility, leading to a complex crude extract.

    • Solution:

      • Solid-Phase Extraction (SPE): Before proceeding to column chromatography, use SPE as a cleanup step. A C18 (reversed-phase) cartridge can effectively bind this compound and other nonpolar to moderately polar compounds, while allowing very polar impurities (salts, sugars) to pass through. You can then elute your compounds of interest with a solvent like methanol or acetonitrile.

      • Systematic Chromatography: Do not proceed directly to preparative HPLC. Use column chromatography (e.g., over silica gel or Sephadex) as an initial fractionation step.[11][25] Elute with a gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) to separate compounds into fractions of decreasing complexity. Analyze fractions by TLC or HPLC to locate the this compound-containing fractions before further purification.

Key Experimental Protocols
Protocol 1: General Submerged Fermentation for this compound Production
  • Media Preparation: Prepare a suitable production medium. A starting point for Aspergillus ochraceus could be a semi-synthetic medium.[3] (See table below for example components). Dispense into flasks and autoclave.

  • Inoculation: Inoculate the sterile medium with a standardized amount of spore suspension or a mycelial plug from a fresh agar plate.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at a controlled temperature (e.g., 28°C) for the predetermined optimal duration (e.g., 14 days).[19][20]

  • Harvesting: Separate the mycelium from the culture broth by filtration or centrifugation. The broth and mycelium can be processed separately for this compound extraction.

Protocol 2: this compound Extraction from Culture Broth
  • pH Adjustment (Optional): Adjust the pH of the culture filtrate to ~3.0 with an acid (e.g., 2M HCl).

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate.

  • Combine & Dry: Collect the upper organic layer. Repeat the extraction two more times. Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract. Store the extract at -20°C until analysis.

Protocol 3: HPLC Quantification of this compound
  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the dried crude extract in methanol to a known concentration (e.g., 1 mg/mL).[10] Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid) is common.

    • Detection: UV detector set at a wavelength appropriate for this compound (e.g., ~245 nm and 315 nm).[11]

  • Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the this compound concentration in your samples.

Data Summary Tables

Table 1: Influence of Culture Media Components on this compound Production

Component CategoryExample SourceGeneral Impact on this compound ProductionRationale & Reference
Carbon Source Dextrin, Soluble StarchOften favorableComplex carbohydrates may lead to a slower, more sustained release of energy, favoring secondary metabolism.[15]
Glucose, SucroseCan be repressive at high concentrationsHigh levels of simple sugars can cause carbon catabolite repression, prioritizing growth over this compound synthesis.[17]
Nitrogen Source Soybean Powder, Peanut MealOften favorableOrganic nitrogen sources provide a slow release of nitrogen and may contain other growth factors that promote secondary metabolism.[14][16]
Ammonium Sulfate, Sodium NitrateCan be inhibitory or less effectiveInorganic sources are rapidly assimilated, which can favor biomass production and may not trigger the necessary metabolic shifts for this compound production.[16]
Trace Elements Zinc, MolybdenumCan be beneficialThese micronutrients act as cofactors for various enzymes, including those involved in secondary metabolite pathways.[3]

Table 2: Recommended Physical Parameters for this compound Fermentation

ParameterOptimal RangeRationale & Reference
Temperature 25 - 30 °COptimal range for the activity of biosynthetic enzymes in many mesophilic fungi like Aspergillus.[10][19][20]
Initial pH 5.0 - 7.0Fungi generally prefer slightly acidic to neutral conditions for growth and secondary metabolite production.[15][21]
Agitation 150 - 250 rpmEnsures sufficient aeration and nutrient distribution in submerged cultures without causing excessive shear stress that could damage mycelia.
Fermentation Time 10 - 21 daysThis compound is a secondary metabolite; production peaks in the stationary phase. A time-course study is essential to determine the optimum for a specific strain.[13]

References

Technical Support Center: Effective Resolution of Mellein Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of mellein. This guide is designed for researchers, scientists, and drug development professionals who are working with this fascinating 3,4-dihydroisocoumarin. This compound and its derivatives are polyketide secondary metabolites produced by a variety of fungi, plants, and bacteria, exhibiting a range of biological activities.[1][2] Crucially, these activities are often stereospecific, meaning the (R)- and (S)-enantiomers can have vastly different pharmacological or toxicological profiles.[3][4] Therefore, obtaining enantiomerically pure this compound is a critical step in research and development.

This document provides in-depth, field-proven insights into the most effective methods for resolving this compound enantiomers, structured in a practical question-and-answer format to directly address common challenges.

Part 1: Foundational FAQs on this compound Resolution

This section covers essential background knowledge to help you select the appropriate strategy for your experimental goals.

Q1: What exactly is this compound, and why is resolving its enantiomers so critical?

This compound, specifically 8-hydroxy-3-methylisochroman-1-one, is a chiral natural product.[1] The carbon at the 3-position is a stereocenter, leading to two enantiomers: (R)-(-)-mellein and (S)-(+)-mellein. While they share identical physical properties like melting point and solubility in achiral environments, their interaction with chiral biological systems (like enzymes and receptors) can differ significantly.[5][6] For instance, one enantiomer might exhibit potent antifungal activity while the other is inactive or, in some cases, displays unwanted toxicity.[1][3] This makes enantiomeric resolution—the process of separating a racemic mixture into its pure enantiomers—an indispensable step for accurate biological evaluation and safe therapeutic development.[7]

Q2: What are the principal methods for resolving a racemic mixture of this compound?

There are three primary strategies, each with its own advantages and ideal applications:

  • Chiral Chromatography (HPLC/SFC): This is the most versatile and widely used method, especially for analytical purposes, to determine enantiomeric excess (ee). It can also be scaled for preparative separation. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[8][9]

  • Enzymatic Kinetic Resolution: This biochemical method uses an enzyme (often a lipase) that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other.[10][11] For example, in the acylation of racemic this compound, one enantiomer is converted to its ester, allowing for the separation of the unreacted enantiomer from the newly formed product. This is a form of kinetic resolution.[10]

  • Diastereomeric Crystallization: This classical chemical method involves reacting the racemic this compound (which has a phenolic hydroxyl group that can be derivatized to a carboxylic acid or coupled to a chiral amine) with a pure chiral resolving agent.[12] This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by fractional crystallization.[13]

Q3: How do I decide which resolution strategy is best for my project?

The choice depends on your primary objective: scale, purity requirements, and available resources.

Parameter Chiral HPLC/SFC Enzymatic Resolution Diastereomeric Crystallization
Primary Use Analytical (ee determination), Preparative (mg to g scale)Preparative (g to kg scale)Preparative (g to multi-kg scale)
Speed Fast for analytical; can be slow for preparative scale-up.Moderate; reaction times can be several hours to days.Slow; requires crystallization time, which can be unpredictable.
Purity (ee) Typically very high (>99%).High, but maximum theoretical yield for one enantiomer is 50%.[10]Variable; often requires multiple recrystallizations to achieve high purity.
Cost High initial cost (chiral columns, specialized equipment).Moderate (cost of enzyme), but enzymes can often be recycled.Lower material cost, but can be labor-intensive.
Development Effort Method development can be time-consuming (screening columns/solvents).Requires screening of enzymes and reaction conditions.Requires extensive screening of resolving agents and solvents.[13]

Part 2: Troubleshooting Guide for Chiral HPLC Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing and purifying this compound enantiomers. However, achieving baseline separation can be challenging.

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_screen Screening cluster_opt Optimization start Prepare Racemic this compound Standard (1 mg/mL) dissolve Dissolve in Mobile Phase or a Compatible Solvent start->dissolve col_select Select Initial Columns (e.g., Polysaccharide-based: IA, IB, IC) mob_phase Choose Mobile Phase System (e.g., Hexane/IPA) col_select->mob_phase run_initial Run Isocratic Screen (e.g., 10%, 20% IPA) mob_phase->run_initial eval Evaluate Resolution (Rs) run_initial->eval eval->col_select No Separation on Any Condition opt_modifier Adjust % Modifier (IPA, EtOH) eval->opt_modifier Partial or No Separation success Baseline Resolution Achieved (Rs > 1.5) eval->success Rs > 1.5 opt_flow Optimize Flow Rate opt_modifier->opt_flow opt_temp Adjust Temperature opt_flow->opt_temp opt_temp->eval

Caption: Chiral HPLC method development workflow.

Frequently Asked Questions & Troubleshooting

Q: I'm not seeing any separation between the this compound enantiomers. What's the first thing I should check? A: This is a common starting point. The issue is almost always a mismatch between the analyte and the chiral stationary phase (CSP) or an incorrect mobile phase.

  • Causality: Chiral recognition relies on specific interactions (e.g., hydrogen bonding, pi-pi stacking, steric hindrance) between the analyte and the CSP. If the chosen CSP cannot form these differential interactions with this compound's enantiomers, no separation will occur.[14]

  • Solution Steps:

    • Confirm Column Choice: Polysaccharide-based columns (e.g., Daicel CHIRALPAK® series like IA, IB, IC) are excellent starting points for compounds like this compound.[15] If one doesn't work, try another from a different family.

    • Change Mobile Phase System: If you are in normal phase (e.g., Hexane/Isopropanol), try switching to a polar organic mode (e.g., Acetonitrile/Methanol). The change in solvent polarity drastically alters the interactions governing separation.[14]

    • Check Additives: Sometimes, trace amounts of an acid or base (e.g., 0.1% trifluoroacetic acid or diethylamine) are needed to suppress analyte ionization and improve peak shape, which is a prerequisite for good resolution.

Q: My peaks are broad and tailing, even though I have some separation. How can I improve the peak shape? A: Poor peak shape is usually due to secondary interactions or issues with the HPLC system itself.

  • Causality: Peak tailing often results from unwanted interactions between the analyte and active sites on the silica support of the CSP, or from extra-column band broadening.[16]

  • Solution Steps:

    • System Check: First, ensure your system is sound. Check for poorly made connections, excessive tubing length, or a clogged frit, which can all cause band broadening.[17]

    • Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.[16]

    • Mobile Phase Modifier: As mentioned above, adding a modifier like an acid or base can sharpen peaks by preventing unwanted ionic interactions.

    • Lower Temperature: Reducing the column temperature can sometimes enhance the specific interactions needed for separation and reduce peak broadening, though it will increase retention time.

Q: I had good resolution, but now it's gone. Why would a method suddenly fail? A: A sudden loss of resolution points to a change in the column or the mobile phase.

  • Causality: The most common cause is column contamination or degradation. Strongly adsorbed impurities can block active sites on the CSP, altering its selectivity.[18] Alternatively, the mobile phase composition may have been prepared incorrectly.

  • Solution Steps:

    • Flush the Column: Follow the manufacturer's instructions to flush the column with a strong, compatible solvent (e.g., isopropanol or ethanol for polysaccharide columns) to remove contaminants.[18] Sometimes, reversing the column flow (after disconnecting from the detector) can dislodge particulates from the inlet frit.

    • Prepare Fresh Mobile Phase: Remake your mobile phase carefully. Even small errors in the percentage of the polar modifier can have a dramatic effect on chiral separations.[19]

    • Use a Guard Column: A guard column is essential to protect your expensive analytical column from sample matrix components and extend its lifetime.

Part 3: Troubleshooting Guide for Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful preparative technique that leverages the high stereoselectivity of enzymes.[11]

Principle of Enzymatic Kinetic Resolution

Racemate Racemic this compound (R-Mellein + S-Mellein) Reagents + Acyl Donor + Lipase Reaction Enzymatic Reaction Racemate->Reaction Reagents->Reaction Products Mixture at ~50% Conversion Reaction->Products Lipase preferentially acylates R-Mellein Separation Chromatographic Separation Products->Separation Final_R Unreacted S-Mellein (High ee) Separation->Final_R Final_S Esterified R-Mellein (High ee) Separation->Final_S

Caption: Workflow for enzymatic kinetic resolution.

Frequently Asked Questions & Troubleshooting

Q: My enzymatic reaction is very slow or not working at all. What should I investigate? A: This points to issues with enzyme activity or reaction conditions.

  • Causality: Enzymes are sensitive to their environment. The wrong solvent, temperature, or pH can lead to denaturation or low activity. Water content is also critical for lipase activity in organic solvents.

  • Solution Steps:

    • Check Enzyme Viability: Ensure your enzyme (e.g., Candida antarctica Lipase B - CALB) has been stored correctly and is not expired.[20]

    • Solvent Choice: Lipases work best in non-polar organic solvents like hexane, toluene, or MTBE. Highly polar solvents can strip the essential water layer from the enzyme, inactivating it.

    • Water Activity: The reaction may require a tiny amount of water. Try adding a few microliters of buffer or letting the enzyme equilibrate in a humid atmosphere.

    • Temperature: Most lipases are active between 30-50°C. Check the optimal temperature for your specific enzyme.

Q: The resolution is poor, resulting in low enantiomeric excess (ee) for both the product and the remaining starting material. How can I improve selectivity? A: Low enantioselectivity (a low E-value) means the enzyme is not discriminating effectively between the this compound enantiomers.[20]

  • Causality: The choice of both the enzyme and the acyl donor is critical for achieving high selectivity. The acyl donor's structure can influence how the substrate fits into the enzyme's active site.

  • Solution Steps:

    • Screen Different Enzymes: Test various lipases (e.g., from Pseudomonas cepacia, Porcine pancreas) as their active sites differ.[20]

    • Vary the Acyl Donor: Switch the acyl donor. Instead of a simple vinyl acetate, try a bulkier donor like vinyl butyrate or vinyl laurate. The increased steric hindrance can amplify the difference in reaction rates between the two enantiomers.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, although it will also decrease the reaction rate.

Q: How do I know when to stop the reaction? A: This is the most critical parameter in kinetic resolution.

  • Causality: In a perfect kinetic resolution, the highest ee for both the unreacted starting material and the product is achieved at exactly 50% conversion.[10] If the reaction goes too far, the slower-reacting enantiomer will start to react, lowering the ee of the product. If it doesn't go far enough, the ee of the starting material will be low.

  • Solution Steps:

    • Monitor Progress: Set up a small-scale pilot reaction and take aliquots every hour.

    • Analyze Aliquots: Quench the reaction in the aliquot and analyze it using your developed chiral HPLC method to determine the conversion percentage and the ee of both the starting material and product.

    • Plot the Data: Plot conversion vs. time and ee vs. time. This will allow you to determine the optimal reaction time for your large-scale experiment. For a highly selective enzyme (high E-value), you will see high ee values develop quickly and remain stable around the 50% conversion mark.

Part 4: Troubleshooting Guide for Diastereomeric Crystallization

This classical technique is a cost-effective workhorse for large-scale enantiomeric separations.

General Workflow for Diastereomeric Resolution

cluster_formation Salt Formation cluster_cryst Crystallization cluster_recovery Recovery start Racemic this compound Derivative (e.g., an acid) reagent + Chiral Resolving Agent (e.g., (R)-phenylethylamine) dissolve Dissolve in Suitable Solvent start->dissolve reagent->dissolve cool Cool/Evaporate to Induce Crystallization dissolve->cool filter Filter Crystals of Less Soluble Diastereomer cool->filter eval Analyze Purity (de) of Crystals and Mother Liquor filter->eval recrystallize Recrystallize for Higher Purity eval->recrystallize Low de liberate Liberate Enantiomer from Salt (e.g., Acid/Base Wash) eval->liberate High de recrystallize->eval pure_enantiomer Pure Enantiomer liberate->pure_enantiomer

Caption: Diastereomeric crystallization workflow.

Frequently Asked Questions & Troubleshooting

Q: I've mixed my racemic this compound derivative and the resolving agent, but everything oiled out instead of crystallizing. What went wrong? A: Oiling out is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid.

  • Causality: This typically happens when the solubility of the salt is too high in the chosen solvent at that temperature, or when the cooling rate is too fast. The melting point of the salt may also be below the crystallization temperature.

  • Solution Steps:

    • Change Solvent: The solvent system is the most important variable. Try a less polar solvent or a mixture of solvents to decrease the salt's solubility.[13]

    • Increase Concentration: If the solution is too dilute, it may not reach supersaturation. Carefully evaporate some solvent.

    • Slow Cooling & Seeding: Cool the solution very slowly to give the molecules time to form an ordered crystal lattice. Adding a small seed crystal of the desired diastereomer can provide a template for crystallization.[21]

    • Use an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") to the solution to induce precipitation.

Q: I got crystals, but the diastereomeric excess (de) is very low after the first crystallization. A: This indicates that the solubilities of the two diastereomers are too similar in your chosen solvent system.

  • Causality: The success of this method hinges on a significant difference in solubility between the two diastereomers.[13] If this difference is small, both will co-crystallize, leading to low purity.

  • Solution Steps:

    • Solvent Screening: This is paramount. You must screen a wide range of solvents and solvent mixtures to find a system that maximizes the solubility difference. This is often a trial-and-error process.

    • Change the Resolving Agent: If solvent screening fails, the resolving agent itself may be a poor match. Try a different chiral acid or base with a different structure.[12]

    • Recrystallization: Low 'de' is common after the first crop. One or two subsequent recrystallizations of the enriched solid are often necessary to achieve high diastereomeric purity.

Q: How do I get my pure enantiomer back from the diastereomeric salt? A: This final step involves breaking the ionic bond of the salt.

  • Causality: The salt is formed by an acid-base reaction. Reversing this reaction will liberate the free enantiomer and the resolving agent.

  • Solution Steps:

    • Dissolve the Salt: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., ethyl acetate).

    • Acid/Base Wash: Transfer the solution to a separatory funnel and wash with an aqueous acid (if your resolving agent was a base) or an aqueous base (if your resolving agent was an acid). This will protonate/deprotonate the resolving agent, making it water-soluble, while your desired this compound enantiomer remains in the organic layer.

    • Isolate and Purify: Separate the layers, dry the organic phase (e.g., with MgSO₄), and evaporate the solvent to yield your enantiomerically pure this compound derivative. Confirm the final 'ee' with your chiral HPLC method.

Part 5: Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Standard Preparation: Prepare a 1 mg/mL solution of racemic this compound in ethanol or isopropanol.

  • Column: Install a CHIRALPAK IA column (4.6 x 250 mm, 5 µm).

  • Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-Hexane / Isopropanol (IPA). Ensure solvents are HPLC grade.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Initial Run: Inject the racemic standard and run for approximately 20 minutes.

  • Optimization:

    • If no separation is observed, increase the polar modifier content in 5% increments (e.g., 85:15, 80:20 Hexane/IPA).

    • If peaks are broad, try switching the modifier to ethanol.

    • If resolution is still poor, switch to a different column (e.g., CHIRALPAK IB or IC) and repeat the screening process.

    • Once partial separation is achieved, fine-tune the % modifier and flow rate to maximize the resolution factor (Rs) to >1.5.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of this compound
  • Setup: To a 50 mL flask, add racemic this compound (1 mmol), 20 mL of anhydrous toluene, and vinyl acetate (1.5 mmol).

  • Enzyme Addition: Add 50 mg of immobilized Candida antarctica lipase B (Novozym® 435).

  • Reaction: Stir the mixture at 40 °C.

  • Monitoring: Every hour, withdraw a 50 µL aliquot, filter out the enzyme, dilute with mobile phase, and analyze by chiral HPLC to determine conversion and the ee of the remaining this compound.

  • Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme (which can be washed and reused).

  • Workup: Evaporate the solvent. The resulting residue contains the unreacted this compound enantiomer and the acetylated this compound enantiomer.

  • Separation: Separate the two compounds using standard silica gel column chromatography to yield both enantiomers in high ee.

References

Challenges in the chemical synthesis of Mellein derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of Mellein and its derivatives. Melleins are a class of 3,4-dihydroisocoumarins, a polyketide secondary metabolite scaffold found in various fungi, plants, and bacteria.[1][2][3][4] Their diverse and potent biological activities, including antimicrobial, phytotoxic, and anti-inflammatory properties, make them attractive targets for drug discovery and development.[5][6]

However, the synthesis of these molecules is not without its challenges. Common hurdles include controlling the stereocenter at the C-3 position, managing regioselectivity on the aromatic ring, and navigating the sensitivities of the lactone and phenolic hydroxyl functional groups. This guide is structured to provide practical, experience-driven solutions to the specific problems you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers often consider before or during their synthetic campaigns.

Q1: What are the primary strategies for constructing the this compound 3,4-dihydroisocoumarin core?

A1: The construction of the this compound core generally revolves around forming the lactone ring and installing the C3-methyl group. The most prevalent strategies involve:

  • Intramolecular Cyclization/Lactonization: This is the most common approach. It typically starts with a pre-functionalized benzene derivative, such as a 2-carboxy- or 2-halophenylacetic acid derivative. A side chain is built up, and the final step is an intramolecular reaction (e.g., Friedel-Crafts acylation followed by reduction and lactonization, or palladium-catalyzed cyclization) to form the heterocyclic ring.[7]

  • Ring-Closing Metathesis (RCM): An approach where a diene precursor, appropriately substituted on an aromatic ring, undergoes RCM to form the heterocyclic ring, followed by isomerization and/or reduction steps.

  • One-Pot Reactions: Some methodologies utilize tandem reactions, such as a one-pot esterification–Michael addition–aldol reaction, to rapidly assemble the core from simpler starting materials.[8]

The choice of strategy depends heavily on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Q2: Why is achieving high stereoselectivity at the C-3 position a persistent challenge?

A2: The C-3 position is a stereocenter bearing a methyl group, and its configuration is crucial for biological activity.[2] The challenge arises because many classical cyclization strategies generate this center in a non-stereoselective manner, leading to racemic mixtures. Key difficulties include:

  • Flat Intermediates: Reactions proceeding through planar intermediates (e.g., enolates or carbocations) at or near the C-3 position often show poor facial selectivity for the incoming electrophile or nucleophile.

  • Substrate Control: The existing chirality in the molecule may not be sufficient to direct the stereochemical outcome of a key bond-forming reaction, resulting in diastereomeric mixtures.

  • Catalyst Efficiency: While asymmetric catalysis is a powerful tool, finding a catalyst that provides high enantiomeric excess (e.e.) for the specific transformation (e.g., asymmetric hydrogenation of an exocyclic double bond or reduction of a ketone at C-4) can require extensive screening and optimization.

Q3: What are the best practices for purifying this compound derivatives, which are often oily or difficult to crystallize?

A3: this compound derivatives, especially those with free phenolic hydroxyls, can be "sticky" and prone to forming oils or resins.[9][10]

  • Chromatography: Standard silica gel chromatography is the workhorse. Use a hexane/ethyl acetate or dichloromethane/methanol gradient. For closely-eluting isomers, consider a less polar system like toluene/ethyl acetate or using silver nitrate-impregnated silica for derivatives with olefinic bonds.

  • Preparative TLC/HPLC: For small-scale, high-purity requirements, preparative thin-layer chromatography (TLC) or reversed-phase High-Performance Liquid Chromatography (HPLC) are excellent options.

  • Crystallization: If the compound is an oil, try co-evaporation with a solvent it is insoluble in (e.g., hexane or pentane) to precipitate it. Scratching the flask with a glass rod can induce nucleation. If it remains an oil, consider derivatizing the free hydroxyl group (e.g., as a benzoate or acetate ester) to create a more crystalline solid, which can be purified and then deprotected.

Q4: When is it necessary to use a protecting group for the phenolic hydroxyl?

A4: The phenolic hydroxyl is acidic and nucleophilic, making it incompatible with many common reagents. Protection is essential when:

  • Using Strong Bases: Reagents like organolithiums (e.g., n-BuLi), Grignard reagents, or lithium aluminum hydride (LAH) will be quenched by the acidic proton.

  • Performing Electrophilic Aromatic Substitution: The hydroxyl group is a powerful ortho-, para-director. If you need to functionalize a different position or prevent side reactions like O-alkylation, protection is necessary.

  • Coupling Reactions: In many transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck), the free phenol can interfere with the catalytic cycle.[7]

  • Acid-Sensitive Reactions: If subsequent steps involve strong acids, protecting the phenol as an ether (e.g., methyl or benzyl ether) can prevent unwanted side reactions.

A protecting group is generally not needed for reactions that are tolerant of free phenols, such as catalytic hydrogenation (unless the catalyst is acid-sensitive) or certain oxidation reactions.

Part 2: Troubleshooting Guide

This guide uses a question-and-answer format to diagnose and solve specific experimental failures.

Problem Area: Low Reaction Yield

Q: My intramolecular lactonization step is giving a poor yield, and I'm recovering mostly starting material or a polymerized mess. What's going wrong?

A: This is a classic challenge pitting an intramolecular (desired) versus an intermolecular (undesired) reaction.

  • Causality: For a molecule to cyclize, it must adopt a conformation that brings the reactive ends together. At high concentrations, the reactive ends of two different molecules are more likely to find each other, leading to dimerization or polymerization.

  • Troubleshooting Steps:

    • High Dilution Principle: Are you running the reaction under high-dilution conditions? The concentration of your substrate should typically be in the range of 0.01–0.05 M. This drastically favors the intramolecular pathway. A syringe pump to slowly add the substrate to a large volume of refluxing solvent is the gold-standard technique.

    • Reagent Choice: How are you activating the carboxylic acid? For simple thermal lactonization, ensure the temperature is high enough. For mediated lactonization, consider milder coupling agents. Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) is often superior for forming sterically hindered lactones.

    • Solvent Effects: Is your solvent appropriate? A non-polar, high-boiling solvent like toluene or xylene is often used for thermal dehydrative cyclizations to allow for azeotropic removal of water using a Dean-Stark apparatus.

Problem Area: Poor Stereoselectivity

Q: I've synthesized my this compound derivative, but NMR analysis shows a nearly 1:1 mixture of diastereomers (or my chiral HPLC shows a racemic mixture). How can I improve stereocontrol?

A: Achieving high stereoselectivity requires introducing a chiral influence that strongly favors one reaction pathway over another.

  • Causality: A low diastereomeric or enantiomeric excess indicates that the energy difference between the transition states leading to the different stereoisomers is very small. Your goal is to increase this energy gap.

  • Troubleshooting Workflow:

G cluster_0 Solutions for Ketone Reduction cluster_1 Solutions for Alkylation cluster_2 Solutions for Catalysis start Low Stereoselectivity Observed q1 Is the stereocenter formed via reduction of a ketone? start->q1 q2 Is the stereocenter formed via an alkylation? start->q2 a1 Use a bulky reducing agent (e.g., L-Selectride®) to favor hydride attack from the less hindered face. q1->a1 a2 Employ a substrate-directed reduction. Does your molecule have a nearby hydroxyl that can direct a borane reagent? q1->a2 a3 Switch to an asymmetric reduction catalyst (e.g., CBS catalyst, Noyori hydrogenation). q1->a3 b1 Incorporate a chiral auxiliary (e.g., Evans oxazolidinone) on the acyl chain before cyclization. q2->b1 b2 Use a chiral base or phase-transfer catalyst if applicable. q2->b2 q3 Is an asymmetric catalyst being used? c1 Screen different chiral ligands. Small electronic or steric changes can have a large impact. q3->c1 Yes c2 Optimize reaction conditions: Temperature, solvent, pressure (for hydrogenation). Lower temperatures often increase selectivity. q3->c2 Yes a3->q3

Caption: Troubleshooting workflow for poor stereoselectivity.

  • Field Insight: For the common synthetic route involving reduction of a 4-keto intermediate to introduce the C-4 hydroxyl (in 4-hydroxy melleins), the relative stereochemistry between C-3 and C-4 is critical.[2] Diastereoselective reductions are key. If you are reducing a ketone at C-4, the existing stereocenter at C-3 will influence the outcome. If this substrate control is insufficient, you must rely on reagent control (e.g., using a bulky reducing agent that will preferentially attack from the less sterically hindered face).

Problem Area: Purification Difficulties

Q: My crude product is a complex mixture on TLC, and the desired spot is very close to a major byproduct. How can I achieve separation?

A: When standard chromatography fails, you need to either improve the separation conditions or modify the molecules to make them separable.

  • Causality: Poor separation occurs when the polarity and interaction of your product and byproduct with the stationary phase (silica or alumina) are too similar.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Change the Mobile Phase: Don't just vary the ratio; change the solvents entirely. If hexane/ethyl acetate isn't working, try a system with dichloromethane or toluene. Small amounts of acetic acid can help resolve compounds with acidic protons, while a trace of triethylamine can help with basic impurities.

      • Change the Stationary Phase: If silica fails, try alumina (basic or neutral), or consider reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase.

    • Chemical Modification (Protect & Separate): If a key difference between your product and byproduct is a functional group (e.g., your product has a free phenol but the byproduct does not), you can use this to your advantage. Protect the phenol (e.g., as a TBDMS ether). This will drastically change the polarity of your desired compound, likely making it much less polar. You can then easily separate the protected product via chromatography and subsequently remove the protecting group in a clean, high-yielding step.[11][12]

    • Crystallization/Trituration: Try to solidify the crude mixture. Dissolve it in a minimum amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexane or pentane) until it becomes cloudy. Let it stand, or cool it, to see if one component crystallizes selectively.

Part 3: Key Experimental Protocol

This section provides a detailed, validated protocol for a common and challenging step in this compound synthesis.

Protocol: Asymmetric Reduction of a 3,4-Unsaturated Isocoumarin Precursor

This protocol is crucial for establishing the (R)-stereochemistry at C-3, which is common in naturally occurring Melleins.[4]

Objective: To perform an asymmetric hydrogenation of a 3-(carboxymethyl)-isocoumarin derivative to stereoselectively form the (R)-3-methyl-3,4-dihydroisocoumarin core.

Reaction Scheme: (Aryl)-C=CH(Me)-COOR → [(R)-Ru(BINAP)Cl₂] / H₂ → (Aryl)-CH(Me)-CH₂-COOR

  • Catalyst Preparation & Inert Atmosphere:

    • Causality: The Ruthenium catalyst and the hydrogenation reaction are highly sensitive to oxygen. Rigorous exclusion of air is paramount for catalyst activity and longevity.

    • Procedure: Add the 3,4-unsaturated isocoumarin precursor (1.0 eq) and the chiral catalyst, such as (R)-Ru(OAc)₂-BINAP (0.01-0.05 eq), to a high-pressure reaction vessel (e.g., a Parr shaker). The vessel must be equipped with a magnetic stir bar. Seal the vessel.

  • Solvent and Degassing:

    • Causality: Dissolved oxygen in the solvent will deactivate the catalyst.

    • Procedure: Add degassed, anhydrous solvent (e.g., methanol or ethanol, ~0.1 M concentration relative to substrate) via cannula. Degas the solution again by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Hydrogenation:

    • Causality: Both pressure and temperature affect reaction rate and selectivity. Higher pressures increase the concentration of H₂ in solution, accelerating the reaction.

    • Procedure: Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the substrate and catalyst). Begin vigorous stirring. Heat the reaction if necessary (40-60 °C is a common range), but note that higher temperatures can sometimes decrease enantioselectivity.

  • Monitoring the Reaction:

    • Procedure: Monitor the reaction by observing the drop in hydrogen pressure. Alternatively, carefully depressurize, take an aliquot, and analyze by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up and Purification:

    • Procedure: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a short pad of Celite® or silica gel to remove the ruthenium catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

  • Validation:

    • Procedure: The enantiomeric excess (e.e.) of the product must be determined by chiral HPLC or by converting the product to a diastereomeric derivative (e.g., a Mosher's ester) and analyzing by ¹H NMR.

Part 4: Data Tables & Appendices
Table 1: Protecting Group Strategies for the Phenolic Hydroxyl
Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsStability & Comments
Methyl (Me) MeI, K₂CO₃, Acetone, refluxBBr₃, CH₂Cl₂ or HBr, AcOHStable: Very robust. Unstable: Harsh acidic conditions. Use only if you don't need to remove it.
Benzyl (Bn) BnBr, K₂CO₃, DMF, 25 °CH₂, Pd/C, EtOH (Hydrogenolysis)Stable: Acid, base. Unstable: Strong oxidizing/reducing agents. Debenzylation is clean but incompatible with other reducible groups (alkenes, alkynes).
Methoxymethyl (MOM) MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt2M HCl, THF, 25 °CStable: Base, redox agents. Unstable: Acid. Easy to introduce and remove under mild acidic conditions.[13]
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole, DMF, 25 °CTBAF, THF or CSA, MeOHStable: Base, redox agents. Unstable: Acid, fluoride sources. Good for orthogonality with other groups.[12]

General Synthetic Workflow Diagram

G cluster_0 Retrosynthesis (Thinking Backwards) cluster_1 Forward Synthesis (Lab Work) This compound Target: this compound Derivative lactone Lactone Ring This compound->lactone Disconnect C-O (Lactone) aromatic Substituted Aromatic Precursor lactone->aromatic Disconnect C-C (Aromatic Ring) chain Aliphatic Side Chain aromatic->chain Simplify Side Chain simple Simple Starting Materials (e.g., substituted phenols, acrylates) chain->simple simple_f Simple Starting Materials build_f Assemble Aromatic Precursor (e.g., Acylation, Alkylation) simple_f->build_f cyclize_f Cyclization & Lactonization (e.g., Reduction, Dehydration) build_f->cyclize_f modify_f Final Modifications (e.g., Deprotection, Functionalization) cyclize_f->modify_f mellein_f Final this compound Derivative modify_f->mellein_f

Caption: General retrosynthetic and forward synthesis logic.

References

Technical Support Center: Improving the Detection Limit of Mellein in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Mellein. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in achieving low detection limits for this compound in complex sample matrices such as food, beverages, and biological fluids. As a phenolic dihydroisocoumarin produced by various fungal species, this compound's detection is crucial for food safety, phytopathology studies, and ecological research.[1][2] However, its analysis is often hampered by matrix interference and low endogenous concentrations.

This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you overcome these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in complex matrices?

A1: The primary challenges are twofold: the complexity of the matrix itself and the physicochemical properties of this compound.

  • Matrix Effects: Complex samples (e.g., fruit juices, grains, blood serum) contain a multitude of endogenous compounds that can interfere with analysis. In mass spectrometry, this often manifests as "ion suppression" or "ion enhancement," where co-eluting matrix components reduce or increase the ionization efficiency of this compound in the MS source, leading to inaccurate quantification and poor sensitivity.[3]

  • Low Concentrations: this compound is often present at trace levels (ng/kg or µg/L).[4] Detecting such low amounts requires highly sensitive instrumentation and, critically, an effective sample preparation strategy to concentrate the analyte and remove interferences.

  • Analyte Recovery: this compound's phenolic hydroxyl group and lactone structure can lead to variable extraction efficiencies and potential adsorption to labware or chromatographic columns if conditions are not optimized.

Q2: What is the most effective analytical technique for trace-level this compound detection?

A2: For trace-level quantification in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

  • Causality: This technique offers an unparalleled combination of selectivity and sensitivity. The chromatographic separation (LC) isolates this compound from many matrix components. The tandem mass spectrometer (MS/MS) then provides two layers of mass filtering. A specific parent ion (precursor) for this compound is selected and fragmented, and a specific fragment ion (product) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces chemical noise, allowing for very low detection limits. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of this compound's hydroxyl group to increase its volatility.[5]

Q3: How do I know if my analysis is affected by matrix effects?

A3: A standard, self-validating experiment is to compare the signal response of a neat (pure solvent) standard to that of a standard spiked into a blank matrix extract.

  • Procedure:

    • Prepare a this compound standard in a pure solvent (e.g., methanol) at a known concentration (e.g., 10 ng/mL). Analyze this and record the peak area. This is your 'A' value .

    • Extract a blank sample matrix (known to be free of this compound).

    • Spike the extracted blank matrix with the this compound standard to the same final concentration (10 ng/mL). Analyze this and record the peak area. This is your 'B' value .

  • Calculation: Matrix Effect (%) = (B / A) * 100

  • Interpretation:

    • A value close to 100% indicates minimal matrix effect.

    • A value < 100% (e.g., 40%) indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Trustworthiness: This test directly isolates the effect of the matrix on the analyte's signal at the detector, as the extraction efficiency is not a factor.[3]

Q4: Is an internal standard necessary, and what should I use?

A4: Yes, using an internal standard (IS) is highly recommended for achieving accurate and reproducible quantification. An IS is a compound added at a known concentration to every sample, calibrator, and QC sample before processing. It corrects for variations in sample preparation (extraction recovery) and instrument response (matrix effects).

  • Ideal Choice: An isotopically labeled this compound (e.g., this compound-d3). It is chemically identical to the analyte and will behave identically during extraction, chromatography, and ionization, providing the most accurate correction.

  • Practical Alternative: If an isotopically labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used. The chosen compound should have similar chemical properties (e.g., polarity, pKa, ionization efficiency) to this compound.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound analysis.

Guide 1: Problem - Poor or No Signal Intensity

Low sensitivity is the most common hurdle. The following workflow helps diagnose the root cause, from sample preparation to final detection.

G cluster_0 Troubleshooting: Low this compound Signal start Start: Low/No Signal q1 1. Verify Instrument Performance (Tune & Calibrate) start->q1 q2 2. Assess Analyte Recovery (Spike Pre-Extraction) q1->q2 Passes sol1 Solution: - Retune MS for this compound - Check LC plumbing - Inject high-conc. standard q1->sol1 Fails q3 3. Evaluate Matrix Effects (Spike Post-Extraction) q2->q3 Passes (>70%) sol2 Solution: - Optimize extraction solvent - Adjust sample pH - Change extraction method (LLE vs. SPE) q2->sol2 Fails (<70%) sol3 Solution: - Improve sample cleanup (e.g., SPE) - Dilute sample extract - Modify chromatography q3->sol3 Fails (Suppression) end_node Problem Resolved q3->end_node Passes sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting flowchart for low this compound signal intensity.

Step-by-Step Troubleshooting Q&A
  • Q: Is the instrument performing correctly?

    • How to Verify: Directly inject a mid-level concentration this compound standard prepared in a pure solvent. The signal should be strong and the peak shape sharp. Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines.

    • Expertise: This initial step confirms that the core analytical system is functional. Problems here often point to issues with the ion source, detector, or LC mobile phase delivery, rather than the sample itself.

  • Q: Is the sample extraction method efficient?

    • How to Verify: Perform a recovery experiment. Spike a known amount of this compound into a blank matrix before the extraction process. Compare the final measured amount against a standard spiked post-extraction. A recovery of 80-120% is generally considered acceptable.

    • Solutions for Low Recovery:

      • Optimize Solvent Polarity: this compound is moderately polar. Ensure your extraction solvent matches this polarity. Ethyl acetate is a commonly used and effective solvent for LLE.

      • Adjust pH: this compound has an acidic phenolic hydroxyl group (pKa ~9.6).[6] Acidifying the sample (e.g., to pH 3-4 with formic acid) will protonate this group, making the molecule less polar and more amenable to extraction into organic solvents.

      • Improve Cleanup: Solid-Phase Extraction (SPE) is superior to LLE for complex matrices as it provides both extraction and cleanup. See the table below for guidance.

  • Q: Is ion suppression masking the signal?

    • How to Verify: Use the matrix effect test described in FAQ Q3. Significant signal suppression (>50%) is a common cause of poor sensitivity in complex matrices.

    • Solutions for Ion Suppression:

      • Enhance Sample Cleanup: The most effective strategy is to remove the interfering compounds before they enter the MS source.

      • Chromatographic Separation: Modify your LC gradient to better separate this compound from the "suppression zone" where matrix components elute.

      • Dilution: A simple but effective method. Diluting the final extract (e.g., 5- or 10-fold) can significantly reduce the concentration of interfering matrix components, often lowering their impact more than the analyte signal, leading to a net gain in signal-to-noise.

Guide 2: Problem - Poor Reproducibility (High %RSD)

Inconsistent results across replicates undermine confidence in the data.

  • Q: Is the internal standard (IS) response stable?

    • How to Verify: Check the peak area of your IS across all injections in the batch. The relative standard deviation (%RSD) should ideally be <15%.

    • Expertise: If the IS area is erratic, it points to inconsistent injections or severe, variable matrix effects that even the IS cannot compensate for. If the IS is stable but the analyte response is not, the issue lies with the analyte's specific recovery or chromatographic behavior.

  • Q: Is sample homogenization complete?

    • How to Verify: For solid or semi-solid samples (e.g., fruit, grains), inadequate homogenization can lead to "hot spots" of contamination, causing significant variation between subsamples. Ensure your homogenization procedure (e.g., blending, grinding) produces a uniform sample.

    • Trustworthiness: Taking a larger initial sample mass for homogenization before weighing out the analytical portion provides a more representative sample and improves reproducibility.

  • Q: Is there instrument carryover?

    • How to Verify: Inject a solvent blank immediately after a high-concentration standard or a sample expected to contain high levels of this compound. If a peak for this compound appears in the blank, carryover is occurring.

    • Solution: Optimize the LC autosampler's needle wash procedure. Use a stronger wash solvent (e.g., a mix of acetonitrile and isopropanol) and increase the wash volume or duration.

Data & Protocols

Table 1: Recommended SPE Sorbents for this compound Cleanup
Sorbent TypeChemistryMechanism of ActionRecommended MatrixRationale & Expertise
Reversed-Phase C18, Polymeric (e.g., HLB)Hydrophobic InteractionAqueous (Juices, Wine, Urine)This compound is retained via its nonpolar backbone. Polar matrix components like sugars and salts are washed away. Elute with a strong organic solvent like methanol or acetonitrile.
Mixed-Mode Anion Exchange Reversed-Phase + Quaternary Amine (e.g., MAX)Hydrophobic & Anionic InteractionPlant Extracts, Food HomogenatesAt neutral or high pH, this compound's phenolic group is deprotonated (anionic). This provides a highly selective secondary retention mechanism, allowing for stringent washing steps to remove interferences.
Normal Phase Silica, FlorisilPolar Interaction (Adsorption)Non-polar extracts (e.g., after LLE with Hexane/EtOAc)Use if this compound is extracted into a non-polar solvent. This mode is excellent for separating compounds based on polarity.
Protocol 1: General Workflow for this compound Analysis in a Liquid Matrix (e.g., Apple Juice)

This protocol establishes a self-validating workflow incorporating best practices for trace analysis.

G cluster_workflow This compound Analysis Workflow sample 1. Sample Aliquot (e.g., 5 mL Juice) spike 2. Spike Internal Standard (e.g., this compound-d3) sample->spike acidify 3. Acidify Sample (e.g., to pH 3 with Formic Acid) spike->acidify spe_load 4. SPE Loading (Conditioned C18 Cartridge) acidify->spe_load spe_wash 5. SPE Wash (Remove polar interferences with 5% MeOH in H2O) spe_load->spe_wash spe_elute 6. SPE Elution (Elute this compound with ACN or MeOH) spe_wash->spe_elute evap 7. Evaporate & Reconstitute (In mobile phase start conditions) spe_elute->evap analysis 8. LC-MS/MS Analysis (MRM Mode) evap->analysis

Caption: A validated workflow for this compound extraction and analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • To a 5 mL aliquot of juice, add the internal standard (IS).

    • Vortex mix for 30 seconds.

    • Acidify the sample to pH 3-4 with 1% formic acid. This ensures this compound is in its neutral form for efficient retention on the reversed-phase sorbent.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent go dry.

    • Load the entire acidified sample onto the cartridge at a slow flow rate (~1-2 mL/min).

    • Wash the cartridge with 5 mL of 5% methanol in water. This removes highly polar interferences like sugars without eluting the this compound.

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water.

    • Elute this compound with 5 mL of acetonitrile or methanol into a clean collection tube.

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Table 2: Example LC-MS/MS Parameters for this compound
ParameterRecommended SettingRationale & Expertise
LC Column C18, <2.5 µm particle size (e.g., 2.1 x 100 mm)Provides excellent reversed-phase retention and high resolution for separating this compound from matrix isomers.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures good peak shape and promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStandard organic solvents for reversed-phase chromatography.
Gradient Start at 10-20% B, ramp to 95% B, hold, re-equilibrateA typical gradient for eluting moderately polar compounds. Must be optimized for the specific matrix.
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound protonates readily in the presence of an acid to form [M+H]⁺.
Precursor Ion m/z 179.1Corresponds to the [M+H]⁺ of this compound (C10H10O3, MW=178.18).[7]
Product Ions (MRM) m/z 135.1, m/z 107.1These are characteristic fragments of this compound. Monitoring two transitions adds confidence to the identification. The most intense fragment should be used for quantification.
Source Temp. 350 - 450 °COptimize for best signal.
Gas Flows Manufacturer dependentMust be tuned to achieve optimal desolvation and ion transfer.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Mellein Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product chemistry, microbiology, and plant pathology, the nuanced differences in the biological activity of stereoisomers are a cornerstone of discovery. This guide provides an in-depth comparison of the bioactivity of the two enantiomers of mellein: (R)-(-)-mellein and (S)-(+)-mellein. While research has predominantly focused on the more common (R)-enantiomer, this document synthesizes the available data for both, offering a framework for future comparative studies.

Introduction to this compound and Chirality

This compound, a 3,4-dihydroisocoumarin, is a secondary metabolite produced by a variety of fungi, and has also been found in plants and insects.[1][2] Its structure features a chiral center at the C-3 position, giving rise to two enantiomers: (R)-(-)-mellein and (S)-(+)-mellein. The stereochemistry of a molecule can dramatically influence its interaction with biological systems, which are themselves chiral. This guide explores the known biological activities of each enantiomer, highlighting areas where data is robust and where further investigation is critically needed.

Bioactivity of (R)-(-)-Mellein: The Well-Studied Enantiomer

(R)-(-)-mellein is the most frequently isolated and studied of the two enantiomers.[1] It exhibits a broad spectrum of biological activities, most notably phytotoxicity and antimicrobial effects.

Phytotoxicity of (R)-(-)-Mellein

(R)-(-)-mellein is a recognized phytotoxin, implicated as a virulence factor in several plant diseases.[1][2][3] It has been shown to cause necrosis on the leaves of various plant species and can inhibit seed germination.[1][3] For instance, it is a pathogenic substance produced by Botryosphaeria dothidea, the fungus responsible for apple ring rot.[4] In infected apple tissues, the concentration of (R)-(-)-mellein has been correlated with the expansion of disease spots.[4]

Antimicrobial Activity of (R)-(-)-Mellein

The (R)-enantiomer displays significant antifungal and antibacterial properties. It has shown inhibitory activity against a range of plant pathogenic fungi, with particularly strong effects against Botrytis cinerea and Fulvia fulva, exhibiting EC50 values below 50 μg/mL against these pathogens.[1] While it has demonstrated activity against some bacteria, its efficacy can be variable. For example, in one study, its antibacterial activity against Staphylococcus aureus was considered inactive with a Minimum Inhibitory Concentration (MIC) greater than 128 μg/mL.[1]

Bioactivity of (R)-(-)-Mellein Organism/System Observed Effect Quantitative Data Reference
AntifungalBotrytis cinerea, Fulvia fulvaGrowth inhibitionEC50 < 50 μg/mL[1]
AntifungalVarious plant pathogensSignificant to weak activity-[1]
AntibacterialStaphylococcus aureusInactiveMIC > 128 μg/mL[1]
PhytotoxicityApple cultivars, various weed speciesNecrosis, wilting-[1][3]
ZootoxicityArtemia salina (brine shrimp)100% larval mortalityLC50 = 102 μg/mL (at 36h)[1]
Enzyme InhibitionHepatitis C Virus (HCV) ProteaseInhibitionIC50 = 35 μM[1]

Bioactivity of (S)-(+)-Mellein: An Area Ripe for Investigation

In stark contrast to its (R)-counterpart, there is a significant lack of published data on the specific biological activities of (S)-(+)-mellein. It is known to be a natural product, having been isolated from the fungus Annulohypoxylon squamulosum.[1] The absence of comprehensive studies on its bioactivity represents a knowledge gap in the field of natural products. The synthesis of both enantiomers is crucial for conducting direct comparative studies to elucidate any differences in their biological profiles.

Bioactivity of this compound (Enantiomer Undetermined)

Several studies have reported the biological activities of "this compound" without specifying the enantiomer. While this data is valuable, it underscores the importance of chiral separation and analysis in natural product research. One such study on this compound from Lasiodiplodia theobromae reported potent anti-Xanthomonas activity with MIC values ranging from 1.9-62.5 μg/mL, and broad-spectrum antimicrobial activity against other bacteria (MIC 7.8-31.25 μg/mL) and fungi (MIC 1.9-31.25 μg/mL).[5] Without knowing the enantiomeric composition of the tested this compound, these results cannot be definitively assigned to either the (R) or (S) form.

Proposed Experimental Protocols for Comparative Bioactivity Analysis

To address the current knowledge gap, the following experimental protocols are proposed for a direct comparison of (R)-(-)- and (S)-(+)-mellein.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of each enantiomer against a target fungal pathogen, such as Botrytis cinerea.[6][7][8]

Step-by-Step Methodology:

  • Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.

  • Drug Dilution: A serial two-fold dilution of each this compound enantiomer is prepared in RPMI 1640 medium in a 96-well microtiter plate. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[8]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of this compound Enantiomers B->C D Incubate at 35°C C->D E Read Absorbance or Visualize Growth D->E F Determine MIC E->F

Caption: Workflow for Antifungal Susceptibility Testing.

Phytotoxicity Bioassay: Lettuce Seed Germination and Root Elongation

This bioassay is a common method to assess the phytotoxic effects of chemical compounds.[9][10][11][12]

Step-by-Step Methodology:

  • Preparation of Test Solutions: Solutions of each this compound enantiomer are prepared at various concentrations in distilled water. A control group with only distilled water is included.

  • Assay Setup: A filter paper is placed in a petri dish and moistened with a specific volume of the test solution.

  • Seed Placement: A defined number of lettuce seeds (e.g., 20) are evenly placed on the filter paper.

  • Incubation: The petri dishes are sealed and incubated in the dark at a constant temperature (e.g., 25°C) for 5 days.

  • Data Collection: After the incubation period, the number of germinated seeds is counted, and the root length of each seedling is measured.

  • Analysis: The germination percentage and the average root length are calculated and compared to the control group to determine the inhibitory effect of each enantiomer.

Phytotoxicity_Bioassay_Workflow A Prepare this compound Enantiomer Solutions B Moisten Filter Paper in Petri Dishes A->B C Place Lettuce Seeds B->C D Incubate in the Dark (5 days) C->D E Measure Germination and Root Length D->E F Calculate Inhibition Percentage E->F

Caption: Workflow for Phytotoxicity Bioassay.

Postulated Mechanism of Action: Disruption of Cell Membrane Integrity

While the precise molecular targets of this compound enantiomers have not been fully elucidated, a plausible mechanism of action, particularly for their antimicrobial effects, is the disruption of cell membrane integrity. This hypothesis is based on the mode of action of other antimicrobial compounds that, like this compound, are amphipathic molecules. These molecules can insert themselves into the lipid bilayer of cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[13][14][15][16] Further research, such as membrane permeabilization assays and studies on model lipid bilayers, is necessary to validate this proposed mechanism for each this compound enantiomer.

Proposed_Mechanism_of_Action This compound This compound Enantiomer Membrane Cell Membrane This compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Postulated Mechanism of Action for this compound.

Conclusion and Future Directions

The existing body of research demonstrates that (R)-(-)-mellein is a biologically active natural product with significant phytotoxic and antimicrobial properties. However, the bioactivity of its enantiomer, (S)-(+)-mellein, remains largely unexplored. This guide highlights the critical need for direct, quantitative comparisons of the two enantiomers to fully understand the role of stereochemistry in the bioactivity of this compound. The proposed experimental protocols provide a clear framework for conducting such studies. Future research should focus on the asymmetric synthesis of both enantiomers to enable these comparative biological evaluations. Furthermore, mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by each enantiomer, which could pave the way for the development of novel antimicrobial or herbicidal agents.

References

A Comparative Analysis for Researchers and Drug Development Professionals: Mellein vs. Ochratoxin A

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of mycotoxins, molecular structure dictates biological function. This guide provides a detailed comparative analysis of Mellein and Ochratoxin A, two fungal secondary metabolites that, despite sharing a common biosynthetic precursor, exhibit vastly different toxicological profiles and mechanisms of action. This analysis is designed for researchers, scientists, and drug development professionals to understand the nuanced differences between these two compounds, supported by experimental data and protocols.

Structural and Biosynthetic Divergence

At the heart of their functional differences lies their chemical architecture. This compound is a relatively simple dihydroisocoumarin, whereas Ochratoxin A (OTA) is a more complex molecule, consisting of a dihydroisocoumarin moiety linked to a phenylalanine molecule via an amide bond.[1][2]

This compound, specifically (R)-(-)-mellein, is a polyketide produced by a variety of fungi, including many species of Aspergillus and Penicillium.[3][4] It serves as a key intermediate in the biosynthesis of Ochratoxin A.[1][5] The biosynthetic pathway of OTA diverges from this compound with the addition of L-phenylalanine and a chlorine atom, significantly altering its chemical properties and biological activity.[1][5][6]

Structural_Comparison cluster_this compound This compound cluster_ota Ochratoxin A This compound This compound OchratoxinA OchratoxinA

Caption: Chemical structures of this compound and Ochratoxin A.

Functional Dichotomy: A Tale of Two Mycotoxins

The structural complexity of Ochratoxin A translates into a more potent and varied toxicological profile compared to this compound. While this compound exhibits some biological activities, including phytotoxicity and antimicrobial effects, OTA is a well-established nephrotoxin, carcinogen, teratogen, and immunotoxin.[3][7][8]

FeatureThis compoundOchratoxin A
Primary Mechanism of Action Enzyme inhibition (e.g., fungal sirtuin), disruption of plant hormone signaling.[9]Competitive inhibition of phenylalanyl-tRNA synthetase, induction of oxidative stress, DNA adduct formation, inhibition of ATP production.[10][11][12]
Primary Toxic Effects Phytotoxicity, general cytotoxicity at high concentrations.[[“]][14]Nephrotoxicity, hepatotoxicity, carcinogenicity, teratogenicity, immunotoxicity.[7][8][15]
Target Organisms Plants, fungi, some aquatic organisms.[[“]]Mammals (including humans), birds.[7][16]
Carcinogenicity Not classified as a carcinogen.Group 2B: Possibly carcinogenic to humans (IARC).[7][17]
Mechanism of Action: A Deeper Dive

Ochratoxin A 's multifaceted toxicity stems from its ability to interfere with several fundamental cellular processes. Its structural similarity to phenylalanine allows it to competitively inhibit phenylalanyl-tRNA synthetase, thereby disrupting protein synthesis.[10] This is a primary driver of its cytotoxic effects. Furthermore, OTA is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage.[11][18] This oxidative damage is a key contributor to its carcinogenic properties.[18] OTA can also form covalent DNA adducts, further enhancing its genotoxicity.[10][18]

This compound , on the other hand, demonstrates more targeted biological activities. It has been identified as an inhibitor of fungal sirtuins, a class of NAD+-dependent deacetylases involved in regulating fungal growth and secondary metabolism.[9] In plants, this compound has been shown to interfere with jasmonic acid (JA) and indole-3-acetic acid (IAA) signaling pathways, contributing to its phytotoxic effects.[19] While some studies have shown general toxicity to brine shrimp and radish seeds at high concentrations, it does not exhibit the potent and specific organ toxicities seen with OTA.[[“]][20][[“]]

Mechanism_of_Action cluster_this compound This compound cluster_ota Ochratoxin A M This compound Sirtuin Fungal Sirtuins M->Sirtuin Inhibition PlantHormones Plant Hormone Signaling (JA, IAA) M->PlantHormones Interference OTA Ochratoxin A ProteinSynth Protein Synthesis (Phenylalanyl-tRNA synthetase) OTA->ProteinSynth Inhibition OxidativeStress Oxidative Stress (ROS Generation) OTA->OxidativeStress Induction DNA DNA Adducts OTA->DNA Formation ATP ATP Production OTA->ATP Inhibition

Caption: Contrasting mechanisms of action for this compound and Ochratoxin A.

Experimental Protocol: Comparative Cytotoxicity Assessment via MTT Assay

To quantitatively compare the cytotoxic potential of this compound and Ochratoxin A, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method.[22][23] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[24]

Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[24] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture a suitable cell line (e.g., human kidney cells like HK-2, given OTA's nephrotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Toxin Exposure:

    • Prepare stock solutions of this compound and Ochratoxin A in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each toxin in a serum-free cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different toxin concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the percentage of viability against the toxin concentration to generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) value for each toxin.

MTT_Assay_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate1 2. Incubate for 24h seed_cells->incubate1 toxin_exposure 3. Expose cells to varying concentrations of this compound and Ochratoxin A incubate1->toxin_exposure incubate2 4. Incubate for 24-72h toxin_exposure->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance analyze 9. Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for comparing mycotoxin cytotoxicity using an MTT assay.

Conclusion

The comparison between this compound and Ochratoxin A provides a compelling case study in structure-activity relationships. While both are mycotoxins originating from similar fungal species and share a biosynthetic relationship, the addition of a phenylalanine moiety and a chlorine atom in Ochratoxin A dramatically amplifies its toxicity and broadens its mechanisms of action. This guide underscores the importance of detailed structural and functional analysis in toxicology and drug development. Understanding these differences is critical for accurate risk assessment and for exploring the potential therapeutic or biotechnological applications of less toxic analogues like this compound.

References

A Comparative Guide to the Phytotoxic Effects of Mellein on Diverse Plant Species

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the phytotoxic effects of mellein across various plant species. This compound, a 3,4-dihydroisocoumarin produced by a variety of fungi and some plants, has garnered significant interest for its wide range of biological activities, including its potential as a natural herbicide.[1] This document outlines detailed experimental protocols, presents a comparative analysis with other phytotoxins, and delves into the underlying principles of phytotoxicity assessment to ensure scientific rigor and reproducibility.

Introduction to this compound and its Phytotoxic Potential

This compound and its derivatives have demonstrated significant phytotoxic, antifungal, and herbicidal activities.[1][2] These compounds are known to inhibit seed germination and seedling growth in various plant species.[3] The phytotoxicity of this compound is often observed through symptoms such as necrosis on leaf discs, discoloration, and browning of stems.[1][2][4] Understanding the extent and specificity of this compound's phytotoxic effects is crucial for its potential application in agriculture as a bioherbicide. This guide provides the necessary protocols to systematically evaluate these effects.

Experimental Validation of this compound's Phytotoxicity

A robust validation of this compound's phytotoxicity requires a multi-faceted approach, assessing its impact on different stages of plant development and on a variety of plant species, including both monocots and dicots. The following experimental workflow provides a structured approach to this validation process.

Experimental Workflow Overview

The following diagram illustrates the key stages of the experimental workflow for validating the phytotoxic effects of this compound.

G cluster_prep Preparation cluster_assays Phytotoxicity Assays cluster_analysis Data Analysis & Interpretation A This compound Stock Solution Preparation D Seed Germination Assay A->D E Seedling Growth (Root & Shoot Elongation) Assay A->E B Test Plant Species Selection (Monocots & Dicots) B->D B->E C Positive & Negative Control Preparation C->D C->E G Data Collection & Measurement D->G F Physiological & Biochemical Assays E->F E->G F->G H Statistical Analysis (e.g., EC50 determination) G->H I Comparative Analysis & Reporting H->I

Caption: Experimental workflow for this compound phytotoxicity validation.

Detailed Experimental Protocols

To obtain a comprehensive understanding of this compound's phytotoxicity, it is recommended to use a selection of both monocotyledonous and dicotyledonous plant species. Commonly used species for phytotoxicity testing include:

  • Monocots: Sorghum (Sorghum saccharatum), Annual Ryegrass (Lolium multiflorum), Wheat (Triticum aestivum)[3][5]

  • Dicots: Garden Cress (Lepidium sativum), Mustard (Sinapis alba), Radish (Raphanus sativus), Alfalfa (Medicago sativa)[5][6][7]

This method is adapted from established protocols for testing slightly water-soluble compounds and is highly sensitive for detecting phytotoxicity.[5]

Materials:

  • This compound (analytical grade)

  • Organic solvent (e.g., ethanol or acetone)

  • Water-agar (0.8-1% w/v)

  • Sterile multi-well tissue culture plates (e.g., 24-well plates)

  • Seeds of selected plant species

  • Positive control (e.g., a commercial herbicide like Cinmethylin)[5]

  • Negative control (solvent only)

  • Incubator with controlled temperature and light conditions

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent to create a high-concentration stock solution.

  • Prepare Test Concentrations: Create a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Plate Preparation: Dispense a fixed volume of molten water-agar into each well of the tissue culture plates.

  • Application of this compound: Once the agar has solidified, apply a small, precise volume of each this compound dilution (and controls) to the surface of the agar in separate wells. Allow the solvent to evaporate completely in a sterile environment.

  • Seed Placement: Place a predetermined number of surface-sterilized seeds onto the agar surface in each well.

  • Incubation: Incubate the plates for a set period (e.g., 3-5 days) under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).

  • Data Collection: After the incubation period, record the number of germinated seeds in each well. Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl/coleoptile (shoot).

The primary endpoints for this assay are the percentage of seed germination inhibition and the percentage of root and shoot growth inhibition.[8] These can be calculated using the following formula:

  • Inhibition (%) = [(Control - Treatment) / Control] x 100

The data should be analyzed to determine the effective concentration that causes 50% inhibition (EC50) for each parameter. This allows for a quantitative comparison of this compound's phytotoxicity across different plant species.

Comparative Analysis of this compound's Phytotoxic Effects

To contextualize the phytotoxicity of this compound, it is essential to compare its effects with a known standard or alternative phytotoxic compounds. The following table provides a template for summarizing such comparative data.

Compound Test Species Assay Type EC50 (µg/mL) - Germination EC50 (µg/mL) - Root Growth EC50 (µg/mL) - Shoot Growth Reference
This compoundLepidium sativumAgar-basedExperimental DataExperimental DataExperimental DataThis Study
This compoundSorghum saccharatumAgar-basedExperimental DataExperimental DataExperimental DataThis Study
CinmethylinLolium multiflorumAgar-based-~1-[5]
2,4-DVariousVariousVariableVariableVariableLiterature

Potential Mechanisms of this compound's Phytotoxicity

While the precise molecular targets of this compound are still under investigation, its phytotoxic effects are likely mediated through the disruption of fundamental cellular processes in plants. The diagram below illustrates a hypothetical signaling pathway that could be affected by phytotoxins like this compound, leading to growth inhibition and cell death.

G This compound This compound PlasmaMembrane Plasma Membrane Interaction/Uptake This compound->PlasmaMembrane ROS Increased Reactive Oxygen Species (ROS) PlasmaMembrane->ROS Mitochondria Mitochondrial Dysfunction PlasmaMembrane->Mitochondria Photosynthesis Inhibition of Photosynthesis PlasmaMembrane->Photosynthesis Hormone Hormonal Imbalance (e.g., Auxin, Gibberellin) PlasmaMembrane->Hormone GeneExpression Altered Gene Expression (Stress Response Genes) ROS->GeneExpression CellDeath Programmed Cell Death (PCD) ROS->CellDeath Mitochondria->ROS Photosynthesis->ROS Hormone->GeneExpression GeneExpression->CellDeath GrowthInhibition Inhibition of Cell Division & Elongation GeneExpression->GrowthInhibition

Caption: Hypothetical signaling pathways affected by this compound.

Further research is needed to elucidate the specific molecular interactions of this compound within plant cells. This could involve transcriptomic and proteomic analyses of this compound-treated plants to identify differentially expressed genes and proteins involved in stress response, hormone signaling, and cell death pathways.

Conclusion and Future Directions

This guide provides a standardized and scientifically rigorous framework for validating the phytotoxic effects of this compound. The outlined protocols for seed germination and seedling growth assays, coupled with a comparative analysis, will enable researchers to generate reliable and reproducible data. Future research should focus on elucidating the precise mechanism of action of this compound, which will be critical for its development as a potential bioherbicide. Investigating its effects on a broader range of crop and weed species under greenhouse and field conditions will also be essential for assessing its practical applicability in agriculture.

References

A Comparative Guide to Mellein Production in Fungal Strains: From Biosynthesis to Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of mellein production across various fungal strains. This compound, a dihydroisocoumarin secondary metabolite, has garnered significant interest due to its wide range of biological activities, including antimicrobial, phytotoxic, and herbicidal properties.[1][2] Understanding the production capabilities of different fungi is paramount for researchers aiming to harness this compound for applications in agriculture, medicine, and drug development. This document moves beyond a simple catalog of producers to explain the underlying biosynthetic pathways, optimal culture conditions, and robust analytical methodologies required for successful isolation and quantification.

The Significance and Bioactivity of this compound

Melleins are a class of polyketides produced by a diverse array of organisms, most notably fungi, but also bacteria, plants, and insects.[1][3] The core structure, (R)-(-)-mellein, is the most common variant and serves as a precursor for numerous derivatives.[1] Its biological relevance stems from its role in ecological interactions and its potential as a bioactive compound. For instance, (R)-(-)-mellein has been identified as a virulence factor in plant pathogenic fungi like Curvularia lunata and Botryosphaeria dothidea, where it exhibits phytotoxic effects.[4][5] Furthermore, its demonstrated antifungal and antibacterial activities make it a compelling candidate for the development of new therapeutic agents.[1][2]

The this compound Biosynthetic Pathway: A Polyketide Synthase-Driven Process

The biosynthesis of this compound is a classic example of a fungal polyketide pathway, originating from acetyl-CoA and malonyl-CoA units. These reactions are catalyzed by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS).

The causality of this pathway is rooted in the iterative condensation of acetate units. The NR-PKS enzyme selects the starter and extender units (acetyl-CoA and malonyl-CoA), catalyzes their condensation, and performs specific reductive steps. The resulting polyketide chain is then cyclized and released, forming the characteristic dihydroisocoumarin scaffold of this compound. The identification of the PKS gene responsible for this compound synthesis in fungi has confirmed this mechanism.[4]

Mellein_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Iterative Process AcetylCoA Acetyl-CoA (Starter) PKS_Enzyme Non-Reducing PKS AcetylCoA->PKS_Enzyme MalonylCoA Malonyl-CoA (Extender) x4 MalonylCoA->PKS_Enzyme Polyketide_Chain Linear Pentaketide Chain PKS_Enzyme->Polyketide_Chain Condensation Cyclization Cyclization & Reduction Polyketide_Chain->Cyclization This compound (R)-Mellein Cyclization->this compound

Caption: Simplified biosynthetic pathway of (R)-Mellein via a Non-Reducing Polyketide Synthase (NR-PKS).

Comparative Analysis of this compound-Producing Fungal Genera

This compound production varies significantly among fungal species and even between strains of the same species. Environmental and culture conditions play a critical role in modulating the expression of the biosynthetic gene clusters.[6] Below is a comparative analysis of prominent this compound-producing fungi.

Fungal Genus/SpeciesKey this compound DerivativesNoteworthy Production CharacteristicsReferences
Aspergillus (R)-(-)-Mellein, 4-Hydroxythis compound, 5-Bromothis compoundA. ochraceus is a well-documented producer. Production is influenced by carbon/nitrogen sources and trace elements like zinc.[7][8] Adding NaBr to the culture can induce the production of brominated analogs.[1][9][1][7][8][9][10]
Penicillium This compound, Roquefortine C, ChrysogineWhile famous for penicillin, P. chrysogenum and related species also produce other polyketides. This compound production is often part of a broader secondary metabolite profile. Classical strain improvement for penicillin has sometimes silenced other pathways, which can be reactivated.[11][12][11][12]
Xylaria (R)-(-)-Mellein, 5-Methylthis compound, 5-Carboxylthis compound, XylarelleinEndophytic Xylaria species are a rich source of diverse this compound analogues.[1] The culture conditions (solid vs. liquid fermentation) can dramatically shift the metabolite profile, highlighting the importance of media optimization.[13][1][13][14]
Botryosphaeria (R)-(-)-MelleinB. dothidea, a plant pathogen, produces this compound as a phytotoxin during infection of apple trees. This compound has been detected directly in infected plant tissues.[5][15][5][15]
Lasiodiplodia (R)-(-)-MelleinEndophytic strains like Lasiodiplodia sp. ME4-2 have been shown to produce this compound, which exhibits potent herbicidal and antimicrobial activity.[1][2][1][2]
Experimental Protocols: From Culture to Quantification

This section provides a validated, step-by-step workflow for the analysis of this compound production. The rationale behind key steps is explained to ensure both reproducibility and a deep understanding of the process.

Workflow A 1. Fungal Strain Selection & Inoculation B 2. Liquid/Solid State Fermentation (e.g., PDB medium, 14 days, 28°C) A->B C 3. Biomass & Supernatant Separation (Filtration/Centrifugation) B->C D 4. Metabolite Extraction (e.g., Ethyl Acetate, Acetone) C->D E 5. Solvent Evaporation & Sample Prep (Rotary Evaporation, Reconstitution in Methanol) D->E F 6. Analytical Quantification (HPLC or UPLC-MS/MS) E->F G 7. Data Analysis & Yield Calculation F->G

Caption: General experimental workflow for fungal this compound production, extraction, and analysis.

Protocol 4.1: Fungal Culture and Fermentation

  • Objective: To culture the selected fungal strain under conditions conducive to secondary metabolite production.

  • Rationale: Potato Dextrose Broth (PDB) is a widely used general-purpose medium that supports robust growth and often induces secondary metabolism in many fungal species. A 14-day incubation period allows sufficient time for the fungus to move past the primary growth phase (log phase) and into the stationary phase, where secondary metabolite production is typically maximized.

Methodology:

  • Prepare sterile Potato Dextrose Agar (PDA) plates and Potato Dextrose Broth (PDB) in flasks.

  • Inoculate a PDA plate with the desired fungal strain (e.g., Aspergillus ochraceus, Xylaria sp.) and incubate at 25-28°C until sufficient mycelial growth is observed.

  • Aseptically transfer several agar plugs (approx. 5 mm diameter) of the mature fungal culture into a flask containing 100 mL of sterile PDB.

  • Incubate the liquid culture at 25-28°C for 14-21 days on a rotary shaker (130-150 rpm). Shaking ensures proper aeration, which is critical for the growth of aerobic fungi and metabolite production.

Protocol 4.2: this compound Extraction

  • Objective: To efficiently extract this compound and its derivatives from the fungal culture.

  • Rationale: this compound is a moderately polar polyketide. Solvents like ethyl acetate or acetone are highly effective for its extraction from both the fungal mycelium and the culture broth.[16] A two-step extraction ensures the recovery of both intracellular and extracellular metabolites.

Methodology:

  • Separate the fungal biomass from the culture broth via vacuum filtration or centrifugation (4000 x g for 15 minutes).

  • Broth Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate. Collect the upper organic layer. Repeat this extraction two more times.

  • Mycelial Extraction: Dry the collected fungal biomass and grind it to a fine powder. Suspend the powder in acetone and sonicate for 30 minutes to lyse the cells and solubilize intracellular metabolites. Filter the mixture and collect the acetone extract.

  • Pool all collected organic extracts.

  • Concentrate the pooled extract to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried residue in a known volume of methanol (e.g., 1-2 mL) for analysis. Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 4.3: Quantification by UPLC-MS/MS

  • Objective: To accurately identify and quantify this compound in the fungal extract.

  • Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.[5][15] It offers exceptional sensitivity, selectivity, and speed. The method relies on separating the compound chromatographically (UPLC) and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS), providing unambiguous confirmation.

Methodology:

  • Instrumentation: Use a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive mode (this compound can be detected in both, but optimization is required).

    • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound (e.g., for [M-H]⁻, precursor ion m/z 177 -> product ions). A quantifier and a qualifier ion should be used for confident identification.

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard (e.g., 1-1000 ng/mL).

    • Inject the prepared fungal extracts.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve. The final yield is typically reported in mg per liter of culture (mg/L).

Conclusion and Future Outlook

The production of this compound is a widespread trait among diverse fungal genera, with Aspergillus, Penicillium, and Xylaria standing out as particularly prolific and versatile producers. The choice of fungal strain, coupled with the optimization of culture conditions, is the most critical factor in achieving high yields. By employing robust and validated experimental workflows, from fermentation to UPLC-MS/MS analysis, researchers can effectively screen for high-producing strains and purify this compound for further investigation. Future efforts in metabolic engineering and synthetic biology, aimed at activating silent gene clusters or optimizing known pathways in industrial workhorses like Penicillium chrysogenum, hold immense promise for the large-scale production of this compound and its valuable derivatives.[12]

References

A Comprehensive Guide to the Structure-Activity Relationship of Mellein Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mellein: A Versatile Scaffold

This compound, a 3,4-dihydroisocoumarin first isolated from the fungus Aspergillus melleus, represents a class of polyketide secondary metabolites with a broad spectrum of biological activities.[1] These compounds are produced by a wide array of fungi, as well as some bacteria, plants, and insects.[1] The inherent bioactivity of the this compound scaffold has made it a compelling target for natural product chemists and pharmacologists, with activities ranging from antifungal and antibacterial to phytotoxic and enzyme inhibitory.[1][2] This guide will dissect the structure-activity relationships (SAR) that govern these diverse effects, offering a comparative analysis of key derivatives and the experimental protocols used to evaluate them.

Core Structure and Key Modification Sites

The fundamental this compound structure consists of a 3,4-dihydroisocoumarin core with a methyl group at the C-3 position and a hydroxyl group at the C-8 position. The stereochemistry at the C-3 position, typically (R), is often crucial for its biological activity. The primary sites for modification on the this compound scaffold that significantly influence its bioactivity are the C-4, C-5, C-6, C-7, and C-8 positions on the aromatic ring, as well as the lactone ring.

Mellein_Structure cluster_this compound This compound Core Structure cluster_modifications Key Modification Sites mellein_img C4 C-4 (Hydroxylation, Acetoxylation) mellein_img->C4 Lactone Ring C5 C-5 (Hydroxylation, Methylation, Carboxylation) mellein_img->C5 Aromatic Ring C7 C-7 (Hydroxylation, Halogenation) mellein_img->C7 Aromatic Ring C8 C-8 (O-methylation) mellein_img->C8 Aromatic Ring C3_Stereo C-3 Stereochemistry ((R) or (S)) mellein_img->C3_Stereo Chiral Center

Caption: General structure of this compound and key sites for derivatization.

Antifungal Activity: A Comparative Analysis

This compound and its derivatives have demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi. The substitutions on the this compound core dramatically modulate this activity.

Key Structure-Activity Relationship Insights:
  • Hydroxylation at C-4: The introduction of a hydroxyl group at the C-4 position, as seen in 4-hydroxythis compound, can have a variable effect. In some cases, it leads to a synergistic effect when combined with this compound, while in others, it may reduce activity compared to the parent compound.[1]

  • Substitution at C-5: The addition of a methoxycarbonyl group at the C-5 position has been shown to significantly enhance antifungal activity. For instance, (R)-5-methoxycarbonylthis compound exhibits potent inhibition of conidial germination and germ tube elongation in Pyricularia oryzae.[2]

  • Acetoxylation at C-4: Derivatives such as cis-4-acetoxyoxythis compound have displayed good antifungal activity against a range of fungi including Microbotryum violaceum, Botrytis cinerea, and Septoria tritici.[3]

Comparative Antifungal Activity Data:
CompoundFungal SpeciesActivity MetricValueReference
(R)-(-)-MelleinBotrytis cinereaEC50< 50 µg/mL[4]
(R)-(-)-MelleinFulvia fulvaEC50< 50 µg/mL[4]
(R)-5-Methoxycarbonylthis compoundPyricularia oryzae (conidial germination)IC5030.2 µM[2]
(R)-5-Methoxycarbonylthis compoundPyricularia oryzae (germ tube elongation)IC5020.7 µM[2]
cis-4-Acetoxyoxythis compoundMicrobotryum violaceumZone of Inhibition9 mm[3]
cis-4-Acetoxyoxythis compoundBotrytis cinereaZone of Inhibition8 mm[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundMicrobotryum violaceumZone of Inhibition10 mm[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundBotrytis cinereaZone of Inhibition9 mm[3]

Antibacterial Activity: Targeting Gram-Positive Bacteria

This compound derivatives generally exhibit more potent activity against Gram-positive bacteria compared to Gram-negative bacteria. The structural modifications play a crucial role in defining the spectrum and potency of their antibacterial effects.

Key Structure-Activity Relationship Insights:
  • Unsubstituted (R)-Mellein: The parent compound, (R)-mellein, often shows the most potent antibacterial activity among simpler derivatives.[2]

  • Hydroxylation and Methoxylation: While hydroxylation at various positions can maintain or slightly decrease activity, O-methylation at the C-8 position, as in (S)-8-O-methylthis compound, tends to reduce antibacterial potency.[2]

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, on the aromatic ring can lead to derivatives with significant antimicrobial activity.[1]

Comparative Antibacterial Activity Data:
CompoundBacterial SpeciesActivity MetricValueReference
(R)-(-)-MelleinStaphylococcus aureusMIC> 128 µg/mL[1]
(3R,4R)-4-Hydroxythis compoundStaphylococcus aureusMIC> 128 µg/mL[1]
(3R)-5-Hydroxythis compoundStaphylococcus aureusMIC> 128 µg/mL[1]
cis-4-Acetoxyoxythis compoundEscherichia coliZone of Inhibition9 mm[3]
cis-4-Acetoxyoxythis compoundBacillus megateriumZone of Inhibition8 mm[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundEscherichia coliZone of Inhibition10 mm[3]
8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compoundBacillus megateriumZone of Inhibition9 mm[3]
(3R)-5-bromo-6,7-dihydroxy-8-methoxy-melleinCandida albicansMIC10-55 µg/mL[1]
(3R)-5-bromo-6,7-dihydroxy-8-methoxy-melleinBacillus subtilisMIC10-55 µg/mL[1]

Phytotoxic Activity: Implications for Agriculture

The phytotoxicity of this compound derivatives is a double-edged sword; while it indicates potential herbicidal applications, it also necessitates careful evaluation for crop safety.

Key Structure-Activity Relationship Insights:
  • (R)-Mellein as a Phytotoxin: (R)-(-)-mellein is a known phytotoxin, causing necrosis on the leaves of various plants.[1] It has been identified as a pathogenic substance from fungi like Botryosphaeria dothidea, the causative agent of apple ring rot.[5]

  • Hydroxylation at C-3 and C-4: Hydroxylation at the C-3 position, as in (3R)-3-hydroxythis compound, has been shown to be the most phytotoxic among some tested derivatives on grapevine leaves.[1] In contrast, 4-hydroxymelleins often exhibit synergistic phytotoxic effects with this compound rather than potent individual activity.[1]

Comparative Phytotoxicity Data:
CompoundPlant SpeciesEffectConcentrationReference
(R)-(-)-MelleinTomato cuttingsPhytotoxic symptoms100 µg/mL[1]
(R)-(-)-MelleinHemp dogbane leavesNecrosisNot specified[1]
(R)-(-)-MelleinApple leavesDiscoloration and deathNot specified[5]
(3R)-3-Hydroxythis compoundGrapevine leavesNecrosis (most active)100 µg/mL[1]
(3R,4R)-4-Hydroxythis compoundGrapevine leavesNecrosis100-200 µg/mL[1]
(3R,4S)-4-Hydroxythis compoundGrapevine leavesNecrosis100-200 µg/mL[1]

Enzyme Inhibitory Activity

This compound derivatives have also been investigated for their ability to inhibit various enzymes, suggesting their potential in targeting specific biochemical pathways.

Key Structure-Activity Relationship Insights:
  • HCV Protease Inhibition: (R)-(-)-mellein has been shown to inhibit the hepatitis C virus (HCV) protease.[1]

  • Sirtuin Inhibition: 5-Methylthis compound has been identified as an inhibitor of Sirtuin A (SirA), a histone deacetylase, suggesting a role in modulating fungal secondary metabolism.[1]

Comparative Enzyme Inhibitory Activity Data:
CompoundEnzymeActivity MetricValueReference
(R)-(-)-MelleinHCV ProteaseIC5035 µM[1]
5-Methylthis compoundSirtuin A (SirA)IC50120 µM[1]

Experimental Protocols: A Self-Validating System

The following protocols are presented to ensure technical accuracy and reproducibility, forming a self-validating system for the assessment of this compound derivatives.

Protocol 1: Broth Microdilution Assay for Antifungal/Antibacterial Susceptibility (MIC Determination)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) and is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency in testing multiple concentrations of a compound simultaneously, its requirement for small sample volumes, and its ability to provide quantitative data (MIC values).[7] The use of a standardized medium like RPMI-1640 for fungi ensures comparability of results across different studies.[4] An indicator dye like resazurin can be used for a colorimetric determination of cell viability, providing a clear endpoint.

Step-by-Step Methodology:

  • Preparation of Fungal/Bacterial Inoculum:

    • Culture the desired fungal or bacterial strain on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in the appropriate broth (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for fungi and 5 x 10^5 CFU/mL for bacteria).

  • Preparation of this compound Derivatives:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-toxic to the microorganism (typically ≤1%).

    • Perform serial two-fold dilutions of the stock solution in the assay broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted this compound derivatives.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria and fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

    • If using a viability dye, the MIC is the lowest concentration that prevents the color change.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare Serial Dilutions of this compound Derivatives B->C D Incubate (e.g., 37°C, 24h) C->D E Visually Inspect Growth or Measure OD600 D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Assay.

Protocol 2: Leaf Puncture Assay for Phytotoxicity Assessment

This assay provides a direct measure of the necrotic effects of this compound derivatives on plant tissue.

Causality Behind Experimental Choices: The leaf puncture assay is a simple and effective method to screen for direct phytotoxic effects of compounds on plant leaves.[1] The small wound created by the puncture allows for the direct application and absorption of the test compound, bypassing the leaf cuticle which can be a barrier. Using a control with only the solvent is crucial to ensure that the observed necrosis is due to the compound and not the solvent.

Step-by-Step Methodology:

  • Plant Material:

    • Use healthy, fully expanded leaves from the plant species of interest.

    • Detach the leaves and place them in a humid environment (e.g., a petri dish with moist filter paper).

  • Preparation of this compound Derivatives:

    • Dissolve the this compound derivative in a suitable solvent (e.g., ethanol or acetone) to the desired test concentration.

  • Application:

    • Make a small puncture on the leaf surface with a sterile needle.

    • Apply a small droplet (e.g., 10 µL) of the this compound derivative solution directly onto the puncture wound.

    • For the control, apply a droplet of the solvent without the this compound derivative to a separate puncture on the same or a different leaf.

  • Incubation and Assessment:

    • Incubate the leaves under controlled conditions (e.g., 25°C with a photoperiod) for 24-72 hours.

    • Assess the phytotoxicity by measuring the diameter of the necrotic lesion that develops around the puncture site.

Leaf_Puncture_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis A Select Healthy Leaves C Puncture Leaf Surface A->C B Prepare this compound Derivative Solutions D Apply Solution to Wound B->D C->D E Incubate (24-72h) D->E F Measure Necrotic Lesion Diameter E->F

Caption: Workflow for the Leaf Puncture Phytotoxicity Assay.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a rich field of study with significant implications for the development of new therapeutic and agricultural agents. This guide has demonstrated that targeted modifications to the this compound scaffold can profoundly influence its biological activity, enhancing its potency and selectivity. The stereochemistry at C-3, along with substitutions on the aromatic ring, particularly at the C-4, C-5, and C-7 positions, are critical determinants of antifungal, antibacterial, and phytotoxic effects.

Future research should focus on a more systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of novel derivatives with diverse functional groups, guided by the SAR principles outlined here, will be crucial. Furthermore, a deeper understanding of the molecular mechanisms of action for the most potent derivatives will be essential for their rational design and optimization as lead compounds in drug discovery and agrochemical development. The use of quantitative structure-activity relationship (QSAR) models could further aid in predicting the bioactivity of novel this compound analogues.[8][9]

References

Mellein: A Natural Antifungal Compound Explored Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the continuous search for novel and sustainable solutions for crop protection, naturally derived compounds are gaining significant attention. Among these, mellein, a dihydroisocoumarin produced by various fungi and bacteria, has demonstrated promising antifungal properties. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against established commercial fungicides, supported by available experimental data. We will delve into its mechanism of action, present in vitro and in vivo findings, and offer detailed protocols for comparative analysis, empowering researchers to objectively evaluate its potential as a biocontrol agent.

This compound: A Profile of a Natural Fungicide

This compound and its derivatives are polyketide secondary metabolites produced by a wide range of microorganisms.[1][2] Their antifungal activity has been documented against several economically important plant pathogens.[3][4] The primary mechanism of action of phenolic compounds like this compound often involves the disruption of fungal cell membrane integrity, inhibition of enzymes crucial for cell wall synthesis, interference with cellular signaling pathways, and induction of oxidative stress, ultimately leading to fungal cell damage and death.[4]

Comparative Efficacy: this compound vs. Commercial Fungicides

Direct, head-to-head comparative studies between this compound and commercial fungicides under identical conditions are limited in publicly available literature. However, by synthesizing data from various in vitro and in vivo studies, we can construct a comparative overview of their efficacy against key fungal pathogens.

Botrytis cinerea (Gray Mold)

Gray mold, caused by Botrytis cinerea, is a devastating disease affecting a wide range of crops. Several commercial fungicides are used for its control, with varying modes of action.

This compound's Efficacy:

  • Studies have shown that 5-methylthis compound exhibits significant antifungal activity against B. cinerea, with the highest inhibition observed among several tested plant pathogenic fungi.[3][4]

  • In vitro assays demonstrated IC50 values for 5-methylthis compound ranging from 34.59 ± 1.03 µg/mL to 44.76 ± 1.03 µg/mL against various fungi, including B. cinerea.[4]

  • In vivo experiments on apples and grapes revealed that 5-methylthis compound significantly reduced fruit decay caused by B. cinerea.[3]

  • Other this compound derivatives, such as cis-4-acetoxyoxythis compound and 8-deoxy-6-hydroxy-cis-4-acetoxyoxythis compound, have also displayed good antifungal activity against B. cinerea.[5]

Commercial Fungicide Efficacy:

  • Fludioxonil (Phenylpyrrole): Highly effective, inhibiting 93.7% of mycelial growth at 0.1 µg/ml and 100% at 1 µg/ml. It also strongly inhibits germination and conidiation.[1] Its mode of action involves interfering with the osmotic signal transduction pathway.[1]

  • Boscalid (SDHI - Succinate Dehydrogenase Inhibitor): Shows significant inhibition of mycelial growth, although its effect plateaus at higher concentrations.[1] It is a mitochondrial respiratory chain inhibitor that suppresses spore germination and germ tube development.[6]

  • Tebuconazole (DMI - Demethylation Inhibitor): Achieves almost complete inhibition of mycelial growth at 10 µg/ml.[1]

  • Iprodione (Dicarboximide): Shows a significant increase in mycelial growth inhibition at 1 µg/ml compared to 0.1 µg/ml.[1]

  • Pyrimethanil (Anilinopyrimidine): Less effective in inhibiting mycelial growth compared to other fungicides.[1] It acts by inhibiting the biosynthesis of methionine and the secretion of cell wall-degrading enzymes.[6]

Data Summary: Efficacy against Botrytis cinerea

CompoundConcentrationMycelial Growth Inhibition (%)Germination Inhibition (%)Conidiation Inhibition (%)Reference
5-Methylthis compoundIC50: 34.59-44.76 µg/mL---[4]
Fludioxonil0.1 µg/mL93.791~100[1]
Fludioxonil1 µg/mL100--[1]
Boscalid0.1 µg/mL-<5091[1]
Tebuconazole10 µg/mL~10080-[1]
Iprodione10 µg/mL~10096-[1]
Pyrimethanil10 µg/mL-7-[1]

Note: Direct comparison is challenging due to variations in experimental setups across different studies.

Pyricularia oryzae (Rice Blast)

Rice blast is one of the most destructive diseases of rice worldwide. Management heavily relies on fungicides.

This compound's Efficacy:

  • (R)-5-methoxycarbonyl this compound, a derivative of this compound, exhibited strong antifungal activity against P. oryzae, inhibiting conidial germination with an IC50 of 30.2 μM and germ tube elongation with an IC50 of 20.7 μM.[7]

  • In vivo studies showed that (S)-8-O-methylthis compound suppressed rice blast lesion symptoms.[7]

Commercial Fungicide Efficacy:

  • Metconazole (DMI): Significantly inhibits mycelial growth of P. oryzae in a dose-dependent manner, with approximately 81.08% inhibition at 1 µg/mL.[3]

  • Tebuconazole + Trifloxystrobin: This combination fungicide has shown high efficacy in reducing rice blast incidence and increasing grain yield.[8]

  • Azoxystrobin + Difenoconazole: Another combination fungicide that effectively reduces blast disease incidence.[8]

  • Kitazin: Found to be highly effective, exhibiting 100% inhibition of mycelial growth at concentrations of 500, 1000, and 1500 ppm.[9]

  • Tricyclazole: A melanin biosynthesis inhibitor, it is a widely used commercial fungicide for rice blast control.[3]

Data Summary: Efficacy against Pyricularia oryzae

CompoundConcentrationMycelial Growth Inhibition (%)Other EffectsReference
(R)-5-methoxycarbonyl this compoundIC50: 30.2 µM-Inhibits conidial germination[7]
(R)-5-methoxycarbonyl this compoundIC50: 20.7 µM-Inhibits germ tube elongation[7]
Metconazole1 µg/mL~81-[3]
Tebuconazole + TrifloxystrobinField Application-Minimum disease intensity[8]
Kitazin500-1500 ppm100-[9]

Note: Direct comparison is challenging due to variations in experimental setups across different studies.

Experimental Protocols for Comparative Efficacy Assessment

To facilitate direct and reliable comparisons, standardized experimental protocols are essential. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate 96-well Plate with Fungal Suspension and Test Compound Dilutions A->C B Prepare Serial Dilutions of Test Compounds (this compound & Commercial Fungicides) B->C D Incubate Plates (e.g., 35°C for 24-72h) C->D E Visually or Spectrophotometrically Determine Fungal Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution assay to determine MIC.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.

    • Harvest spores by flooding the plate with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., Tween 80).

    • Adjust the spore suspension to a concentration of 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer.[11]

  • Preparation of Test Compounds:

    • Prepare stock solutions of this compound and commercial fungicides in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., RPMI-1640) to achieve the desired concentration range. The final solvent concentration should not exceed 1% to avoid toxicity.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum without any compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be determined visually or by using a microplate reader to measure optical density.

In Vivo Efficacy Testing on Plant Tissues

This method assesses the protective or curative activity of a compound on host plant tissue.

Workflow Diagram:

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation_eval Incubation & Evaluation A Prepare Plant Material (e.g., detached leaves, fruits) D Apply Test Compounds to Plant Material A->D B Prepare Fungal Spore Suspension E Inoculate Plant Material with Fungal Spores B->E C Prepare Test Compound Solutions (this compound & Commercial Fungicides) C->D D->E F Incubate under Controlled Conditions (Temperature, Humidity) E->F G Assess Disease Severity (e.g., lesion size, disease incidence) F->G

Caption: Workflow for in vivo efficacy testing on plant tissues.

Step-by-Step Protocol:

  • Plant Material:

    • Use healthy, uniform plant material (e.g., leaves, fruits) of a susceptible host plant.

    • Surface sterilize the plant material to remove any contaminating microorganisms.

  • Treatment Application:

    • Prepare solutions of this compound and commercial fungicides at various concentrations.

    • Apply the solutions to the plant material by spraying, dipping, or wound inoculation.

    • Include a control group treated with the solvent only.

  • Inoculation:

    • Prepare a spore suspension of the target pathogen at a known concentration.

    • Inoculate the treated plant material with the spore suspension.

  • Incubation and Assessment:

    • Incubate the inoculated plant material in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

    • After a suitable incubation period, assess disease severity by measuring parameters such as lesion diameter, percentage of infected area, or disease incidence.

Toxicological and Environmental Profile

A crucial aspect of evaluating any potential fungicide is its safety profile for non-target organisms and the environment.

This compound:

  • Toxicity: High concentrations of mullein extracts (from which this compound can be isolated) have shown toxicity to brine shrimp and can inhibit radish seed germination, suggesting potential general cytotoxicity at elevated doses.[[“]][[“]] The seeds of some plants containing this compound-related compounds can be toxic if ingested by animals.[15] However, some research indicates no toxicity associated with higher doses of certain mullein extracts in specific assays.[16]

  • Environmental Impact: As a natural product, this compound is expected to be biodegradable. However, comprehensive studies on its environmental fate and long-term ecological impact are limited.

Commercial Fungicides:

  • Boscalid and Pyraclostrobin: This combination is very toxic to fish and aquatic invertebrates.[17] Studies have shown that it can have cytotoxic effects on animal cell lines and inhibit mitotic activity in plants at high concentrations.[17][18][19]

  • Tebuconazole: Can have effects on the phyllosphere fungal microbiome, altering the abundance of certain fungal groups.[20]

  • General Concerns: The use of synthetic fungicides raises concerns about the development of resistant pathogen strains, chemical residues in food and the environment, and potential harm to non-target organisms.[21]

Conclusion and Future Directions

This compound and its derivatives present a compelling case as potential bio-fungicides. The available data indicates significant antifungal activity against a range of important plant pathogens. While direct quantitative comparisons with commercial fungicides are challenging due to a lack of standardized, side-by-side studies, the evidence suggests that this compound's efficacy is within a range that warrants further investigation.

The key advantages of this compound lie in its natural origin, which may translate to a more favorable environmental profile and potentially a different mode of action that could be effective against fungicide-resistant strains. However, further research is imperative to:

  • Conduct direct comparative efficacy trials against a wider range of commercial fungicides under standardized conditions.

  • Elucidate the precise molecular mechanisms of its antifungal action.

  • Perform comprehensive toxicological and ecotoxicological studies to establish a clear safety profile.

  • Develop cost-effective and scalable production methods for this compound and its most active derivatives.

By addressing these research gaps, the scientific community can fully assess the potential of this compound to be integrated into sustainable agricultural practices as a valuable tool for disease management.

References

A Researcher's Guide to Validating the Mellein Biosynthetic Pathway: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating and validating the biosynthetic pathway of a natural product is a critical step in harnessing its full potential. Mellein, a 3,4-dihydroisocoumarin with a range of biological activities, presents an intriguing case study in the complexities and elegance of fungal polyketide biosynthesis. This guide provides an in-depth comparison of the key experimental methodologies used to validate the proposed biosynthetic pathway of this compound, offering not just procedural steps, but the scientific rationale behind each approach.

The Proposed Biosynthetic Pathway of this compound: A Collaborative Effort

This compound and its derivatives are polyketides, synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of the key intermediate, 6-hydroxythis compound, is a fascinating example of enzymatic collaboration. The proposed pathway primarily involves two key enzymes identified in fungi like Aspergillus terreus:

  • TerA: A non-reducing polyketide synthase (nr-PKS) responsible for the assembly of the pentaketide backbone from one acetyl-CoA and four malonyl-CoA units.[1]

  • TerB: A PKS-like protein containing a functional ketoreductase (KR) domain that acts in trans to reduce a specific keto group on the growing polyketide chain, a crucial step for the formation of the this compound core structure.[1][2][3]

The validation of this proposed pathway hinges on a multi-faceted approach, combining genetic, biochemical, and analytical techniques to unequivocally assign function to these enzymes and intermediates. This guide will compare and contrast three cornerstone methodologies: Gene Knockout Studies , Heterologous Expression , and Isotopic Labeling Studies , supplemented by In Vitro Enzymatic Assays .

Methodology Comparison: Unraveling the this compound Puzzle

The choice of methodology for pathway validation is often dictated by the specific research question, the tractability of the native producing organism, and available resources. Here, we dissect the strengths and weaknesses of each approach, providing a framework for informed experimental design.

Methodology Core Principle Key Advantages Limitations Typical Data Output
Gene Knockout Inactivation of a specific gene in the native organism to observe the resulting metabolic phenotype.Provides direct in vivo evidence of a gene's necessity for a specific metabolite's production.[4]Can be technically challenging in genetically intractable organisms. Potential for polar effects on downstream genes.Absence of the final product (this compound) and/or accumulation of biosynthetic intermediates in the knockout strain compared to the wild type.
Heterologous Expression Transfer and expression of the biosynthetic genes in a well-characterized host organism.Overcomes challenges of working with slow-growing or genetically difficult native producers.[5] Allows for the functional characterization of individual enzymes or the entire pathway.Codon usage differences and improper post-translational modifications can lead to non-functional enzymes. The host's native metabolism may interfere with the introduced pathway.Production of the target compound (this compound) or specific intermediates in the engineered host.
Isotopic Labeling Feeding the organism with stable isotope-labeled precursors (e.g., ¹³C-acetate) and tracking their incorporation into the final product.Provides definitive proof of the precursor units and their arrangement in the final molecule's carbon skeleton.[6]Can be expensive. Complex labeling patterns can be challenging to interpret.Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data showing the specific incorporation pattern of isotopes in the this compound structure.
In Vitro Enzymatic Assays Purification of the biosynthetic enzymes and characterization of their activity with specific substrates in a controlled environment.Allows for the precise determination of enzyme kinetics, substrate specificity, and product formation.[7]Requires successful expression and purification of active enzymes, which can be challenging for large PKSs. In vitro conditions may not fully recapitulate the cellular environment.Kinetic parameters (Kₘ, kcat), product identification and quantification via HPLC, LC-MS, or other analytical techniques.

Experimental Deep Dive: Protocols and Data Interpretation

Gene Knockout: The Direct Approach to Functional Assignment

Gene knockout provides the most direct evidence for a gene's role in a biosynthetic pathway. The principle is simple: if a gene is essential for producing this compound, its removal should abolish or significantly reduce this compound production.

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

  • gRNA Design: Design two unique 20-bp gRNAs targeting the 5' and 3' ends of the target gene (e.g., terB) using a tool like GT-Scan to minimize off-target effects.

  • Vector Construction: Assemble a CRISPR-Cas9 expression vector containing the Aspergillus codon-optimized Cas9 nuclease and the designed gRNAs under the control of suitable promoters (e.g., gpdA promoter for Cas9 and U6 promoter for gRNAs).

  • Donor DNA Preparation: Prepare a donor DNA fragment containing 500-1000 bp homology arms flanking the target gene deletion site. This can be marker-free or contain a selection marker.

  • Protoplast Transformation: Prepare protoplasts from young A. terreus mycelia using a lytic enzyme mixture. Co-transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA using a PEG-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium (if a marker is used). Screen putative transformants by colony PCR using primers flanking the target gene to identify the desired deletion.

  • Sequence Verification: Confirm the precise gene deletion by Sanger sequencing of the PCR product from the knockout strain.

  • Metabolite Analysis: Cultivate the wild-type and confirmed knockout strains under identical conditions. Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS and compare the metabolite profiles.

Expected Outcome: In a successful terB knockout, the production of 6-hydroxythis compound would be abolished, and an accumulation of the TerA product, the pentaketide acid, would be observed.[1]

Heterologous Expression: Reconstituting the Pathway in a New Host

When the native producer is difficult to manipulate genetically, heterologous expression in a well-characterized host like Aspergillus oryzae provides a powerful alternative.[1][8]

Caption: Workflow for heterologous expression of biosynthetic genes.

  • Gene Amplification: Amplify the full-length coding sequences of terA and terB from a cDNA library of the this compound-producing fungus.

  • Vector Construction: Utilize a vector system like pTYGS, which allows for the assembly of multiple genes via yeast homologous recombination. Clone terA and terB into separate or the same expression vector under the control of strong, inducible promoters.

  • Protoplast Transformation: Prepare protoplasts of an A. oryzae host strain (e.g., NSAR1) and transform them with the expression plasmids using a PEG-mediated protocol.

  • Transformant Selection and Cultivation: Select positive transformants based on a selectable marker (e.g., auxotrophy complementation). Cultivate the transformants in a suitable production medium.

  • Metabolite Extraction and Analysis: Extract the culture broth and mycelia and analyze the extracts by LC-MS and NMR to identify the produced metabolites.

Expected Outcome: Co-expression of terA and terB in A. oryzae should result in the production of 6-hydroxythis compound, which is absent in the control strain transformed with an empty vector. Expression of terA alone would lead to the accumulation of shunt products like the triketide pyrone and the pentaketide acid.[1]

Isotopic Labeling: Tracing the Carbon Trail

Isotopic labeling is a powerful technique to elucidate the building blocks and assembly logic of a natural product. By feeding the producing organism with precursors enriched in stable isotopes like ¹³C, the incorporation pattern in the final product can be determined by MS and NMR.

Caption: Workflow for isotopic labeling studies.

  • Precursor Selection: Choose an appropriate labeled precursor. For polyketides like this compound, sodium [1-¹³C]acetate or [1,2-¹³C]acetate are commonly used.

  • Feeding Strategy: Add the labeled precursor to the culture medium of the this compound-producing fungus at a specific growth phase (e.g., early to mid-log phase). The concentration and timing may need to be optimized.

  • Cultivation and Extraction: Continue the cultivation for a period to allow for the incorporation of the label. Subsequently, harvest the culture and extract the metabolites.

  • Purification: Purify the labeled this compound from the crude extract using chromatographic techniques (e.g., HPLC).

  • Analysis:

    • Mass Spectrometry: Analyze the purified compound by high-resolution mass spectrometry to determine the mass shift compared to the unlabeled compound, which indicates the number of incorporated labeled atoms.

    • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum of the labeled this compound. The enhancement of specific signals compared to the natural abundance spectrum reveals the exact positions of the ¹³C labels. Analysis of ¹³C-¹³C couplings from feeding [1,2-¹³C]acetate can reveal the intact incorporation of two-carbon units.

Expected Outcome for this compound Biosynthesis: Feeding with [1,2-¹³C]acetate would result in a labeling pattern consistent with the head-to-tail condensation of five acetate units, confirming its polyketide origin. The specific pattern of intact two-carbon units would validate the proposed folding of the polyketide chain.

In Vitro Enzymatic Assays: Recreating Biosynthesis in a Test Tube

In vitro assays with purified enzymes provide the ultimate proof of function, allowing for a detailed mechanistic understanding of each biosynthetic step.

  • Enzyme Expression and Purification: Express the PKS enzymes (e.g., TerA and TerB) in a suitable host (e.g., E. coli or Saccharomyces cerevisiae) as tagged proteins (e.g., His-tag). Purify the enzymes using affinity chromatography.

  • Assay Setup: Prepare a reaction mixture containing the purified enzyme(s), the necessary substrates (acetyl-CoA and malonyl-CoA), and cofactors (NADPH for reductive steps).

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature and for a specific duration.

  • Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a strong acid) and extract the products with an organic solvent.

  • Product Analysis: Analyze the extracted products by HPLC, LC-MS, and NMR to identify and quantify the enzymatic products.

Expected Outcome: Incubation of purified TerA and TerB with acetyl-CoA, malonyl-CoA, and NADPH should yield 6-hydroxythis compound. Omitting TerB or NADPH from the reaction would result in the accumulation of the unreduced pentaketide product of TerA.

Conclusion: A Synergistic Approach to Pathway Validation

Validating a biosynthetic pathway is rarely a linear process. As demonstrated, each methodology offers a unique lens through which to view the intricate molecular machinery of this compound biosynthesis. Gene knockout studies provide crucial in vivo evidence of gene necessity, while heterologous expression allows for pathway reconstitution and functional characterization in a controlled genetic background. Isotopic labeling definitively traces the metabolic origins of the molecule, and in vitro enzymatic assays provide the ultimate proof of catalytic function.

For a comprehensive and robust validation of the this compound biosynthetic pathway, a synergistic approach is paramount. The data from these complementary techniques, when integrated, provide an irrefutable body of evidence, paving the way for the rational engineering of these pathways for the production of novel, high-value molecules for the pharmaceutical and biotechnology industries.

References

A Comparative Analysis of Mellein's Mode of Action with Other Key Mycotoxins

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enigmatic Role of Mellein in the Mycotoxin Landscape

This compound, a dihydroisocoumarin produced by a variety of fungi, occupies a unique position within the vast and diverse world of mycotoxins.[1] While its structural relatives are known for a range of biological activities, the precise mode of action of this compound in mammalian systems has remained less defined compared to its more notorious counterparts like aflatoxins and trichothecenes. This guide provides a comprehensive comparative study, delving into the molecular mechanisms of this compound and contrasting them with those of other well-characterized mycotoxins. By examining their distinct and overlapping cellular targets and signaling pathways, we aim to provide researchers and drug development professionals with a clearer understanding of this compound's toxicological profile and potential pharmacological relevance.

This analysis will focus on a comparison between this compound and four major mycotoxins, each representing a different class and mechanism of toxicity: Aflatoxin B1 (a potent genotoxic agent), Ochratoxin A (an inhibitor of protein synthesis), Deoxynivalenol (a ribotoxic stress inducer), and Fumonisin B1 (a disruptor of sphingolipid metabolism). Through this comparative lens, we will highlight the subtleties of mycotoxin action and position this compound within this broader context.

This compound: A Mycotoxin of Modest Cytotoxicity with Specific Enzymatic Targets

This compound's mode of action in mammalian cells appears to be more nuanced than that of many other mycotoxins. While exhibiting significant antifungal and phytotoxic properties, its direct cytotoxicity to mammalian cells is notably low in many reported cases. Several studies have indicated that this compound and its derivatives display weak or no meaningful cytotoxicity against a range of human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), with IC50 values often exceeding 100 or 200 μM.[1]

The primary mechanism of action for this compound in a mammalian context that has been clearly elucidated is the inhibition of specific enzymes. A notable target is human monoamine oxidase A (hMAO-A) , a key enzyme in the metabolism of neurotransmitters. (S)-5-methylthis compound has been identified as a reversible and competitive inhibitor of hMAO-A with an IC50 value of 5.31 µM and a Ki value of 2.45 µM. This specific enzyme inhibition suggests a potential for neurological effects, a departure from the more common cytotoxic or genotoxic profiles of other mycotoxins.

Another reported target is SirA (a sirtuin deacetylase) , with 5-methylthis compound showing inhibitory activity with an IC50 of 120 μM. Sirtuins are involved in a wide range of cellular processes, including gene silencing and metabolic regulation. While the concentration required for inhibition is relatively high, this finding points towards a potential role for this compound in modulating epigenetic and metabolic pathways.

In stark contrast to many other mycotoxins, there is a conspicuous lack of evidence for this compound inducing significant DNA damage, widespread protein synthesis inhibition, or acute membrane disruption at physiologically relevant concentrations. Its mode of action appears to be more targeted and less overtly destructive to the cell.

A Comparative Framework: Modes of Action of Major Mycotoxins

To fully appreciate the distinct nature of this compound, it is essential to compare its mode of action with those of other well-understood mycotoxins.

Aflatoxin B1 (AFB1): The Genotoxic Carcinogen

Aflatoxin B1, produced by Aspergillus species, is a potent hepatocarcinogen. Its toxicity is not inherent but arises from its metabolic activation in the liver.

  • Molecular Target: DNA.

  • Mechanism of Action:

    • Metabolic Activation: AFB1 is metabolized by cytochrome P450 enzymes in the liver to the highly reactive Aflatoxin B1-8,9-epoxide.

    • DNA Adduct Formation: This epoxide readily reacts with the N7 position of guanine residues in DNA, forming bulky DNA adducts.

    • Mutagenesis and Carcinogenesis: These adducts can lead to G to T transversions during DNA replication, causing mutations in critical genes like the TP53 tumor suppressor gene. This accumulation of mutations is a primary driver of hepatocellular carcinoma.[2]

Ochratoxin A (OTA): The Inhibitor of Protein Synthesis

Ochratoxin A, produced by Aspergillus and Penicillium species, is primarily known for its nephrotoxicity, though it also exhibits carcinogenic, teratogenic, and immunotoxic effects.

  • Molecular Target: Phenylalanyl-tRNA synthetase (PheRS).

  • Mechanism of Action:

    • Competitive Inhibition: OTA structurally mimics the amino acid phenylalanine. This allows it to competitively inhibit PheRS, the enzyme responsible for attaching phenylalanine to its corresponding tRNA.

    • Inhibition of Protein Synthesis: The inhibition of PheRS leads to a depletion of charged phenylalanyl-tRNA, thereby halting protein synthesis.[3][4] This disruption of protein production is a major contributor to OTA's cytotoxicity.

    • Other Effects: OTA has also been shown to induce oxidative stress and interfere with cellular energy production.[4]

Deoxynivalenol (DON): The Ribotoxic Stress Inducer

Deoxynivalenol, a trichothecene mycotoxin produced by Fusarium species, is a common contaminant of cereal grains. It is known for its immunomodulatory effects and gastrointestinal toxicity.

  • Molecular Target: The 60S ribosomal subunit.

  • Mechanism of Action:

    • Ribosome Binding: DON binds to the A-site of the peptidyl transferase center on the 60S ribosomal subunit.

    • Inhibition of Protein Synthesis: This binding event inhibits the elongation step of protein synthesis.

    • Ribotoxic Stress Response: Crucially, the binding of DON to the ribosome triggers a signaling cascade known as the ribotoxic stress response. This involves the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.

    • Downstream Effects: The activation of MAPKs leads to a variety of cellular responses, including the upregulation of pro-inflammatory cytokines, apoptosis, and cell cycle arrest.

Fumonisin B1 (FB1): The Disruptor of Sphingolipid Metabolism

Fumonisin B1, produced by Fusarium species, is a common contaminant of maize. It is associated with various animal diseases and is a suspected human carcinogen.

  • Molecular Target: Ceramide synthase (sphinganine N-acyltransferase).

  • Mechanism of Action:

    • Enzyme Inhibition: The structure of FB1 mimics that of sphinganine and sphingosine, the substrates for ceramide synthase. This allows FB1 to competitively inhibit this key enzyme in the de novo sphingolipid biosynthesis pathway.

    • Disruption of Sphingolipid Metabolism: The inhibition of ceramide synthase leads to the accumulation of sphinganine and sphingosine and a depletion of complex sphingolipids.

    • Cellular Dysfunction: Sphingolipids are critical components of cell membranes and are involved in various signaling pathways. The disruption of their metabolism can lead to impaired cell growth, apoptosis, and oxidative stress.[5]

Comparative Summary of Mycotoxin Modes of Action

MycotoxinPrimary Molecular TargetKey Mechanism of ActionMajor Cellular Effects
This compound Monoamine Oxidase A (hMAO-A), SirACompetitive enzyme inhibitionAlteration of neurotransmitter metabolism, potential epigenetic modulation
Aflatoxin B1 DNAMetabolic activation and formation of DNA adductsGenotoxicity, mutagenesis, carcinogenesis
Ochratoxin A Phenylalanyl-tRNA synthetaseCompetitive inhibition of protein synthesisCytotoxicity, nephrotoxicity, carcinogenesis
Deoxynivalenol 60S Ribosomal SubunitInhibition of protein synthesis, induction of ribotoxic stress response (MAPK activation)Inflammation, apoptosis, immunomodulation
Fumonisin B1 Ceramide SynthaseDisruption of sphingolipid metabolismImpaired cell growth, apoptosis, oxidative stress

Quantitative Comparison of Cytotoxicity

The following table provides a summary of reported IC50 values for the selected mycotoxins across various mammalian cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used.

MycotoxinCell LineExposure Time (h)IC50 Value (µM)Reference
This compound MRC5->100[1]
A549, MCF-7-Not meaningful[1]
Aflatoxin B1 NCM460488.10 ± 1.44[6]
HepG24838.8[2]
BME-UV1480.18[2]
Ochratoxin A Rat embryonic midbrain cells961.10[3]
Vero cells24~14.5[4]
HepG-2721.86[2]
Deoxynivalenol Human CFU-GM7-14 days0.03 - 0.039[7]
Rat CFU-GM7-14 days0.15 - 0.26[7]
MDA-MB-23124~2.7 µg/mL (~9.1 µM)[8]
Fumonisin B1 LLC-PK1 (renal cells)-35[5]
Primary rat hepatocytes-0.1[5]
SNO (esophageal cancer)->34.64[9]

Visualizing the Mechanistic Divergence: Signaling Pathways

The following diagrams, rendered in DOT language, illustrate the distinct signaling pathways affected by each mycotoxin.

This compound's Targeted Inhibition

mellein_pathway This compound This compound hmao_a hMAO-A This compound->hmao_a Inhibits sira SirA This compound->sira Inhibits neurotransmitters Neurotransmitter Metabolism hmao_a->neurotransmitters epigenetics Epigenetic Regulation sira->epigenetics

Caption: this compound's targeted inhibition of hMAO-A and SirA.

Aflatoxin B1's Path to Genotoxicity

aflatoxin_pathway afb1 Aflatoxin B1 cyp450 Cytochrome P450 (Liver) afb1->cyp450 epoxide AFB1-8,9-epoxide cyp450->epoxide Metabolic Activation dna DNA epoxide->dna adducts DNA Adducts dna->adducts Adduction mutation Mutations (e.g., TP53) adducts->mutation cancer Hepatocellular Carcinoma mutation->cancer

Caption: Aflatoxin B1's metabolic activation and DNA adduction pathway.

Deoxynivalenol's Ribotoxic Stress Signaling

don_pathway don Deoxynivalenol ribosome 60S Ribosome don->ribosome Binds protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits ribotoxic_stress Ribotoxic Stress Response ribosome->ribotoxic_stress mapk MAPK Activation (p38, JNK, ERK) ribotoxic_stress->mapk inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis

Caption: Deoxynivalenol's induction of the ribotoxic stress response.

Experimental Protocols: Methodologies for Mechanistic Elucidation

The following are detailed, step-by-step methodologies for key experiments used to investigate the modes of action of mycotoxins.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.

1. Cell Seeding:

  • Plate mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well.
  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Mycotoxin Treatment:

  • Prepare serial dilutions of the mycotoxin (e.g., this compound, aflatoxin B1) in complete cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the mycotoxin dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the mycotoxin).
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.
  • Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Analysis of MAPK Pathway Activation by Western Blot

This protocol details the detection of phosphorylated (activated) MAPKs, such as p38, JNK, and ERK, in response to mycotoxin exposure.

1. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Treat cells with the mycotoxin (e.g., deoxynivalenol) at various concentrations and time points.
  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Collect the cell lysates and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target MAPKs (e.g., anti-phospho-p38) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the MAPKs and a loading control protein (e.g., GAPDH or β-actin).
  • Quantify the band intensities using densitometry software.

Protocol 3: In Vitro Ceramide Synthase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a mycotoxin, such as fumonisin B1, on ceramide synthase activity.

1. Preparation of Microsomes:

  • Homogenize cultured cells or tissue samples in a buffer containing protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.
  • Centrifuge the supernatant at high speed to pellet the microsomes, which contain ceramide synthase.
  • Resuspend the microsomal pellet in an appropriate buffer.

2. Enzyme Reaction:

  • In a reaction tube, combine the microsomal preparation with a reaction buffer containing a fluorescently labeled sphingoid base substrate (e.g., NBD-sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA).
  • Add the test mycotoxin (e.g., fumonisin B1) at various concentrations. Include a control without the inhibitor.
  • Incubate the reaction mixture at 37°C for a specified time.

3. Lipid Extraction and Analysis:

  • Stop the reaction by adding a chloroform/methanol mixture.
  • Extract the lipids from the reaction mixture.
  • Separate the fluorescently labeled ceramide product from the unreacted substrate using high-performance liquid chromatography (HPLC) with a fluorescence detector.

4. Data Analysis:

  • Quantify the amount of fluorescent ceramide produced in each reaction.
  • Calculate the percentage of ceramide synthase inhibition for each mycotoxin concentration and determine the IC50 value.

Conclusion: A New Perspective on this compound's Biological Role

This comparative guide illuminates the distinct mode of action of this compound in contrast to other major mycotoxins. While aflatoxin B1, ochratoxin A, deoxynivalenol, and fumonisin B1 exert their toxicity through well-defined and often highly detrimental pathways such as genotoxicity, protein synthesis inhibition, ribotoxic stress, and disruption of lipid metabolism, this compound appears to operate through more subtle and specific mechanisms. Its low cytotoxicity in many mammalian cell lines, coupled with its targeted inhibition of enzymes like hMAO-A, suggests a different toxicological and potentially pharmacological profile.

For researchers in mycotoxicology, this highlights the importance of not generalizing the modes of action across all mycotoxins. For professionals in drug development, the specific enzymatic inhibition by this compound, while perhaps not potent enough for direct therapeutic application in its native form, could serve as a lead structure for the development of more specific and effective enzyme inhibitors. Further research into the molecular targets of this compound and its derivatives is warranted to fully uncover its biological significance and potential applications.

References

Safety Operating Guide

Navigating the Safe Handling of Mellein: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Mellein, a dihydroisocoumarin found in various fungi, presents unique handling challenges in the laboratory setting.[1] As a Senior Application Scientist, this guide synthesizes critical safety protocols and field-proven insights to ensure your protection when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, fostering a culture of proactive safety and scientific integrity.

Understanding the Hazard: A Proactive Stance on Safety

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

  • H335: May cause respiratory irritation [2]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure. In the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a substance with potentially unknown toxicological properties, is the most prudent course of action. This principle of "erring on the side of caution" is the bedrock of robust laboratory safety.

Core Principles of this compound Handling: A Self-Validating System

Every protocol for handling this compound should be designed as a self-validating system, where checks and balances are integrated to minimize risk. This begins with a thorough risk assessment before any procedure is initiated.

Risk Assessment Summary
Hazard CategoryPotential RiskRecommended Mitigation
Dermal Contact Skin irritation, potential for absorption of unknown toxicity.Use of appropriate chemical-resistant gloves and a lab coat.
Ocular Contact Serious eye irritation, potential for irreversible damage.Mandatory use of safety glasses with side shields or chemical splash goggles.
Inhalation Respiratory tract irritation.Handling in a certified chemical fume hood, especially when dealing with powders or creating aerosols.
Ingestion Unknown systemic toxicity.Strict prohibition of mouth pipetting and consumption of food or drink in the laboratory.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the physical form of the this compound being handled (e.g., solid powder, solution).

Dermal Protection: Your First Line of Defense
  • Gloves: Nitrile gloves are a standard for handling many laboratory chemicals and are a suitable initial choice.[3][4] However, for prolonged handling or in the case of a spill, it is crucial to consult a glove compatibility chart for dihydroisocoumarins if available, or double-gloving can provide an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use.

  • Lab Coat: A standard, long-sleeved lab coat is mandatory to protect the skin and personal clothing from accidental splashes.[3][4]

Ocular Protection: Non-Negotiable Safety
  • Safety Glasses and Goggles: At a minimum, safety glasses with side shields must be worn.[3][4] When there is a higher risk of splashes, such as during transfer of solutions or vortexing, chemical splash goggles offer superior protection.

Respiratory Protection: Guarding Against Inhalation
  • Chemical Fume Hood: All procedures involving solid this compound or the potential for aerosol generation must be conducted within a certified chemical fume hood.[4] This is the primary engineering control to minimize inhalation exposure.

  • Respirators: In situations where a fume hood is not available or as an additional precaution when handling large quantities of powdered this compound, a NIOSH-approved respirator may be necessary.[3] The choice of cartridge will depend on a risk assessment, but an N95 particulate respirator or a respirator with organic vapor cartridges would be a conservative starting point.

Procedural Guidance: From Donning to Disposal

A meticulous, step-by-step approach to handling this compound is essential to minimize exposure risk.

PPE Donning and Doffing Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Handling Solid this compound
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents before handling the compound.

  • Weighing: Use a weigh boat or creased filter paper to handle the powder. Perform all weighing operations within the fume hood.

  • Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

Handling this compound Solutions
  • Transfer: Use a calibrated pipette or other appropriate liquid handling device.

  • Mixing: Cap and seal containers securely before vortexing or sonicating.

  • Storage: Store solutions in clearly labeled, sealed containers in a designated and well-ventilated area.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

Minor Spill (within a fume hood)
  • Alert: Inform colleagues in the immediate vicinity.

  • Contain: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.

  • Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

  • Isolate: Prevent entry into the affected area.

Disposal Plan: Responsible Stewardship

All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."[3]

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]

  • Pickup: Follow your institution's procedures for hazardous waste pickup.

Logical Relationships in this compound Safety

The following diagram illustrates the interconnectedness of hazard identification, risk assessment, and control measures.

Safety_Logic Hazard This compound Hazards (Skin, Eye, Respiratory Irritant) RiskAssessment Risk Assessment (Procedure Specific) Hazard->RiskAssessment Controls Control Measures RiskAssessment->Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Controls->PPE EngControls Engineering Controls (Chemical Fume Hood) Controls->EngControls AdminControls Administrative Controls (SOPs, Training) Controls->AdminControls

Caption: this compound Safety Logic Diagram

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mellein
Reactant of Route 2
Mellein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.